2'-OMe-A(Bz) Phosphoramidite
Description
Properties
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]purin-6-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H54N7O8P/c1-32(2)55(33(3)4)64(61-28-14-27-49)63-42-40(62-47(43(42)59-7)54-31-52-41-44(50-30-51-45(41)54)53-46(56)34-15-10-8-11-16-34)29-60-48(35-17-12-9-13-18-35,36-19-23-38(57-5)24-20-36)37-21-25-39(58-6)26-22-37/h8-13,15-26,30-33,40,42-43,47H,14,28-29H2,1-7H3,(H,50,51,53,56)/t40-,42-,43-,47-,64?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCGOTUYEPXHMJ-PSVHYZMASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H54N7O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60551649 | |
| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-O-methyladenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60551649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
888.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110782-31-5 | |
| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-O-methyladenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60551649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]purin-6-yl]benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 5'-O-DMT-2'-O-methyladenosine-N6-benzoyl-3'-CE phosphoramidite: Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and application of 5'-O-DMT-2'-O-methyladenosine-N6-benzoyl-3'-CE phosphoramidite (B1245037), a critical building block in the synthesis of modified oligonucleotides. This document details the essential data, experimental protocols, and logical workflows for the effective utilization of this compound in research and therapeutic development.
Chemical Structure and Properties
5'-O-DMT-2'-O-methyladenosine-N6-benzoyl-3'-CE phosphoramidite is a modified nucleoside phosphoramidite used in solid-phase oligonucleotide synthesis.[1] The key structural features, which include a 5'-dimethoxytrityl (DMT) group, a 2'-O-methyl modification on the ribose sugar, a benzoyl protecting group on the N6 position of adenosine (B11128), and a 3'-cyanoethyl (CE) phosphoramidite moiety, are crucial for its function in the controlled, stepwise synthesis of RNA and modified nucleic acids.[1]
The 5'-DMT group is an acid-labile protecting group that allows for the sequential addition of nucleotides in the 3' to 5' direction.[2] The 2'-O-methyl modification confers nuclease resistance and increases the binding affinity of the resulting oligonucleotide to its complementary RNA strand. The N6-benzoyl group protects the exocyclic amine of adenosine during synthesis, and the 3'-CE phosphoramidite is the reactive group that enables the formation of the internucleotide phosphodiester bond.
Physicochemical Data
| Property | Value | Reference |
| Chemical Formula | C48H54N7O8P | [1] |
| Molecular Weight | 887.98 g/mol | [1] |
| CAS Number | 110782-31-5 | [1] |
| Appearance | White to pale yellow powder | [3] |
| Storage | <-15°C, in a well-closed container | [1] |
Quality Control Parameters
High-purity phosphoramidites are essential for the synthesis of high-quality oligonucleotides. The following table summarizes typical quality control specifications for phosphoramidites used in oligonucleotide synthesis.
| Parameter | Typical Specification | Analytical Method |
| Purity | ≥ 99% | HPLC |
| Identity | Conforms to structure | 1H NMR, 31P NMR, Mass Spectrometry |
| 31P NMR Purity | ≥ 99% | 31P NMR |
| Water Content | ≤ 0.3% | Karl Fischer Titration |
| Coupling Efficiency | > 99% | Trityl Cation Assay |
Note: Specific values may vary between suppliers.
Application in Oligonucleotide Synthesis
5'-O-DMT-2'-O-methyladenosine-N6-benzoyl-3'-CE phosphoramidite is a key reagent in the phosphoramidite method of solid-phase oligonucleotide synthesis, the gold standard for creating custom DNA and RNA sequences.[2] This process involves a four-step cycle that is repeated for each nucleotide addition.
The Phosphoramidite Synthesis Cycle
The synthesis cycle consists of deblocking, coupling, capping, and oxidation.
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Experimental Protocols
The following sections provide a detailed methodology for the use of 5'-O-DMT-2'-O-methyladenosine-N6-benzoyl-3'-CE phosphoramidite in automated oligonucleotide synthesis.
Reagent Preparation
-
Phosphoramidite Solution: Dissolve the phosphoramidite in anhydrous acetonitrile (B52724) to a final concentration of 0.1 M.
-
Activator Solution: A 0.5 M solution of a suitable activator, such as 5-ethylthio-1H-tetrazole, in anhydrous acetonitrile.
-
Deblocking Solution: 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.
-
Capping Solutions:
-
Cap A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF).
-
Cap B: N-methylimidazole in THF.
-
-
Oxidizing Solution: 0.02 M iodine in a mixture of THF, pyridine, and water.
Automated Synthesis Protocol
The synthesis is performed on an automated DNA/RNA synthesizer. The following is a typical protocol for a single coupling cycle.
| Step | Reagent(s) | Typical Time | Purpose |
| 1. Deblocking | 3% TCA or DCA in DCM | 60-120 sec | Removes the 5'-DMT group from the growing oligonucleotide chain, exposing a free 5'-hydroxyl group. |
| 2. Coupling | 0.1 M Phosphoramidite and 0.5 M Activator | 90-180 sec | The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing chain to form a phosphite (B83602) triester linkage.[2] |
| 3. Capping | Capping A and Capping B | 30-60 sec | Acetylates any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations in subsequent cycles. |
| 4. Oxidation | 0.02 M Iodine solution | 30-60 sec | Oxidizes the unstable phosphite triester to a stable phosphate (B84403) triester. |
This cycle is repeated until the desired oligonucleotide sequence is assembled.
Cleavage and Deprotection Protocol
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.
Step 1: Cleavage from Solid Support and Removal of Cyanoethyl Groups
-
Treat the solid support with a solution of concentrated ammonium (B1175870) hydroxide (B78521) at room temperature for 1-2 hours. This cleaves the oligonucleotide from the support and removes the cyanoethyl protecting groups from the phosphate backbone.[4]
Step 2: Removal of Base Protecting Groups (N6-Benzoyl)
-
Heat the ammonium hydroxide solution containing the oligonucleotide at 55°C for 8-16 hours. This removes the benzoyl protecting group from the adenosine bases.[5]
-
Alternatively, for faster deprotection, a mixture of aqueous ammonium hydroxide and aqueous methylamine (B109427) (AMA) can be used at 65°C for 10-15 minutes.[6] However, this may require the use of acetyl-protected cytidine (B196190) to avoid side reactions.
Step 3: (If DMT-on) Removal of the 5'-DMT Group
-
If the final 5'-DMT group was left on for purification purposes (DMT-on purification), it can be removed by treating the oligonucleotide with 80% aqueous acetic acid for 15-30 minutes.
Logical Workflow for Oligonucleotide Synthesis and Purification
The entire process from initial synthesis to the final purified product follows a logical workflow.
Caption: Overall workflow from sequence design to purified oligonucleotide.
Conclusion
5'-O-DMT-2'-O-methyladenosine-N6-benzoyl-3'-CE phosphoramidite is an indispensable reagent for the synthesis of modified oligonucleotides with enhanced properties for research, diagnostic, and therapeutic applications. A thorough understanding of its chemical structure, adherence to established quality control standards, and the implementation of optimized synthesis and deprotection protocols are paramount to achieving high-quality, full-length oligonucleotides. This guide provides the foundational knowledge and practical methodologies to facilitate the successful use of this important building block in the cutting-edge field of nucleic acid chemistry.
References
- 1. N6-Benzoyl-5'-O-DMT-2'-O-methyladenosine 3'-CE phosphoramidite | 110782-31-5 | PB08471 [biosynth.com]
- 2. idtdna.com [idtdna.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. researchgate.net [researchgate.net]
- 6. glenresearch.com [glenresearch.com]
The Guardian of the Message: A Technical Guide to 2'-O-Methyl Modification in Oligonucleotide Stability
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of oligonucleotide therapeutics, the stability of the therapeutic molecule is paramount to its efficacy. Unmodified oligonucleotides are swiftly degraded by nucleases, limiting their therapeutic potential. Chemical modifications are therefore essential to enhance their stability and pharmacokinetic properties. Among these, the 2'-O-methyl (2'-OMe) modification of the ribose sugar has emerged as a cornerstone in the design of robust and effective oligonucleotide drugs, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).[1][2][3] This in-depth technical guide explores the pivotal role of the 2'-OMe modification in bolstering oligonucleotide stability, providing quantitative data, detailed experimental protocols, and visual workflows to support researchers in the development of next-generation nucleic acid therapeutics.
The Mechanism of Enhanced Stability: How 2'-O-Methyl Modification Works
The 2'-hydroxyl group of the ribose sugar in RNA is a primary target for nuclease-mediated degradation. The introduction of a methyl group at this position (2'-OMe) imparts significant resistance to enzymatic cleavage through steric hindrance.[3] This modification effectively shields the phosphodiester backbone from nuclease attack, thereby prolonging the oligonucleotide's half-life in biological fluids.[4][5]
Beyond nuclease resistance, the 2'-OMe modification also influences the conformational properties of the oligonucleotide. It favors an A-form helical geometry, which is characteristic of RNA duplexes. This pre-organization of the sugar into a C3'-endo pucker enhances the binding affinity (hybridization) of the oligonucleotide to its target RNA, as reflected by an increase in the melting temperature (Tm) of the duplex.[6] A higher Tm indicates a more stable duplex, which is crucial for the biological activity of many oligonucleotide-based drugs.
Diagram 1: Mechanism of 2'-O-Methyl Enhanced Stability
This diagram illustrates how the 2'-O-methyl modification protects an oligonucleotide from nuclease degradation and promotes a stable, A-form helical structure for improved target binding.
Caption: Mechanism of 2'-O-Methyl Enhanced Stability.
Quantitative Impact of 2'-O-Methyl Modification on Oligonucleotide Properties
The stabilizing effects of 2'-OMe modifications can be quantified through various biophysical and biochemical assays. The following tables summarize key quantitative data on the impact of this modification on nuclease resistance and duplex stability.
Table 1: Nuclease Resistance of 2'-O-Methyl Modified Oligonucleotides
| Oligonucleotide Type | Modification Pattern | Assay Conditions | Half-life (t½) | Reference |
| Unmodified ODN (20mer) | Phosphodiester | 10% Fetal Bovine Serum (FBS) | < 24 hours | [4] |
| S-ODN (20mer) | Phosphorothioate (B77711) | 10% Fetal Bovine Serum (FBS) | > 72 hours | [4] |
| Me-S-ODN (20mer) | 12 2'-OMe groups + Phosphorothioate | 10% Fetal Bovine Serum (FBS) | > 72 hours | [4] |
| siRNA | Fully Modified (alternating 2'-OMe/2'-F) | 50% Human Plasma | Significantly enhanced vs. unmodified | [7] |
| fork-siRNA | Selectively 2'-OMe modified | 10% Fetal Bovine Serum (FBS) | More stable than non-modified | [8] |
Table 2: Impact of 2'-O-Methyl Modification on Duplex Melting Temperature (Tm)
| Duplex Type | Modification Details | ΔTm per modification (°C) | Total Tm (°C) | Reference |
| 2'-OMe RNA/RNA | Uniform 2'-OMe modification | +1.3 | - | [1][9] |
| 2'-OMe RNA/DNA | Chimeric antisense oligo | +1.3 per 2'-OMe residue | - | [1][9] |
| Me-S-ODN/RNA (20mer) | 12 2'-OMe groups + PS | - | 69 to >82 | [4] |
| S-ODN/RNA (20mer) | Phosphorothioate only | - | 55 to 66 | [4] |
| UOMe14/AOH14 | Uniform 2'-OMe on U strand | - | 36 | [10] |
| UOH14/AOH14 | Unmodified RNA duplex | - | 24 | [10] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for accurately assessing the stability of modified oligonucleotides. The following sections provide step-by-step methodologies for key experiments.
Nuclease Stability Assay in Serum
This protocol outlines a method to assess the stability of oligonucleotides in the presence of serum, which contains a complex mixture of nucleases.
Materials:
-
2'-O-Methyl modified and unmodified control oligonucleotides
-
Fetal Bovine Serum (FBS) or Human Serum
-
Nuclease-free water
-
10x Annealing Buffer (e.g., 100 mM Tris-HCl pH 7.5, 1 M NaCl, 10 mM EDTA)
-
Loading dye (e.g., 6x DNA loading dye)
-
Polyacrylamide gel (e.g., 15-20%)
-
TBE or TAE buffer
-
Gel staining solution (e.g., SYBR Gold or Stains-All)
-
Gel imaging system
Procedure:
-
Oligonucleotide Preparation: Resuspend single-stranded oligonucleotides in nuclease-free water to a stock concentration of 200 µM. For duplexes, combine equimolar amounts of the sense and antisense strands with 10x annealing buffer and nuclease-free water. Heat at 95°C for 5 minutes and allow to cool slowly to room temperature to facilitate annealing.
-
Incubation with Serum: Prepare a reaction mixture containing 50 pmol of the oligonucleotide duplex in 50% FBS in a total volume of 10 µL.[1]
-
Time Course: Incubate the reaction mixtures at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), remove an aliquot of the reaction and immediately quench the nuclease activity by adding an equal volume of a denaturing loading buffer (e.g., containing formamide (B127407) or urea) and placing it on ice.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel. Run the gel in TBE or TAE buffer until the dye front has migrated an appropriate distance.
-
Visualization and Analysis: Stain the gel with a suitable nucleic acid stain and visualize using a gel imaging system. The intensity of the band corresponding to the intact oligonucleotide at each time point is quantified. The half-life (t½) is determined as the time at which 50% of the initial oligonucleotide has been degraded.
Diagram 2: Experimental Workflow for Nuclease Stability Assay
This diagram outlines the key steps involved in performing a nuclease stability assay to evaluate the resistance of oligonucleotides to degradation in serum.
Caption: Experimental Workflow for Nuclease Stability Assay.
Thermal Denaturation (Melting Temperature, Tm) Analysis
This protocol describes the determination of the melting temperature (Tm) of oligonucleotide duplexes, a measure of their thermal stability.
Materials:
-
2'-O-Methyl modified and unmodified oligonucleotide duplexes
-
Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)
-
UV-Vis spectrophotometer with a temperature controller (peltier)
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Sample Preparation: Prepare solutions of the oligonucleotide duplexes in the melting buffer at a final concentration of approximately 2 µM.[4][11]
-
Hybridization: Heat the samples to 90-95°C for 5-10 minutes to ensure complete denaturation of the duplexes.[4][11] Then, allow the samples to cool slowly to room temperature to facilitate proper annealing.
-
Instrument Setup: Place the cuvettes in the spectrophotometer's temperature-controlled cell holder. Set the instrument to monitor the absorbance at 260 nm as a function of temperature.
-
Melting Curve Acquisition: Program the instrument to increase the temperature from a low starting point (e.g., 20°C) to a high end point (e.g., 95°C) at a controlled rate (e.g., 0.5-1.0°C/minute).[11] Record the absorbance at regular temperature intervals.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. This is determined from the melting curve, typically as the peak of the first derivative of the absorbance versus temperature plot.
Diagram 3: Workflow for Thermal Denaturation (Tm) Analysis
This diagram illustrates the process of determining the melting temperature of oligonucleotide duplexes using UV-Vis spectrophotometry.
Caption: Workflow for Thermal Denaturation (Tm) Analysis.
Conclusion
The 2'-O-methyl modification is a powerful and versatile tool in the design of stabilized oligonucleotides for therapeutic and research applications. Its ability to confer significant nuclease resistance and enhance duplex stability makes it an indispensable modification for improving the in vivo performance of ASOs, siRNAs, and other nucleic acid-based molecules. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to design, synthesize, and evaluate 2'-OMe modified oligonucleotides, thereby accelerating the development of novel and effective oligonucleotide therapeutics. The continued exploration of this and other chemical modifications will undoubtedly pave the way for the next generation of precision genetic medicines.
References
- 1. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. synoligo.com [synoligo.com]
- 4. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA/2'-O-Methyl RNA Chimera Modification Service - Creative Biolabs [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. shodex.com [shodex.com]
- 9. 2'-O methyl A Oligo Modifications from Gene Link [genelink.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Application of 2′-O-(2-N-Methylcarbamoylethyl) Nucleotides in RNase H-Dependent Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
The Benzoyl Protecting Group in Oligonucleotide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of oligonucleotide synthesis, the strategic use of protecting groups is paramount to ensure the fidelity and purity of the final product. Among these, the benzoyl (Bz) group has long been a cornerstone for the protection of exocyclic amines on nucleobases, particularly for deoxyadenosine (B7792050) (dA) and deoxycytidine (dC). This technical guide provides an in-depth exploration of the function, application, and removal of the benzoyl protecting group in modern oligonucleotide synthesis, offering valuable insights for professionals in research and drug development.
Core Function of the Benzoyl Protecting Group
The primary role of the benzoyl group is to prevent unwanted side reactions at the reactive exocyclic amino groups of adenine (B156593) and cytosine during the sequential addition of phosphoramidite (B1245037) monomers in solid-phase oligonucleotide synthesis.[1] By temporarily blocking these nucleophilic sites, the benzoyl group ensures that the phosphoramidite coupling reaction occurs exclusively at the desired 5'-hydroxyl position of the growing oligonucleotide chain.
Experimental Protocols
Protection of Deoxyadenosine and Deoxycytidine (Benzoylation)
The introduction of the benzoyl group onto the exocyclic amines of deoxyadenosine and deoxycytidine is a critical step in the preparation of the corresponding phosphoramidite monomers. A typical laboratory-scale procedure is as follows:
Materials:
-
5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine or 5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine
-
Benzoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM)
-
Methanol
-
Silica (B1680970) gel for column chromatography
Protocol for Benzoylation of 5'-O-DMT-deoxyadenosine:
-
The starting material, 5'-O-DMT-2'-deoxyadenosine, is dried by co-evaporation with anhydrous pyridine.
-
The dried nucleoside is dissolved in anhydrous pyridine.
-
Benzoyl chloride is added dropwise to the solution at 0°C with stirring.
-
The reaction is allowed to warm to room temperature and stirred for several hours until completion, monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of methanol.
-
The solvent is removed under reduced pressure, and the residue is redissolved in dichloromethane.
-
The organic layer is washed with a saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography to yield N6-benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine.[4]
A similar procedure is followed for the benzoylation of 5'-O-DMT-deoxycytidine.
Deprotection of Benzoyl Groups from Synthesized Oligonucleotides
At the completion of solid-phase synthesis, the benzoyl protecting groups, along with other protecting groups on the phosphates (typically 2-cyanoethyl) and other bases (e.g., isobutyryl for dG), are removed. Two common methods are employed: a standard, slower method using ammonium (B1175870) hydroxide (B78521), and a faster method using a mixture of ammonium hydroxide and methylamine (B109427) (AMA).
Standard Deprotection with Ammonium Hydroxide:
-
The solid support containing the synthesized oligonucleotide is transferred to a sealed vial.
-
Concentrated ammonium hydroxide (28-30%) is added to the vial.
-
The vial is heated at 55°C for 8-16 hours.[5]
-
After cooling, the supernatant containing the deprotected oligonucleotide is removed from the solid support.
-
The solution is then typically dried under vacuum.
UltraFAST Deprotection with AMA:
-
The solid support is treated with a 1:1 (v/v) mixture of aqueous ammonium hydroxide (28-30%) and 40% aqueous methylamine (AMA).[3]
-
The cleavage from the support can be achieved in as little as 5 minutes at room temperature.[6]
-
For full deprotection of the bases, the solution is heated at 65°C for 5-10 minutes.[3]
-
The sample is then cooled and dried.
It is critical to note that when using the AMA deprotection method, N4-benzoyl-deoxycytidine (Bz-dC) can undergo a side reaction leading to the formation of N4-methyl-deoxycytidine.[3] To avoid this, it is highly recommended to use N4-acetyl-deoxycytidine (Ac-dC) phosphoramidite in syntheses planned for AMA deprotection.[7]
Quantitative Data Summary
The choice of protecting group and deprotection method significantly impacts the time required for oligonucleotide processing and can influence the purity of the final product. The following tables summarize key quantitative data.
| Protecting Group Combination | Deprotection Reagent | Temperature (°C) | Time | Reference |
| dA(Bz), dC(Bz), dG(iBu) | Ammonium Hydroxide | 55 | 8-16 hours | [5] |
| dA(Bz), dC(Ac), dG(iBu/dmf) | AMA | 65 | 5-10 minutes | [3][7] |
| dA(Pac), dC(Ac), dG(iPr-Pac) | 0.05M K₂CO₃ in Methanol | Room Temp | 4 hours | [6] |
Table 1: Comparison of Deprotection Conditions for Different Protecting Group Strategies. This table highlights the significant reduction in deprotection time achieved with the "UltraFAST" (AMA) and "UltraMILD" (potassium carbonate) methods compared to the traditional ammonium hydroxide treatment for standard benzoyl-protected oligonucleotides.
| Protecting Group on dC | Deprotection Reagent | Side Product | Level of Side Product | Reference |
| Benzoyl (Bz) | AMA | N4-methyl-dC | ~5% | [3] |
| Acetyl (Ac) | AMA | None observed | Undetectable | [3] |
| Benzoyl (Bz) | Ethylene Diamine | Transamination | ~16% | [1] |
Table 2: Side Reactions During Deprotection. This table quantifies the extent of the transamination side reaction observed with benzoyl-protected cytidine (B196190) under different basic deprotection conditions, underscoring the advantage of using the acetyl protecting group with AMA.
Visualization of Key Processes
To further elucidate the role of the benzoyl protecting group, the following diagrams illustrate the chemical transformations and the overall workflow of oligonucleotide synthesis.
References
The Guardian Molecule: A Technical Guide to the Nuclease Resistance of 2'-O-Methylated RNA Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of RNA oligonucleotides is a cornerstone of modern therapeutic and research applications. Among the arsenal (B13267) of chemical alterations, 2'-O-methylation (2'-O-Me) stands out as a critical modification for enhancing the stability and, consequently, the efficacy of RNA-based molecules. This in-depth technical guide explores the core principles of nuclease resistance conferred by 2'-O-methylation, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in the design and application of robust RNA oligonucleotides.
The Shielding Effect: How 2'-O-Methylation Confers Nuclease Resistance
The enhanced stability of 2'-O-methylated RNA oligonucleotides stems from a fundamental alteration of the ribose sugar backbone.[1][2][3] The addition of a methyl group to the 2'-hydroxyl position of the ribose imparts several key properties that collectively contribute to nuclease resistance:
-
Steric Hindrance: The bulky methyl group physically obstructs the approach of nuclease enzymes, which require specific conformational access to the phosphodiester backbone for cleavage.[3]
-
Altered Sugar Pucker: 2'-O-methylation favors an A-form helical geometry, which is less readily recognized and processed by many nucleases that preferentially target B-form helices or single-stranded RNA with accessible 2'-hydroxyl groups.
-
Increased Hydrophobicity: The methyl group increases the local hydrophobicity of the RNA backbone, which can disfavor interactions with the aqueous active sites of many nucleases.[4]
-
Resistance to Hydrolysis: The 2'-hydroxyl group is a key participant in the mechanism of RNA hydrolysis. Its replacement with a methoxy (B1213986) group eliminates this reactive site, rendering the phosphodiester bond significantly more resistant to both enzymatic and alkaline degradation.[1][2][5]
The combination of 2'-O-methyl RNA modifications with phosphorothioate (B77711) internucleotide linkages can further enhance nuclease resistance, making it a valuable strategy for antisense studies.[1]
Quantifying Stability: A Comparative Look at Nuclease Resistance
The practical impact of 2'-O-methylation on oligonucleotide stability is most evident in quantitative assays that measure the rate of degradation in the presence of nucleases. The following tables summarize key data from studies comparing the stability of 2'-O-methylated oligonucleotides to their unmodified counterparts.
| Oligonucleotide Type | Modification | Medium | Half-life | Reference |
| Unmodified ODN | None | 10% Fetal Bovine Serum (FBS) | < 24 hours | [6] |
| Phosphorothioate ODN (S-ODN) | Phosphorothioate backbone | 10% Fetal Bovine Serum (FBS) | > 72 hours | [6] |
| 2'-O-Me-S-ODN | 2'-O-methylation and Phosphorothioate backbone | 10% Fetal Bovine Serum (FBS) | > 72 hours | [6] |
| Unmodified siRNA (guide strand) | None | 3% Human Blood Serum | < 3 minutes | [7] |
| 2'-O-Me modified siRNA (guide strand, 5'-end) | 2'-O-methylation at positions 1 and 2 | 3% Human Blood Serum | Significantly prolonged | [7] |
| Oligonucleotide with 2'-O-methyl-modified pyrimidines | 2'-O-methylation on pyrimidines | Mycoplasma-contaminated cell culture media | Almost completely degraded after 4 hours | [8] |
| Fully 2'-O-methylated oligonucleotide | 2'-O-methylation on all nucleotides | Mycoplasma-contaminated cell culture media | No detectable degradation at any time-point | [8] |
Table 1: Comparative half-life of modified and unmodified oligonucleotides in serum.
| Oligonucleotide Type | Modification | Thermal Stability (ΔG°37C) | Reference |
| Unmodified siRNA duplex | None | -25.7 ± 0.6 kcal/mol | [7] |
| 2'-O-Me modified siRNA duplex | 2'-O-methylation at positions 1 and 2 of the guide strand | -26.8 ± 0.2 kcal/mol | [7] |
Table 2: Impact of 2'-O-methylation on the thermodynamic stability of an siRNA duplex.
Experimental Corner: Protocols for Assessing Nuclease Resistance
Accurate assessment of nuclease resistance is paramount for the development of effective RNA-based therapeutics and tools. The following sections provide detailed protocols for key experiments.
Serum Stability Assay
This assay is a fundamental method for evaluating the stability of oligonucleotides in a biologically relevant fluid.[9][10]
Objective: To determine the half-life of an oligonucleotide in the presence of serum nucleases.
Materials:
-
2'-O-methylated and unmodified RNA oligonucleotides (e.g., siRNA, ASO)
-
Fetal Bovine Serum (FBS) or Human Serum
-
Nuclease-free water
-
10x Annealing Buffer (for duplexes)
-
Gel loading buffer
-
Polyacrylamide gel (e.g., 15-20%)
-
TBE or TAE buffer
-
Nucleic acid stain (e.g., SYBR Gold, GelRed)
-
Incubator or water bath at 37°C
-
Gel electrophoresis system and imaging equipment
Protocol:
-
Oligonucleotide Preparation:
-
Resuspend lyophilized oligonucleotides in nuclease-free water to a stock concentration of 100 µM.
-
For duplex RNA, anneal sense and antisense strands by mixing equal molar amounts in 1x annealing buffer, heating to 95°C for 2 minutes, and then slowly cooling to room temperature.
-
-
Reaction Setup:
-
In a series of nuclease-free microcentrifuge tubes, prepare a reaction mix containing the oligonucleotide at a final concentration of 1-5 µM in 50-90% serum (e.g., 5 µL of 10 µM oligo in 45 µL of 100% serum for a final volume of 50 µL and 90% serum).
-
Prepare a zero-time point control by adding the oligonucleotide to serum and immediately stopping the reaction (see step 4).
-
-
Incubation:
-
Incubate the reaction tubes at 37°C.
-
At designated time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), remove a tube from the incubator and stop the reaction.
-
-
Reaction Quenching and Sample Preparation:
-
To stop the nuclease activity, add an equal volume of a denaturing gel loading buffer containing a chelating agent like EDTA and a denaturant like formamide. Alternatively, heat inactivation at 65-95°C for 5-10 minutes can be used.
-
-
Gel Electrophoresis:
-
Load the samples onto a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Visualization and Analysis:
-
Stain the gel with a suitable nucleic acid stain.
-
Image the gel using a gel documentation system.
-
Quantify the band intensity of the intact oligonucleotide at each time point.
-
Plot the percentage of intact oligonucleotide versus time and calculate the half-life.
-
RNase H Cleavage Assay
This assay is particularly relevant for antisense oligonucleotides that are designed to recruit RNase H to cleave a target RNA. 2'-O-methyl modifications are often incorporated into the flanking regions of an antisense oligonucleotide to protect it from other nucleases, while a central "gap" of unmodified DNA nucleotides allows for RNase H activity. This assay can be used to assess the impact of 2'-O-methyl modifications on RNase H-mediated cleavage.
Objective: To determine if a 2'-O-methylated/DNA gapmer antisense oligonucleotide can effectively guide RNase H to cleave a target RNA.
Materials:
-
2'-O-methylated/DNA gapmer antisense oligonucleotide
-
Target RNA (can be in vitro transcribed and labeled, e.g., with 32P or a fluorescent dye)
-
RNase H (e.g., from E. coli or human)
-
RNase H reaction buffer (typically contains Tris-HCl, MgCl₂, KCl, DTT)
-
Nuclease-free water
-
Gel loading buffer
-
Denaturing polyacrylamide gel (e.g., 15-20% with 7M urea)
-
Autoradiography film and cassette (for radiolabeling) or fluorescence imager
Protocol:
-
Oligonucleotide and RNA Preparation:
-
Prepare the antisense oligonucleotide and target RNA at appropriate stock concentrations in nuclease-free water.
-
-
Annealing:
-
In a nuclease-free tube, mix the target RNA and the antisense oligonucleotide in RNase H reaction buffer (without the enzyme).
-
Heat the mixture to 65-85°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate annealing.
-
-
RNase H Reaction:
-
Initiate the reaction by adding RNase H to the annealed RNA/oligonucleotide duplex.
-
Incubate at 37°C for a defined period (e.g., 15-60 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of denaturing gel loading buffer containing EDTA.
-
-
Analysis of Cleavage Products:
-
Denature the samples by heating at 95°C for 2-5 minutes.
-
Separate the cleavage products on a denaturing polyacrylamide gel.
-
Visualize the results by autoradiography or fluorescence imaging. The appearance of smaller RNA fragments indicates successful cleavage.
-
Visualizing the Workflow and Concepts
To further clarify the experimental processes and the underlying principles, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Gene Link - Duplex Stability and Nuclease Resistance 2' O methyl RNA oligonucleotides [genelink.com]
- 2. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]
- 3. 2'-O-methylation - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Detection and quantification of RNA 2′-O-methylation and pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical modification resolves the asymmetry of siRNA strand degradation in human blood serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding phosphoramidite chemistry for RNA synthesis.
For researchers, scientists, and professionals in drug development, a deep understanding of synthetic RNA production is crucial. The phosphoramidite (B1245037) method stands as the cornerstone of chemical RNA synthesis, enabling the precise construction of oligonucleotides. This guide provides a technical overview of the process, detailing the core chemical reactions, experimental protocols, and critical considerations for successful RNA synthesis.
The Core of RNA Synthesis: A Cyclical Process
Solid-phase RNA synthesis using phosphoramidite chemistry is a cyclical process where ribonucleoside phosphoramidites are sequentially added to a growing RNA chain that is attached to a solid support, typically controlled pore glass (CPG) or polystyrene beads.[1][2] This method allows for the easy removal of excess reagents and byproducts after each step. The synthesis proceeds in the 3' to 5' direction and each cycle consists of four primary chemical reactions: detritylation, coupling, capping, and oxidation.[3][4]
The Challenge of the 2'-Hydroxyl Group
A key distinction and challenge in RNA synthesis compared to DNA synthesis is the presence of the 2'-hydroxyl group on the ribose sugar.[5][] This reactive group must be protected throughout the synthesis to prevent unwanted side reactions, such as chain cleavage and migration of the phosphodiester linkage.[7] The choice of the 2'-hydroxyl protecting group is therefore a critical factor influencing the overall efficiency and fidelity of the synthesis.[7][8] Bulky protecting groups can sterically hinder the coupling reaction, leading to reduced efficiency.[7]
A variety of protecting groups have been developed for the 2'-hydroxyl function, with the most common being silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS or TBS).[5][7][9] Other notable protecting groups include triisopropylsilyloxymethyl (TOM) and 2'-bis(2-acetoxyethoxy)methyl (ACE), each offering different deprotection characteristics.[7]
The Four Steps of the Synthesis Cycle
Detritylation (Deblocking)
The synthesis cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside attached to the solid support.[3][10] This exposes the 5'-hydroxyl group, making it available for reaction with the next phosphoramidite monomer.[1] This step is typically achieved by treating the support-bound oligonucleotide with a mild acid, such as 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (B109758) (DCM).[10][11]
Coupling
In the coupling step, the next ribonucleoside phosphoramidite is activated and added to the growing chain. The phosphoramidite monomer, which has its 5'-hydroxyl protected with a DMT group and its 2'-hydroxyl protected with a group like TBDMS, is activated by a weak acid, such as 5-(ethylthio)-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT).[3][8][12] The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the support-bound oligonucleotide, forming a phosphite (B83602) triester linkage.[3][10] This reaction is carried out in an anhydrous solvent, typically acetonitrile (B52724).[13]
Capping
To prevent the elongation of unreacted chains (failure sequences), any free 5'-hydroxyl groups that did not react during the coupling step are permanently blocked in the capping step.[3][10] This is crucial for minimizing the presence of deletion mutations in the final product.[2] Capping is typically achieved by acetylation using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[10] For RNA synthesis, tert-butylphenoxyacetic anhydride is sometimes used instead of acetic anhydride to prevent acyl exchange at the protected amino groups of the bases.[7]
Oxidation
The newly formed phosphite triester linkage is unstable and susceptible to cleavage.[3] Therefore, it is oxidized to a more stable pentavalent phosphate (B84403) triester, which mirrors the natural phosphodiester backbone of RNA.[1][3] The most common oxidizing agent is a solution of iodine in the presence of water and a weak base like pyridine (B92270) or lutidine in tetrahydrofuran (B95107) (THF).[11][12]
This four-step cycle is repeated until the desired RNA sequence is assembled.
Post-Synthesis: Cleavage and Deprotection
Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed. This typically involves a multi-step deprotection process:
-
Cleavage from Support and Removal of Phosphate Protecting Groups: The oligonucleotide is first cleaved from the solid support. This is often achieved using concentrated aqueous ammonia (B1221849) or a mixture of ammonia and methylamine (B109427) (AMA). This treatment also removes the β-cyanoethyl protecting groups from the phosphate backbone.[3]
-
Removal of Base Protecting Groups: The same basic treatment (ammonia or AMA) also removes the protecting groups from the exocyclic amines of the nucleobases (A, C, and G).[7]
-
Removal of the 2'-Hydroxyl Protecting Group: The final deprotection step is the removal of the 2'-hydroxyl protecting group. For the commonly used TBDMS group, this is accomplished using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF) in THF.[7]
After deprotection, the crude RNA product is typically purified using techniques like high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
Quantitative Data and Experimental Protocols
The following tables summarize key quantitative data and provide detailed experimental protocols for the synthesis of RNA using phosphoramidite chemistry.
| Parameter | Typical Value/Range | Notes |
| Solid Support | Controlled Pore Glass (CPG), Polystyrene | The choice of support can influence loading capacity and reaction kinetics. |
| Phosphoramidite Concentration | 0.1 M in acetonitrile | A molar excess is used to drive the coupling reaction to completion.[11] |
| Activator Concentration | 0.25 - 0.5 M in acetonitrile | Activators like ETT and BTT are commonly used.[8][12] |
| Coupling Time | 3 - 12 minutes | Longer coupling times are generally required for RNA synthesis compared to DNA synthesis due to the steric bulk of the 2'-protecting group.[7][14] |
| Stepwise Coupling Efficiency | >98% | High coupling efficiency is critical for the synthesis of long oligonucleotides. |
| Oxidizer Concentration | 0.02 - 0.1 M Iodine in THF/Pyridine/Water | Sufficient to convert the phosphite triester to a phosphate triester.[11] |
| Step | Reagents and Solvents | Typical Protocol |
| Detritylation | 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM) | The solid support is washed with DCM, followed by treatment with the deblocking solution for 1-3 minutes. The support is then washed again with DCM and acetonitrile to remove the acid and the cleaved trityl group.[11] |
| Coupling | Ribonucleoside phosphoramidite and activator (e.g., ETT, BTT) in acetonitrile | The phosphoramidite and activator solutions are mixed and delivered to the synthesis column. The reaction is allowed to proceed for the specified coupling time (e.g., 5-10 minutes). The support is then washed with acetonitrile.[11] |
| Capping | Capping Reagent A (e.g., Acetic Anhydride/Lutidine/THF) and Capping Reagent B (e.g., N-Methylimidazole/THF) | The two capping reagents are delivered to the synthesis column and allowed to react for 1-2 minutes to acetylate any unreacted 5'-hydroxyl groups. The support is then washed with acetonitrile.[10] |
| Oxidation | 0.02-0.1 M Iodine in THF/Pyridine/Water | The oxidizing solution is delivered to the synthesis column and allowed to react for 1-2 minutes to convert the phosphite triester to a phosphate triester. The support is then washed with acetonitrile.[11] |
| Cleavage and Deprotection | Concentrated Ammonium Hydroxide/Ethanol (3:1 v/v) or AMA (Ammonium Hydroxide/40% Methylamine 1:1 v/v) | The solid support is treated with the cleavage solution at room temperature or elevated temperature (e.g., 55°C) for a specified time (e.g., 1-17 hours) to cleave the oligonucleotide from the support and remove the base and phosphate protecting groups.[5] |
| 2'-OH Deprotection (TBDMS) | 1 M Tetrabutylammonium Fluoride (TBAF) in THF | The cleaved and partially deprotected oligonucleotide is treated with the TBAF solution at room temperature for several hours to remove the TBDMS groups.[7] |
Visualizing the Workflow and Chemistry
To better illustrate the logical flow and chemical transformations in phosphoramidite RNA synthesis, the following diagrams are provided.
Caption: Overall workflow of solid-phase RNA synthesis.
Caption: Key components of a ribonucleoside phosphoramidite monomer.
Caption: The phosphoramidite coupling reaction mechanism.
References
- 1. blog.invitek.com [blog.invitek.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 4. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
- 7. atdbio.com [atdbio.com]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of 2'-hydroxyl protection in RNA-synthesis using the H-phosphonate approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 13. atdbio.com [atdbio.com]
- 14. chemie-brunschwig.ch [chemie-brunschwig.ch]
The Cornerstone of Therapeutic Oligonucleotides: A Technical Guide to 2'-Modified Phosphoramidite Monomers
For Researchers, Scientists, and Drug Development Professionals
The advent of oligonucleotide-based therapeutics has heralded a new era in medicine, offering unprecedented specificity in targeting the genetic basis of diseases. At the heart of this revolution lie chemically modified phosphoramidite (B1245037) monomers, with 2'-modifications to the ribose sugar being a key innovation. These modifications are instrumental in overcoming the inherent limitations of natural nucleic acids, such as poor stability and rapid degradation in biological systems. This technical guide provides an in-depth exploration of the core features of 2'-modified phosphoramidite monomers, offering a comprehensive resource for researchers and professionals in the field of drug development.
Core Features and Advantages of 2'-Modifications
Modification at the 2'-position of the ribose sugar is a critical strategy in the design of therapeutic oligonucleotides, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). These modifications impart several crucial advantages over their unmodified counterparts:
-
Enhanced Nuclease Resistance: The 2'-hydroxyl group of natural RNA is a primary site for enzymatic degradation by nucleases. Introducing modifications at this position sterically hinders nuclease access, significantly increasing the oligonucleotide's half-life in biological fluids like serum.[1][2][3]
-
Increased Binding Affinity: 2'-modifications can pre-organize the sugar pucker into an A-form geometry, which is favorable for binding to complementary RNA targets. This results in a higher melting temperature (Tm) of the oligonucleotide duplex, leading to more potent target engagement.
-
Reduced Immunogenicity: Certain modifications can help to mask the oligonucleotide from recognition by the innate immune system, thereby reducing the risk of inflammatory responses.
-
Improved Pharmacokinetic Properties: The enhanced stability and modified chemical nature of these oligonucleotides lead to more favorable absorption, distribution, metabolism, and excretion (ADME) profiles.
Common 2'-Modified Phosphoramidite Monomers
Several 2'-modifications have gained prominence in the development of therapeutic oligonucleotides. The most widely utilized include:
-
2'-O-Methyl (2'-OMe): This modification involves the replacement of the 2'-hydroxyl group with a methoxy (B1213986) group. It provides a good balance of increased nuclease resistance and binding affinity.[4] 2'-OMe modifications are commonly used in siRNAs to enhance stability and reduce off-target effects.[2][4]
-
2'-O-Methoxyethyl (2'-MOE): Featuring a larger methoxyethyl group at the 2'-position, 2'-MOE offers superior nuclease resistance and high binding affinity.[3][4][5] This modification has been successfully incorporated into several FDA-approved ASO drugs.[5]
-
2'-Fluoro (2'-F): The substitution of the 2'-hydroxyl with a fluorine atom results in a significant increase in binding affinity and substantial nuclease resistance.[1][3] 2'-F modifications are frequently used in siRNA guide strands to enhance their silencing activity.
Quantitative Data on the Performance of 2'-Modified Oligonucleotides
The choice of a specific 2'-modification is often guided by the desired therapeutic application and the specific performance characteristics required. The following tables summarize key quantitative data for oligonucleotides incorporating these modifications.
| Modification | Coupling Efficiency (%) | Conditions/Notes |
| 2'-O-Methyl (2'-OMe) | >99% | Using 2'-O-TOM-protected phosphoramidites.[6] |
| 99.5% | Standard automated synthesis protocol with isoC-derived phosphoramidites.[6] | |
| 98.0% | With DCI activator for (aU)10-T oligonucleotide.[6] | |
| 2'-O-Methoxyethyl (2'-MOE) | Not explicitly found | A coupling time of 6 minutes is recommended.[5] |
| 2'-Fluoro (2'-F) | Not explicitly found | - |
| Modification | Duplex Type | ΔTm per modification (°C) |
| 2'-O-Methyl (2'-OMe) | RNA:RNA | +1.0 to +1.5 |
| RNA:DNA | Small changes | |
| 2'-O-Methoxyethyl (2'-MOE) | RNA:RNA | +1.5 to +2.0 |
| 2'-Fluoro (2'-F) | RNA:RNA | +2.0 to +2.5 |
| Oligonucleotide Composition | Serum Type | Half-life |
| 2'-Fluoro RNA (fYrR) | Mouse Serum | ~2.2 hours (without 3' inverted dT) |
| Human Serum | ~12 hours (with 3' inverted dT)[1] | |
| DNA (2'-deoxy) | Human Serum | ~1 hour[1] |
| 100% 2'-O-Methyl RNA (OMe) | Human Serum | Significantly resistant, trace degradation detected[1] |
| Unmodified Oligonucleotide | Human Plasma | Seconds to minutes[7] |
| Modified Oligonucleotide (general) | Human Plasma | Can persist for weeks or months[7] |
Experimental Protocols
Synthesis of 5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine-3'-O-(2-cyanoethyl-N,N-diisopropylamino) phosphoramidite
This protocol outlines the synthesis of a 2'-O-Methyl guanosine (B1672433) phosphoramidite, a common building block for modified oligonucleotides.[6]
Materials:
-
2'-O-methylguanosine
-
Anhydrous Pyridine (B92270)
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Trimethylsilyl chloride (TMS-Cl)
-
Isobutyric anhydride
-
Ammonia (B1221849) solution
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica (B1680970) gel for column chromatography
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous acetonitrile (B52724)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Transient Protection:
-
Co-evaporate 2'-O-methylguanosine with anhydrous pyridine.
-
Dissolve the residue in anhydrous pyridine and add TMS-Cl.
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
-
Acylation:
-
Cool the reaction mixture in an ice bath and add isobutyric anhydride.
-
Stir until the acylation is complete.
-
-
Deprotection of Silyl (B83357) Groups:
-
Quench the reaction with water and then add ammonia solution.
-
Stir at room temperature to remove the silyl protecting groups.
-
-
DMT Protection:
-
After workup, dissolve the N2-isobutyryl-2'-O-methylguanosine in anhydrous pyridine and add DMT-Cl.
-
Stir at room temperature until the reaction is complete.
-
-
Purification of Protected Nucleoside:
-
Quench the reaction with methanol.
-
Evaporate the solvent and purify the crude product by silica gel column chromatography using a DCM/MeOH gradient to yield 5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine.
-
-
Phosphitylation:
-
Dissolve the purified 5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine in anhydrous acetonitrile.
-
Add DIPEA, followed by 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
-
Stir the reaction under an inert atmosphere until completion.
-
-
Workup and Purification of Phosphoramidite:
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate (B1210297) containing a small percentage of triethylamine.
-
The purified product should be stored under an inert atmosphere at a low temperature.
-
Characterization of 2'-Modified Phosphoramidites by ³¹P NMR
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for the characterization and quality control of phosphoramidite monomers.[8][9][10]
Sample Preparation:
-
Dissolve approximately 10-20 mg of the phosphoramidite sample in a suitable deuterated solvent (e.g., CDCl₃ or CD₃CN) in an NMR tube.
Acquisition Parameters (Typical):
-
Spectrometer: 300 MHz or higher
-
Pulse Program: Inverse-gated proton decoupling to prevent NOE and obtain quantitative spectra.
-
Relaxation Delay (d1): 5-10 seconds to ensure full relaxation of the phosphorus nucleus.
-
Number of Scans: 128 or more to achieve a good signal-to-noise ratio.
-
Reference: 85% H₃PO₄ as an external standard (δ = 0 ppm).
Data Analysis:
-
The ³¹P NMR spectrum of a phosphoramidite typically shows a characteristic signal in the range of 140-150 ppm .[8]
-
Due to the chiral nature of the phosphorus atom, the signal often appears as a pair of diastereomers.
-
The presence of impurities, such as the corresponding phosphonate (B1237965) (hydrolysis product) or other phosphorus-containing species, can be detected as additional peaks in the spectrum. The phosphonate impurity typically appears around 7-10 ppm.
Purification of 2'-Modified Oligonucleotides by Reverse-Phase HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used method for the purification of synthetic oligonucleotides.[11][12][13]
Materials and Equipment:
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water
-
Mobile Phase B: Acetonitrile
-
Deprotected and cleaved oligonucleotide sample
Procedure:
-
Sample Preparation:
-
After synthesis and deprotection, the crude oligonucleotide is typically lyophilized.
-
Re-dissolve the oligonucleotide in an appropriate volume of Mobile Phase A.
-
-
HPLC Method:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Inject the oligonucleotide sample onto the column.
-
Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B concentration. A typical gradient might be from 10% to 50% B over 30 minutes.
-
Monitor the elution profile at 260 nm.
-
-
Fraction Collection and Analysis:
-
Collect the fractions corresponding to the major peak, which represents the full-length oligonucleotide.
-
Analyze the purity of the collected fractions by analytical HPLC or mass spectrometry.
-
-
Desalting:
-
Pool the pure fractions and remove the volatile TEAA buffer and acetonitrile by lyophilization.
-
The resulting purified oligonucleotide can be re-dissolved in nuclease-free water for storage.
-
Visualizing Key Processes and Relationships
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways, experimental workflows, and the logical connections between different concepts.
Caption: Automated Solid-Phase Oligonucleotide Synthesis Cycle.
Caption: The RNA Interference (RNAi) Pathway Utilizing 2'-Modified siRNAs.
Caption: Logical Relationship of 2'-Modifications to Oligonucleotide Properties and Therapeutic Outcomes.
References
- 1. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2'-Modified Phosphoramidites | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Evaluation of Chemically Modified Nucleic Acid Analogues for Splice Switching Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 9. researchgate.net [researchgate.net]
- 10. 31P NMR spectroscopy in oligonucleotide research and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. mz-at.de [mz-at.de]
- 13. glenresearch.com [glenresearch.com]
In-Depth Technical Guide: N-Benzoyl-5'-O-(4,4-dimethoxytrityl)-2'-O-methyladenosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite (CAS 110782-31-5)
This technical guide provides comprehensive information on the chemical properties, synthesis, and applications of the phosphoramidite (B1245037) monomer with CAS number 110782-31-5. This molecule is a critical reagent for the synthesis of modified oligonucleotides, particularly for RNA-based therapeutics and research tools.
Chemical Information and Properties
N-Benzoyl-5'-O-(4,4-dimethoxytrityl)-2'-O-methyladenosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite is a modified adenosine (B11128) building block used in solid-phase oligonucleotide synthesis. The key structural features include a benzoyl protecting group on the adenine (B156593) base, a dimethoxytrityl (DMT) group protecting the 5'-hydroxyl function, a methyl group on the 2'-hydroxyl of the ribose sugar, and a reactive phosphoramidite moiety at the 3' position.[1]
Table 1: Chemical Identifiers and Physical Properties
| Property | Value |
| CAS Number | 110782-31-5 |
| Molecular Formula | C48H54N7O8P |
| Molecular Weight | 887.96 g/mol [2][3][4][5] |
| Appearance | White to off-white powder[2][3] |
| Melting Point | 93-95 °C[2][3] |
| Solubility | Soluble in acetonitrile (B52724), dimethyl sulfoxide (B87167) (DMSO), and methanol.[2][3] |
| Storage Temperature | -20°C to -10°C[5][6] |
Table 2: Key Structural Features and Functions
| Structural Moiety | Function |
| N-Benzoyl (Bz) | Protects the exocyclic amine of the adenine base during synthesis. |
| 5'-O-Dimethoxytrityl (DMT) | Acid-labile protecting group for the 5'-hydroxyl, allowing for stepwise oligonucleotide chain elongation.[1] |
| 2'-O-Methyl (2'-OMe) | Enhances nuclease resistance and increases the thermal stability (Tm) of the resulting oligonucleotide duplexes.[7] |
| 3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite | The reactive group that enables the formation of the phosphite (B83602) triester linkage to the 5'-hydroxyl of the growing oligonucleotide chain.[1] |
Experimental Protocols
Solid-Phase Synthesis of 2'-O-Methyl Modified Oligonucleotides
The synthesis of RNA oligonucleotides incorporating 2'-O-methyladenosine is performed on an automated solid-phase synthesizer using phosphoramidite chemistry. The following protocol is a generalized procedure.
Materials:
-
N-Benzoyl-5'-O-(4,4-dimethoxytrityl)-2'-O-methyladenosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite (dissolved in anhydrous acetonitrile to a concentration of 0.1 M).[6]
-
Other required phosphoramidites (A, C, G, U, also as 0.1 M solutions in anhydrous acetonitrile).
-
Solid support (e.g., Controlled Pore Glass - CPG) with the initial nucleoside attached.
-
Activator solution (e.g., 0.25 M 5-(Benzylthio)-1H-tetrazole (BTT) or 0.45 M 1H-Tetrazole).[4]
-
Capping solution (e.g., Cap A: acetic anhydride/pyridine/THF; Cap B: N-methylimidazole/THF).
-
Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine).
-
Deblocking solution (e.g., 3% trichloroacetic acid or dichloroacetic acid in dichloromethane).
-
Cleavage and deprotection solution (e.g., a mixture of aqueous ammonia (B1221849) and methylamine).
-
Anhydrous acetonitrile.
Protocol:
The synthesis cycle consists of four main steps, repeated for each nucleotide addition:
-
Deblocking (Detritylation): The DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside by treatment with the deblocking solution. This exposes the free 5'-hydroxyl for the subsequent coupling reaction.
-
Coupling: The 2'-O-methyladenosine phosphoramidite is activated by the activator solution and then coupled to the free 5'-hydroxyl of the growing oligonucleotide chain. A typical coupling time for modified phosphoramidites is between 3 to 10 minutes.[8]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.
These four steps are repeated until the desired oligonucleotide sequence is synthesized.
Cleavage, Deprotection, and Purification
-
Cleavage and Base Deprotection: After the final synthesis cycle, the solid support is treated with a mixture of aqueous ammonia and methylamine (B109427) at an elevated temperature (e.g., 65°C) for a specified time to cleave the oligonucleotide from the support and remove the protecting groups from the nucleotide bases (benzoyl, etc.) and the phosphate backbone (cyanoethyl).
-
2'-Hydroxyl Deprotection: If other 2'-hydroxyl protecting groups like TBDMS were used for other ribonucleosides in the sequence, a further deprotection step with a fluoride-containing reagent (e.g., triethylamine (B128534) trihydrofluoride) is necessary. The 2'-O-methyl group is stable under these conditions.
-
Purification: The crude oligonucleotide is purified using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC), ion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product.[6] The purity can be assessed by analytical HPLC and the identity confirmed by mass spectrometry.[9]
Biological Activity and Signaling Pathways
The primary application of oligonucleotides containing 2'-O-methyl modifications is in the field of RNA interference (RNAi) and antisense technology. These modifications enhance the therapeutic potential of synthetic RNAs by increasing their stability against cellular nucleases and improving their binding affinity to target mRNA.
RNA Interference (RNAi) Pathway
RNAi is a natural cellular process for gene silencing. Synthetic small interfering RNAs (siRNAs) can be introduced into cells to harness this pathway for therapeutic purposes. The incorporation of 2'-O-methyl modifications into siRNAs can influence several steps of the RNAi pathway.
The general RNAi pathway involves the following key steps:
-
A double-stranded siRNA molecule is introduced into the cytoplasm.
-
The siRNA is recognized and loaded into the RNA-Induced Silencing Complex (RISC).[10]
-
Within the RISC, the passenger (sense) strand of the siRNA is cleaved and discarded, while the guide (antisense) strand is retained.
-
The guide strand, as part of the activated RISC, binds to the complementary target messenger RNA (mRNA).
The 2'-O-methyl modification can impact the loading of the siRNA into the RISC and the subsequent target recognition and cleavage. Studies have shown that the position of the 2'-O-methyl modification within the siRNA sequence is crucial for its activity. For instance, modifications in the seed region (nucleotides 2-8 of the guide strand) can affect target binding and specificity. Strategic placement of 2'-O-methyl groups can reduce off-target effects.[12]
Quantitative Data
The inclusion of 2'-O-methyl modifications can significantly impact the silencing activity of siRNAs. The following table summarizes representative data on how these modifications can affect the half-maximal inhibitory concentration (IC50) of siRNAs.
Table 3: Representative Impact of 2'-O-Methyl Modification on siRNA Activity
| Target Gene | Modification Pattern | IC50 (nM) | Fold Change vs. Unmodified | Reference |
| PTEN (Site I) | Unmodified Sense Strand | ~5 | - | [2] |
| PTEN (Site I) | Fully 2'-O-Me Modified Sense Strand | ~5 | No significant change | [2] |
| Target X | 2'-OMe at 3' terminus of 20-mer guide strand | Increased | Negative impact on activity | [13] |
| Target Y | 2'-OMe at 3' terminus + 2'-F at position 5 of guide strand | Decreased by 1.2 to 1.9-fold | Compensatory positive effect | [13] |
Note: The actual impact on IC50 is highly dependent on the siRNA sequence, the specific modification pattern, and the target gene.
Conclusion
N-Benzoyl-5'-O-(4,4-dimethoxytrityl)-2'-O-methyladenosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite is a vital chemical tool for the synthesis of modified oligonucleotides with enhanced properties for research and therapeutic applications. The 2'-O-methyl modification it confers is a key strategy for improving the stability and efficacy of RNA-based molecules such as siRNAs and antisense oligonucleotides. A thorough understanding of its chemistry and the biological implications of its incorporation is essential for the rational design of next-generation nucleic acid-based drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. Small interfering RNAs containing full 2′-O-methylribonucleotide-modified sense strands display Argonaute2/eIF2C2-dependent activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2'-OMe-phosphorodithioate-modified siRNAs show increased loading into the RISC complex and enhanced anti-tumour activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. siRNA and RNAi pricelist from Gene Link [genelink.com]
- 6. alfachemic.com [alfachemic.com]
- 7. 2'-O methyl A Oligo Modifications from Gene Link [genelink.com]
- 8. escholarship.org [escholarship.org]
- 9. shodex.com [shodex.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. researchgate.net [researchgate.net]
- 12. Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2′-O-Methyl at 20-mer Guide Strand 3′ Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Incorporation of 2'-OMe-A(Bz) Phosphoramidite in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the efficient incorporation of 2'-O-Methyl-N6-benzoyl-Adenosine (2'-OMe-A(Bz)) Phosphoramidite (B1245037) into synthetic oligonucleotides. The inclusion of 2'-O-Methyl (2'-OMe) modifications offers significant advantages for therapeutic and diagnostic oligonucleotides, including enhanced nuclease resistance, increased hybridization affinity to target RNA, and improved thermal stability of duplexes.[1][2] This document outlines the necessary steps for solid-phase synthesis, including recommended coupling times, deprotection procedures, and purification methods.
Key Properties of 2'-OMe Modified Oligonucleotides:
-
Nuclease Resistance: The 2'-OMe modification provides significant protection against degradation by various nucleases, prolonging the half-life of the oligonucleotide in biological systems.[1]
-
Increased Binding Affinity: Oligonucleotides containing 2'-OMe modifications exhibit a higher melting temperature (Tm) when hybridized to complementary RNA strands compared to their DNA counterparts.[1]
-
Chemical Stability: 2'-OMe-RNA is chemically more stable than both DNA and unmodified RNA.[1]
-
Biological Activity: These modified oligonucleotides can modulate gene expression through mechanisms like steric hindrance of the translation process.[1] However, it is important to note that duplexes composed entirely of 2'-OMe-modified oligonucleotides and RNA are not substrates for RNase H.[1][2]
Experimental Protocols
The following protocols are based on standard phosphoramidite chemistry for automated solid-phase oligonucleotide synthesis.[3][4][5]
Phosphoramidite Preparation
2'-OMe-A(Bz) Phosphoramidite is a modified monomer used in oligonucleotide synthesis.[6] It is crucial to handle the phosphoramidite under anhydrous conditions to prevent degradation.
-
Dissolution: Dissolve the this compound in anhydrous acetonitrile (B52724) to the desired concentration as recommended by the synthesizer manufacturer (typically 0.1 M).[1]
-
Storage: Store the phosphoramidite solution under an inert atmosphere (e.g., argon) and at a refrigerated temperature (2 to 8˚C) when not in use.[1]
Automated Solid-Phase Oligonucleotide Synthesis
The synthesis cycle consists of four main steps: deblocking, coupling, capping, and oxidation. This cycle is repeated for each monomer addition.
Caption: The four-step cycle of automated solid-phase oligonucleotide synthesis.
Synthesis Parameters:
| Step | Reagents & Conditions | Recommended Duration |
| Deblocking | Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane (DCM) | Standard synthesizer protocol |
| Coupling | This compound, Activator (e.g., 0.25 M ETT, 0.45 M Tetrazole, or DCI) | 6 - 15 minutes[1][3][7] |
| Capping | Cap A (e.g., Acetic Anhydride) and Cap B (e.g., N-Methylimidazole) | Standard synthesizer protocol[5] |
| Oxidation | 0.02 M Iodine in THF/Pyridine/Water | Standard synthesizer protocol[5] |
Note on Coupling Time: A longer coupling time of up to 15 minutes is sometimes recommended for 2'-OMe phosphoramidites to ensure high coupling efficiency, which can be affected by the steric hindrance from the 2'-OMe group.[7] However, some suppliers suggest that a 6-minute coupling time is sufficient for optimal efficiency.[1][3] It is advisable to optimize the coupling time based on the specific synthesizer and reagents used.
Cleavage and Deprotection
Following synthesis, the oligonucleotide must be cleaved from the solid support and the protecting groups on the nucleobases and phosphate (B84403) backbone must be removed. The 2'-OMe group itself is stable to standard deprotection conditions.[1][7]
Recommended Deprotection Protocols:
| Method | Reagent | Temperature | Duration | Notes |
| Standard | Concentrated Ammonium Hydroxide | 55°C | Overnight | A widely used and effective method.[3] |
| Methylamine | 40% Aqueous Methylamine | 65°C | 5 minutes | A faster deprotection method.[7] Can also be performed at room temperature for 90 minutes.[7] |
| AMA | Ammonium Hydroxide/40% Methylamine (1:1, v/v) | 65°C | 10 minutes | A rapid deprotection method. Note that the use of Bz-protected Cytidine is not compatible with AMA deprotection.[1] If Ac-C is used, this method is very efficient.[8] |
| UltraMILD | 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 hours | For oligonucleotides with sensitive modifications. Requires the use of Pac-A, iPr-Pac-G, and Ac-C phosphoramidites.[1][8] |
Purification
Purification of 2'-OMe modified oligonucleotides can be performed using standard techniques employed for DNA and RNA oligonucleotides.[7] The choice of method will depend on the length of the oligonucleotide, the scale of the synthesis, and the required purity.
Common Purification Methods:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common method for purifying oligonucleotides, especially when the final 5'-DMT group is left on (trityl-on purification). The hydrophobic DMT group allows for good separation of the full-length product from shorter failure sequences. The DMT group is then removed post-purification.
-
Polyacrylamide Gel Electrophoresis (PAGE): PAGE purification is suitable for obtaining high-purity oligonucleotides and is particularly useful for longer sequences.
-
Solid-Phase Extraction (SPE): Cartridge-based SPE is a rapid method for desalting and purifying oligonucleotides, often used for smaller scales.
Data Presentation
Table 1: Recommended Synthesis and Deprotection Parameters for 2'-OMe-A(Bz)
| Parameter | Recommendation | Source(s) |
| Phosphoramidite Concentration | 0.1 M in anhydrous acetonitrile | [1] |
| Coupling Time | 6 - 15 minutes | [1][3][7] |
| Activator | ETT, Tetrazole, or DCI | [3][5] |
| Deprotection (Standard) | Ammonium Hydroxide, 55°C, overnight | [3] |
| Deprotection (Rapid) | 40% Methylamine, 65°C, 5 min | [7] |
| Deprotection (Rapid) | AMA, 65°C, 10 min | [1] |
Workflow Diagram
The following diagram illustrates the overall workflow for incorporating this compound into an oligonucleotide.
Caption: Overall workflow from phosphoramidite preparation to purified oligonucleotide.
References
- 1. 2'-OMe-A (Bz) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 2. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. US5808039A - 2'-OMe CAC phosphoramidite and methods for preparation and use thereof - Google Patents [patents.google.com]
- 8. glenresearch.com [glenresearch.com]
Application Note: Optimal Coupling of 2'-O-Methyl-N6-benzoyl-A Phosphoramidite in Oligonucleotide Synthesis
AN-2025-12-09
For Research Use Only.
Audience:
This document is intended for researchers, scientists, and drug development professionals engaged in the chemical synthesis of modified oligonucleotides.
Introduction
2'-O-Methyl (2'-OMe) modified ribonucleosides are a cornerstone in the development of therapeutic oligonucleotides and high-fidelity research tools. The 2'-OMe modification confers increased nuclease resistance, enhanced binding affinity to complementary RNA strands, and reduced immunogenicity compared to unmodified RNA. 2'-O-Methyl-N6-benzoyl-Adenosine (2'-OMe-A(Bz)) is the protected phosphoramidite (B1245037) monomer used for the incorporation of 2'-OMe-A residues into a growing oligonucleotide chain via solid-phase phosphoramidite chemistry.
The efficiency of the coupling step is critical for the synthesis of high-purity, full-length oligonucleotides. Incomplete coupling at any step leads to the accumulation of failure sequences (n-1, n-2, etc.), which complicates purification and reduces the overall yield. The steric hindrance presented by the 2'-OMe group, particularly in purine (B94841) nucleosides like adenosine, necessitates optimization of the coupling time to ensure high reaction efficiency. This application note provides recommended coupling times, a detailed experimental protocol, and factors influencing the successful incorporation of 2'-OMe-A(Bz) phosphoramidite.
Recommended Coupling Times for 2'-OMe Phosphoramidites
The recommended coupling time for 2'-OMe phosphoramidites can vary depending on the specific nucleobase, the activator used, and the synthesizer platform. While standard DNA phosphoramidites couple in a few minutes, the steric bulk of the 2'-OMe group generally requires extended coupling times.[1] For purine 2'-OMe phosphoramidites, which are bulkier than pyrimidines, a longer duration is particularly important to achieve near-quantitative coupling efficiency.[]
The following table summarizes coupling times for 2'-OMe phosphoramidites as reported in various sources.
| Phosphoramidite Type | Recommended Coupling Time | Activator | Source(s) |
| 2'-OMe RNA (general) | 15 minutes | Not specified | Glen Research, US Patent 5,808,039A[1][3] |
| 2'-OMe Phosphoramidite | 6 minutes | 1H-Tetrazole | Veedu, et al. (2016)[4][5] |
| 2'-OMe-PACE Monomers | 15 minutes | DCI | Glen Research[6] |
| 2'-OMe-PACE Monomers | 33 minutes | 0.45 M Tetrazole | Glen Research (Alternative Cycle)[6] |
Based on the available data, a coupling time of 15 minutes is a robust and widely recommended starting point for the efficient incorporation of this compound, especially when using common activators like DCI. Shorter times, such as 6 minutes, may be sufficient on certain high-efficiency synthesizers or with highly reactive activators but should be validated by assessing the stepwise coupling efficiency.
Experimental Protocol: Solid-Phase Synthesis Cycle
This protocol outlines a standard cycle for the incorporation of this compound on an automated DNA/RNA synthesizer.
3.1. Reagents and Materials
-
Phosphoramidite: 0.1 M solution of this compound in anhydrous acetonitrile (B52724).
-
Solid Support: Controlled Pore Glass (CPG) functionalized with the initial nucleoside.
-
Activator: 0.25 M 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile.
-
Deblocking Reagent: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).
-
Capping Reagents:
-
Cap A: Acetic anhydride/Pyridine/THF.
-
Cap B: 16% N-Methylimidazole in THF.
-
-
Oxidizer: 0.02 M Iodine in THF/Water/Pyridine.
-
Washing Solvent: Anhydrous acetonitrile.
3.2. Synthesis Cycle Workflow
The solid-phase synthesis of oligonucleotides is a cyclical process involving four main chemical steps for each monomer addition: Deblocking, Coupling, Capping, and Oxidation.
Caption: Workflow of the automated solid-phase oligonucleotide synthesis cycle.
3.3. Detailed Methodological Steps
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treating it with 3% TCA in DCM. This exposes the free 5'-hydroxyl group for the subsequent coupling reaction. The orange color of the cleaved DMT cation can be monitored to assess stepwise efficiency.[7]
-
Coupling: The this compound solution is co-delivered with the DCI activator solution to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate. This intermediate reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents. This step is critical to prevent the formation of n-1 deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite triester linkage is unstable and is oxidized to a more stable phosphotriester linkage using an iodine solution. This completes one full cycle of monomer addition.
-
Washing: Between each chemical step, the solid support is thoroughly washed with anhydrous acetonitrile to remove excess reagents and by-products.[8]
These steps are repeated for each subsequent monomer until the desired full-length oligonucleotide is synthesized.
Factors Influencing Coupling Efficiency
Several factors can impact the efficiency of the coupling reaction:
-
Reagent Quality: All reagents, especially the phosphoramidite solution and acetonitrile diluent, must be strictly anhydrous. Water competes with the 5'-hydroxyl group for the activated phosphoramidite, reducing coupling efficiency.[8]
-
Activator Choice: While 1H-Tetrazole has been traditionally used, more potent activators like DCI or ETT (Ethylthiotetrazole) are often recommended for sterically hindered monomers like 2'-OMe phosphoramidites.
-
Monomer Purity and Stability: Phosphoramidites can degrade over time, especially if exposed to moisture or oxygen. Use fresh, high-quality phosphoramidites for optimal results.[9]
-
Synthesizer Fluidics: The performance of the DNA/RNA synthesizer, including accurate and timely delivery of reagents, is crucial. Regular maintenance and calibration are essential.
Post-Synthesis Cleavage and Deprotection
Following synthesis, the oligonucleotide is cleaved from the solid support and the nucleobase (benzoyl on Adenine) and phosphate (B84403) protecting groups are removed. A standard deprotection procedure for RNA, including 2'-OMe modifications, involves treatment with a mixture of aqueous ammonia (B1221849) and methylamine (B109427) (AMA) or aqueous ammonia alone, followed by desilylation of any 2'-TBDMS groups if standard RNA monomers were also used. The 2'-OMe groups are stable to these basic deprotection conditions.[1][3]
Conclusion
For the successful incorporation of this compound, an extended coupling time of 15 minutes is recommended as a starting point. This accounts for the steric hindrance imposed by the 2'-OMe group on the purine base. This recommendation, combined with the use of high-quality anhydrous reagents, a potent activator, and a well-maintained synthesizer, will ensure high coupling efficiencies, leading to a greater yield of high-purity, full-length modified oligonucleotides for therapeutic and research applications.
References
- 1. US5808039A - 2'-OMe CAC phosphoramidite and methods for preparation and use thereof - Google Patents [patents.google.com]
- 3. glenresearch.com [glenresearch.com]
- 4. mdpi.com [mdpi.com]
- 5. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]
- 6. glenresearch.com [glenresearch.com]
- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 8. glenresearch.com [glenresearch.com]
- 9. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
Deprotection conditions for oligonucleotides containing N6-Benzoyl-adenosine.
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the fields of molecular biology, medicinal chemistry, and oligonucleotide therapeutics.
Introduction: The chemical synthesis of oligonucleotides is a cornerstone of modern biotechnology and drug development. Protecting groups are essential during synthesis to prevent unwanted side reactions on the nucleobases. For adenosine, the N6-benzoyl (Bz) group is a commonly used protecting group. Complete removal of this group, known as deprotection, is a critical final step to ensure the functionality of the synthetic oligonucleotide. This document provides detailed protocols and comparative data for the deprotection of oligonucleotides containing N6-Benzoyl-adenosine, aiding researchers in selecting the optimal conditions for their specific application.
Data Presentation: Comparison of Deprotection Conditions
The choice of deprotection reagent and conditions is a critical parameter that can impact the yield, purity, and integrity of the final oligonucleotide product. Below is a summary of common deprotection methods for oligonucleotides containing N6-Benzoyl-adenosine.
| Deprotection Method | Reagent Composition | Temperature (°C) | Time | Advantages | Disadvantages | Key Considerations |
| Standard Deprotection | Concentrated Ammonium (B1175870) Hydroxide (B78521) (28-33%) | 55 - 65 | 8 - 16 hours | Well-established, effective for standard oligonucleotides. | Slow, can be harsh on sensitive modifications. | Requires fresh ammonium hydroxide solution for optimal results.[1][2] |
| UltraFAST Deprotection | Ammonium Hydroxide / 40% Methylamine (AMA) (1:1 v/v) | 65 | 5 - 10 minutes | Significantly reduces deprotection time, ideal for high-throughput synthesis.[1][2] | Can lead to transamination of N4-benzoyl-cytidine to N4-methyl-cytidine if not using acetyl-protected cytidine (B196190) (Ac-dC).[3] | Requires the use of Ac-dC to avoid base modification.[1][3] |
| Milder Deprotection | 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 hours | Suitable for oligonucleotides with sensitive modifications or dyes. | Slower than AMA. | Typically used with "UltraMILD" phosphoramidites (e.g., Pac-dA, iPr-Pac-dG, Ac-dC).[2] |
| Ammonia-Free Deprotection | 0.5 M Lithium Hydroxide and 3.5 M Triethylamine in Methanol | 75 | 1 hour | Avoids ammonia, useful for specific applications and reduces benzamide (B126) contamination.[4] | May require additional washing steps to remove lithium benzoate.[4] | The resulting oligonucleotide is precipitated and requires careful separation from the support.[4] |
Experimental Protocols
Protocol 1: Standard Deprotection with Concentrated Ammonium Hydroxide
This protocol is suitable for routine deprotection of standard DNA oligonucleotides.
Materials:
-
Oligonucleotide synthesis column containing the synthesized oligonucleotide on a solid support.
-
Concentrated ammonium hydroxide (28-33%).
-
Screw-cap vials.
-
Heating block or oven.
-
SpeedVac or lyophilizer.
Procedure:
-
Place the synthesis column in a screw-cap vial.
-
Add 1-2 mL of concentrated ammonium hydroxide to the vial, ensuring the solid support is fully submerged.
-
Seal the vial tightly.
-
Incubate the vial at 55°C for 8-16 hours. For oligonucleotides with dG protected with isobutyryl (iBu-dG), a longer incubation time is recommended.[1]
-
After incubation, allow the vial to cool to room temperature.
-
Carefully open the vial in a fume hood.
-
Transfer the ammonium hydroxide solution containing the cleaved and deprotected oligonucleotide to a new microcentrifuge tube.
-
Wash the solid support with 0.5 mL of water and combine the wash with the solution from the previous step.
-
Dry the oligonucleotide solution using a SpeedVac or lyophilizer.
-
Resuspend the dried oligonucleotide pellet in an appropriate buffer for quantification and downstream applications.
Protocol 2: UltraFAST Deprotection with AMA (Ammonium Hydroxide/Methylamine)
This protocol is recommended for rapid deprotection of oligonucleotides and is particularly useful for high-throughput applications. Note: This protocol requires the use of acetyl-protected dC (Ac-dC) during synthesis to prevent side reactions.[1][3]
Materials:
-
Oligonucleotide synthesis column.
-
Ammonium Hydroxide/40% Methylamine (AMA) solution (1:1 v/v).
-
Screw-cap vials.
-
Heating block or water bath.
-
SpeedVac or lyophilizer.
Procedure:
-
Place the synthesis column in a screw-cap vial.
-
Add 1-2 mL of AMA solution to the vial, ensuring complete immersion of the solid support.
-
Seal the vial tightly.
-
Incubate the vial at 65°C for 10 minutes.[3]
-
After incubation, immediately cool the vial on ice.
-
Carefully open the vial in a fume hood.
-
Transfer the AMA solution containing the oligonucleotide to a new tube.
-
Wash the solid support with 0.5 mL of water and pool the wash with the deprotection solution.
-
Dry the oligonucleotide solution using a SpeedVac or lyophilizer.
-
Resuspend the oligonucleotide in a suitable buffer.
Protocol 3: Purification of Deprotected Oligonucleotides by HPLC
High-Performance Liquid Chromatography (HPLC) is a common method for purifying oligonucleotides to a high degree, removing failure sequences and byproducts of deprotection.[5][6][7]
Materials:
-
Dried, deprotected oligonucleotide pellet.
-
HPLC system with a suitable reverse-phase column (e.g., C18).[5]
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile (B52724).
-
SpeedVac or lyophilizer.
Procedure:
-
Resuspend the dried oligonucleotide pellet in Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample onto the HPLC column.
-
Elute the oligonucleotide using a gradient of Mobile Phase B. A typical gradient might be from 5% to 50% acetonitrile over 30 minutes.
-
Monitor the elution profile at 260 nm. The full-length oligonucleotide is typically the major peak with the longest retention time.
-
Collect the fractions containing the purified oligonucleotide.
-
Combine the collected fractions and dry them using a SpeedVac or lyophilizer to remove the volatile TEAA buffer and acetonitrile.[5]
-
Resuspend the purified oligonucleotide in sterile, nuclease-free water or a suitable buffer.
Visualizations
Experimental Workflow: From Synthesis to Application
This diagram illustrates the major steps involved in the synthesis, deprotection, purification, and application of oligonucleotides containing N6-Benzoyl-adenosine.
Caption: Experimental workflow from synthesis to application.
Signaling Pathway: PI3K/Akt Pathway Targeted by an Antisense Oligonucleotide
This diagram illustrates the mechanism of action of an antisense oligonucleotide designed to inhibit the expression of a key component in the PI3K/Akt signaling pathway, a common target in cancer therapy.[8][9][10]
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
- 6. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - US [thermofisher.com]
- 7. labcluster.com [labcluster.com]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. cusabio.com [cusabio.com]
Application Notes: 2'-OMe-A(Bz) Phosphoramidite for Enhanced siRNA and RNAi Triggers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical modification of the siRNA duplex is a proven strategy to overcome these limitations. The 2'-O-Methyl (2'-OMe) modification of the ribose sugar is one of the most widely used and effective modifications.[6][7] It confers enhanced nuclease resistance, improves thermal stability, and can reduce off-target effects without compromising on-target gene silencing activity.[4][6][8]
This document provides detailed application notes and protocols for the use of 2'-O-Methyladenosine(N-benzoyl)-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (2'-OMe-A(Bz) Phosphoramidite) in the solid-phase synthesis of high-performance siRNA triggers.
The Role and Benefits of 2'-OMe Modification
2'-OMe-A(Bz) Phosphoramidite (B1245037) is a key building block for the automated chemical synthesis of RNA oligonucleotides.[][] The 2'-OMe group provides critical advantages:
-
Enhanced Nuclease Resistance : The methyl group at the 2' position of the ribose sterically hinders the approach of nucleases, significantly increasing the stability of the siRNA duplex in human serum and cellular environments.[4][8]
-
Increased Duplex Stability : 2'-OMe modifications increase the binding affinity of the siRNA for its target mRNA, resulting in a more stable duplex, as indicated by a higher melting temperature (Tm).[8]
-
Reduced Off-Target Effects : Strategic placement of 2'-OMe modifications, particularly within the seed region of the siRNA guide strand, can mitigate off-target gene silencing by sterically hindering unintended base-pairing.[6][11]
-
Abrogation of Immune Response : Both 2'-OMe and 2'-Fluoro modifications have been demonstrated to prevent the activation of Toll-like receptors, thereby reducing the risk of an unwanted innate immune response.[12]
Performance Data of 2'-OMe-Modified siRNA
Quantitative data from various studies demonstrate the superior characteristics of siRNAs incorporating 2'-OMe modifications compared to their unmodified counterparts.
Table 1: Effect of 2'-OMe Modification on siRNA Duplex Thermal Stability (Tm)
| Modification Type | Position of Modification | Change in Tm (ΔTm) per Modification (°C) | Reference |
|---|---|---|---|
| 2'-O-Methyl (2'-OMe) | Internal positions of guide strand | +0.3 to +3.0 | [13] |
| 2'-O-Methyl (2'-OMe) | Throughout the duplex | Generally increases Tm |[8] |
Table 2: Impact of 2'-OMe Modification on siRNA Serum Stability
| siRNA Construct | Modification Pattern | Stability in Human Serum | Reference |
|---|---|---|---|
| Sur10058 (unmodified) | None | Rapid degradation | [4] |
| Sur10058 (modified) | Alternating 2'-OMe substitutions | Significantly stabilized | [4] |
| siRNA (modified) | Dual 2'-OMe modifications in overhangs | Remained completely intact up to 12 hours |[13] |
Table 3: Gene Silencing Efficacy of 2'-OMe-Modified vs. Unmodified siRNA
| Target Gene | Modification Strategy | Silencing Activity | Key Finding | Reference |
|---|---|---|---|---|
| Firefly Luciferase | 2'-OMe at internal positions (6, 13, 14) | Excellent anti-luciferase activity | Internal modifications are well-tolerated and effective. | [13] |
| Various | 2'-OMe in the seed region (positions 3, 5, 7) | Maintained on-target activity | Effectively suppressed off-target effects. | [6] |
| HTT | Alternating 2'-OMe/-F pattern | Similar or better efficacy than unmodified | Chemical modification patterns can be optimized for potency. |[12] |
The RNAi Signaling Pathway
The RNAi pathway is initiated when an siRNA duplex is introduced into the cytoplasm. The guide strand of the siRNA is loaded into the RNA-Induced Silencing Complex (RISC), which then seeks out and cleaves the messenger RNA (mRNA) that is complementary to the guide strand, resulting in post-transcriptional gene silencing.[1][14][15]
Caption: The canonical RNAi pathway in mammalian cells.
Protocols
Protocol 1: Solid-Phase Synthesis of 2'-OMe-Modified siRNA Oligonucleotides
This protocol outlines the standard automated solid-phase synthesis of RNA oligonucleotides using phosphoramidite chemistry, incorporating this compound.[12][16][17]
Caption: Workflow for automated solid-phase oligonucleotide synthesis.
A. Reagents and Equipment
-
Phosphoramidites: 2'-OMe-A(Bz), 2'-OMe-C(Ac), 2'-OMe-G(iBu), 2'-OMe-U, and standard 2'-TBDMS protected RNA phosphoramidites.
-
Solid Support: Controlled Pore Glass (CPG) with the first nucleoside attached.
-
Ancillary Reagents: Acetonitrile (synthesis grade), Activator (e.g., 5-Ethylthio-1H-tetrazole), Capping Reagents (Acetic Anhydride, N-Methylimidazole), Oxidizer (Iodine/Water/Pyridine), Deblocking Agent (Trichloroacetic acid in Dichloromethane).
-
Cleavage/Deprotection: AMA (Ammonium Hydroxide/40% Methylamine 1:1) or other appropriate deprotection solution.
-
Equipment: Automated DNA/RNA synthesizer, High-Performance Liquid Chromatography (HPLC) system for purification.
B. Synthesis Cycle
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treating with an acidic solution to expose the 5'-hydroxyl group for the next coupling step.
-
Coupling: The this compound (or other desired phosphoramidite) is activated and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[18]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester linkage using an iodine solution.
-
Iteration: The cycle is repeated until the desired full-length oligonucleotide is synthesized.
C. Cleavage and Deprotection
-
After the final cycle, the CPG support is treated with a cleavage/deprotection solution (e.g., AMA) to cleave the oligonucleotide from the support and remove the protecting groups from the phosphate backbone (cyanoethyl) and the nucleobases (e.g., Bz, Ac, iBu).[19]
-
The 2'-hydroxyl protecting groups (e.g., TBDMS), if any, are removed using a fluoride-based reagent like triethylamine (B128534) trihydrofluoride (TEA·3HF). Note that the 2'-OMe group is stable and is not removed.[8]
D. Purification The crude siRNA oligonucleotide is purified, typically by reverse-phase or ion-exchange HPLC, to remove truncated sequences and other impurities. The final product is desalted and its identity confirmed by mass spectrometry.
Protocol 2: In Vitro Validation of siRNA-Mediated Gene Silencing
Caption: Experimental workflow for the validation of RNAi triggers.
A. Materials
-
Cells: A suitable cell line (e.g., HeLa, HEK293) expressing the target gene.
-
siRNA: Purified, annealed siRNA duplexes (target-specific and negative control).
-
Reagents: Cell culture medium, transfection reagent (e.g., lipofectamine-based), RNA extraction kit, reverse transcription kit, qPCR master mix, and primers for the target gene and a housekeeping reference gene (e.g., GAPDH, ACTB).
-
Equipment: Cell culture incubator, real-time PCR system.
B. Procedure
-
Cell Seeding: Plate cells in 6-well or 12-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Transfection:
-
Dilute the siRNA duplex (e.g., to a final concentration of 10-50 nM) in serum-free medium.
-
Dilute the transfection reagent in a separate tube of serum-free medium and incubate as per the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate to allow complex formation.
-
Add the siRNA-transfection reagent complexes to the cells.
-
Include a negative control siRNA and a mock-transfected control (transfection reagent only).
-
-
Incubation: Incubate the cells for 24-72 hours post-transfection to allow for mRNA degradation. The optimal time should be determined empirically.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions for the target gene and the reference gene for all samples (target siRNA, negative control siRNA, mock).
-
Run the reactions on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for all reactions.
-
Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the reference gene and comparing the target siRNA-treated sample to the negative control-treated sample.
-
Calculate the percentage of gene knockdown.
-
Conclusion
The incorporation of 2'-O-Methyl modifications via reagents like This compound is an essential strategy in the development of robust and effective siRNA triggers for research and therapeutic applications. This modification enhances the stability and specificity of siRNAs, leading to more reliable and potent gene silencing outcomes. The protocols provided herein offer a framework for the successful synthesis and validation of these advanced RNAi triggers.
References
- 1. RNA interference - Wikipedia [en.wikipedia.org]
- 2. RNAi Four-Step Workflow | Thermo Fisher Scientific - US [thermofisher.com]
- 3. 2’-O-NMA phosphoramidites enable the synthesis of RNA mimics useful for antisense therapeutics [biosyn.com]
- 4. Chemical modification of siRNAs to improve serum stability without loss of efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RNA interference and double-stranded-RNA-activated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2'-Modified Phosphoramidites | Thermo Fisher Scientific - US [thermofisher.com]
- 8. 2'-OMe-A (Bz) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 11. Synthesis of 2′-formamidonucleoside phosphoramidites for suppressing the seed-based off-target effects of siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2′-O-Methyl at 20-mer Guide Strand 3′ Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances in siRNA therapeutics and synergistic effect on siRNA activity using emerging dual ribose modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. Frontiers | Key Mechanistic Principles and Considerations Concerning RNA Interference [frontiersin.org]
- 16. Synthesis of 2′- O -monohaloethoxymethyl-modified RNAs and their duplex formation ability - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07767J [pubs.rsc.org]
- 17. twistbioscience.com [twistbioscience.com]
- 18. glenresearch.com [glenresearch.com]
- 19. US5808039A - 2'-OMe CAC phosphoramidite and methods for preparation and use thereof - Google Patents [patents.google.com]
- 20. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - US [thermofisher.com]
- 21. Optimizing the workflow for successful RNA interference (RNAi) experiments in difficult-to-transfect cells [horizondiscovery.com]
Application Notes and Protocols for Standard Cleavage and Deprotection of 2'-OMe Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-O-Methyl (2'-OMe) modified oligonucleotides are a cornerstone of modern molecular biology and drug development, offering enhanced nuclease resistance and improved hybridization properties compared to unmodified RNA. These synthetic nucleic acid analogs are widely employed as antisense oligonucleotides, siRNAs, and molecular probes. The final crucial step in their synthesis is the cleavage from the solid support and the removal of protecting groups from the nucleobases and phosphate (B84403) backbone. The stability of the 2'-OMe modification allows for deprotection conditions that are virtually identical to those used for standard DNA oligonucleotides.[1][2] This document provides detailed protocols for the standard and rapid deprotection of 2'-OMe modified oligos.
Deprotection Strategies Overview
The deprotection process for 2'-OMe oligonucleotides involves two primary steps:
-
Cleavage: Release of the synthesized oligonucleotide from the solid support (e.g., controlled pore glass, CPG).
-
Deprotection: Removal of the exocyclic amine protecting groups from the nucleobases (e.g., benzoyl, isobutyryl, acetyl) and the cyanoethyl groups from the phosphate backbone.
These two steps are typically performed concurrently in a single incubation step with a basic reagent. The choice of deprotection reagent and conditions depends on the desired speed and the sensitivity of any other modifications present on the oligonucleotide.
Quantitative Data Summary
The following table summarizes the conditions for common deprotection methods for 2'-OMe modified oligonucleotides.
| Deprotection Method | Reagent | Temperature | Duration | Key Considerations |
| Standard Deprotection | Concentrated Ammonium (B1175870) Hydroxide (B78521) (~28-33%) | Room Temperature | ~1 hour for cleavage | A traditional and widely used method.[3][4] |
| 55°C | 6 - 17 hours | Effective for standard protecting groups. | ||
| UltraFAST Deprotection | AMA (1:1 v/v Ammonium Hydroxide and 40% aqueous Methylamine) | 65°C | 5 - 10 minutes | Significantly reduces deprotection time.[1][3] Requires acetyl (Ac) protected cytidine (B196190) to prevent base modification.[1][3] |
| Room Temperature | 5 minutes for cleavage | Cleavage can be performed separately at room temperature.[1] | ||
| Mild Deprotection | 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 hours | Suitable for sensitive modifications. Requires UltraMILD protecting groups (e.g., Pac-dA, Ac-dC, iPr-Pac-dG).[1] |
| t-Butylamine/Water (1:3 v/v) | 60°C | 6 hours | An alternative mild deprotection method.[2] |
Experimental Protocols
Protocol 1: Standard Deprotection using Ammonium Hydroxide
This protocol is suitable for 2'-OMe oligonucleotides synthesized with standard protecting groups.
Materials:
-
Synthesized 2'-OMe oligonucleotide on solid support (in synthesis column)
-
Concentrated Ammonium Hydroxide (NH₄OH, ~28-33%)
-
2 mL screw-cap vials
-
Syringes
-
Heating block or oven at 55°C
-
SpeedVac or lyophilizer
Procedure:
-
Cleavage and Deprotection: a. Using two syringes, pass 1-2 mL of concentrated ammonium hydroxide back and forth through the synthesis column containing the solid support-bound oligonucleotide for 10 minutes at room temperature. b. Transfer the ammonium hydroxide solution containing the cleaved oligonucleotide to a 2 mL screw-cap vial. c. Seal the vial tightly. d. For complete deprotection, incubate the vial at 55°C for 8-12 hours.
-
Solvent Removal: a. After incubation, allow the vial to cool to room temperature. b. Carefully open the vial in a fume hood. c. Evaporate the ammonium hydroxide solution to dryness using a SpeedVac or by lyophilization.
-
Resuspension: a. Resuspend the dried oligonucleotide pellet in an appropriate volume of sterile, nuclease-free water or buffer. b. Quantify the oligonucleotide concentration using UV spectrophotometry at 260 nm.
Protocol 2: UltraFAST Deprotection using AMA
This protocol is recommended for rapid deprotection and is compatible with high-throughput workflows. It is crucial to use acetyl (Ac) protected cytidine phosphoramidite (B1245037) during synthesis to avoid side reactions.[1][3]
Materials:
-
Synthesized 2'-OMe oligonucleotide on solid support (with Ac-dC)
-
AMA solution (1:1 v/v mixture of concentrated Ammonium Hydroxide and 40% aqueous Methylamine)
-
2 mL screw-cap vials with o-rings
-
Syringes
-
Heating block at 65°C
-
SpeedVac or lyophilizer
Procedure:
-
Cleavage and Deprotection: a. Prepare the AMA solution fresh by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine (B109427) in a fume hood. b. Using two syringes, pass 1 mL of the AMA solution back and forth through the synthesis column for 2 minutes at room temperature. c. Transfer the AMA solution to a 2 mL screw-cap vial. d. Seal the vial tightly and incubate at 65°C for 10 minutes.
-
Solvent Removal: a. After incubation, immediately cool the vial on ice. b. Carefully open the vial in a fume hood. c. Evaporate the AMA solution to dryness using a SpeedVac or by lyophilization.
-
Resuspension: a. Resuspend the dried oligonucleotide pellet in sterile, nuclease-free water or buffer. b. Quantify the oligonucleotide concentration.
Visualizations
Experimental Workflow for 2'-OMe Oligonucleotide Deprotection
Caption: General workflow for cleavage and deprotection of 2'-OMe oligos.
Application Example: Modulation of TLR Signaling with 2'-OMe Oligonucleotides
2'-O-Methyl modified oligonucleotides are utilized as antisense reagents to modulate cellular signaling pathways. For instance, they can be designed to inhibit the expression of components within the Toll-like receptor (TLR) signaling cascade, which plays a crucial role in the innate immune response.[4][5] The diagram below illustrates a simplified TLR7/8 signaling pathway that can be targeted by 2'-OMe antisense oligonucleotides.
Caption: Simplified TLR7/8 signaling pathway targeted by 2'-OMe ASOs.
References
Application Notes and Protocols: Activator Solutions for 2'-OMe-A(Bz) Phosphoramidite Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide on the selection and use of activator solutions for the efficient coupling of 2'-O-Methyl-N6-benzoyl-Adenosine (2'-OMe-A(Bz)) phosphoramidite (B1245037) in automated oligonucleotide synthesis. The proper choice of activator is critical for achieving high coupling efficiencies, which directly impacts the yield and purity of the final oligonucleotide product, a key consideration in the development of nucleic acid-based therapeutics.
Introduction
2'-O-Methyl (2'-OMe) modified oligonucleotides are widely utilized in research and drug development due to their enhanced nuclease resistance, increased binding affinity to complementary RNA strands, and reduced immunogenicity compared to unmodified RNA. The 2'-OMe-A(Bz) phosphoramidite is a key building block for the incorporation of 2'-O-methyladenosine into synthetic oligonucleotides. The steric hindrance presented by the 2'-O-methyl group necessitates the use of highly efficient activator solutions to drive the coupling reaction to completion. This document outlines the properties of common activators and provides protocols for their use with this compound.
Activator Solutions: A Comparative Overview
The primary role of an activator in phosphoramidite chemistry is to protonate the diisopropylamino group of the phosphoramidite, creating a highly reactive intermediate that readily couples with the free 5'-hydroxyl group of the growing oligonucleotide chain. For sterically demanding monomers like this compound, the choice of activator is crucial. The most commonly used activators are weak acids, such as tetrazole and its derivatives, and dicyanoimidazole.[1]
Key Activators for 2'-OMe Phosphoramidite Coupling:
-
1H-Tetrazole: While historically a standard activator for DNA synthesis, its lower acidity and reactivity make it less suitable for the efficient coupling of sterically hindered 2'-OMe phosphoramidites, often resulting in longer coupling times and lower yields.[2]
-
5-Ethylthio-1H-tetrazole (ETT): ETT is a more acidic activator than 1H-tetrazole, leading to faster and more efficient coupling of 2'-OMe phosphoramidites.[1][3] It is a widely used activator for RNA and modified oligonucleotide synthesis.
-
5-Benzylthio-1H-tetrazole (BTT): Similar to ETT, BTT is another highly effective activator for RNA synthesis.[2] For 2'-O-TBDMS phosphoramidites, which are sterically similar to 2'-OMe amidites, BTT has been shown to achieve coupling yields of over 99% with a 3-minute coupling time.[4]
-
4,5-Dicyanoimidazole (DCI): DCI is a non-tetrazole-based activator that has gained popularity due to its high solubility in acetonitrile (B52724) and its ability to effectively activate phosphoramidites with lower acidity compared to ETT and BTT.[5] This can be advantageous in minimizing acid-catalyzed side reactions, such as detritylation of the phosphoramidite monomer.[3]
Data Presentation: Activator Properties and Recommended Coupling Parameters
| Activator | Common Concentration | Recommended Coupling Time for 2'-OMe Phosphoramidites | Coupling Efficiency | Key Advantages |
| 1H-Tetrazole | 0.45 M | 10 - 15 minutes | Lower for 2'-OMe | Standard for DNA |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M | 3 - 6 minutes | >99% (reported for 2'-O-TBDMS) | Higher reactivity for sterically hindered monomers |
| 5-Benzylthio-1H-tetrazole (BTT) | 0.25 M - 0.3 M | ~3 minutes | >99% (reported for 2'-O-TBDMS)[4] | High efficiency for RNA synthesis[2] |
| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 0.5 M | 5 - 15 minutes | High | Less acidic, high solubility[3][5] |
Note: Coupling efficiency is dependent on various factors including the synthesizer, reagents, and the specific oligonucleotide sequence.
Experimental Protocols
The following are generalized protocols for the coupling of this compound on an automated solid-phase oligonucleotide synthesizer. It is recommended to optimize the protocols for your specific instrument and synthesis scale.
Protocol 1: Coupling using 0.25 M 5-Ethylthio-1H-tetrazole (ETT)
This protocol is recommended for routine synthesis of 2'-OMe modified oligonucleotides.
Materials:
-
This compound solution (0.1 M in anhydrous acetonitrile)
-
Activator solution: 0.25 M ETT in anhydrous acetonitrile[6]
-
Standard capping, oxidation, and deblocking solutions for oligonucleotide synthesis
-
Anhydrous acetonitrile
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
Procedure (Automated Synthesizer Cycle):
-
Deblocking: Remove the 5'-dimethoxytrityl (DMT) protecting group from the solid support-bound nucleoside by treating with 3% trichloroacetic acid (TCA) in dichloromethane.
-
Wash: Thoroughly wash the support with anhydrous acetonitrile.
-
Coupling:
-
Deliver the this compound solution and the 0.25 M ETT activator solution simultaneously to the synthesis column.
-
Allow the coupling reaction to proceed for 6 minutes .[7]
-
-
Wash: Wash the support with anhydrous acetonitrile.
-
Capping: Acetylate any unreacted 5'-hydroxyl groups using a standard capping solution (e.g., Cap A: acetic anhydride/lutidine/THF and Cap B: N-methylimidazole/THF).
-
Oxidation: Oxidize the newly formed phosphite (B83602) triester to a stable phosphate (B84403) triester using an oxidizing solution (e.g., 0.02 M iodine in THF/pyridine/water).
-
Wash: Wash the support with anhydrous acetonitrile.
-
Repeat the cycle for the next phosphoramidite addition.
Protocol 2: Coupling using 0.25 M 4,5-Dicyanoimidazole (DCI)
This protocol is a suitable alternative to ETT, particularly for syntheses where minimizing acid-catalyzed side reactions is a concern.
Materials:
-
This compound solution (0.1 M in anhydrous acetonitrile)
-
Activator solution: 0.25 M DCI in anhydrous acetonitrile[3]
-
Standard capping, oxidation, and deblocking solutions for oligonucleotide synthesis
-
Anhydrous acetonitrile
-
CPG solid support functionalized with the initial nucleoside
Procedure (Automated Synthesizer Cycle):
-
Deblocking: Remove the 5'-DMT protecting group with 3% TCA in dichloromethane.
-
Wash: Wash the support with anhydrous acetonitrile.
-
Coupling:
-
Deliver the this compound solution and the 0.25 M DCI activator solution to the synthesis column.
-
Allow the coupling reaction to proceed for 15 minutes .[8]
-
-
Wash: Wash the support with anhydrous acetonitrile.
-
Capping: Cap unreacted 5'-hydroxyls with standard capping reagents.
-
Oxidation: Oxidize the phosphite triester to a phosphate triester.
-
Wash: Wash the support with anhydrous acetonitrile.
-
Proceed to the next coupling cycle.
Mandatory Visualizations
Chemical Structure of this compound
Caption: Structure of 2'-O-Methyl-N6-benzoyl-Adenosine CE-Phosphoramidite.
Phosphoramidite Coupling Reaction Pathway
Caption: General mechanism of phosphoramidite activation and coupling.
Experimental Workflow for a Single Coupling Cycle
Caption: Automated solid-phase synthesis cycle for one monomer addition.
References
- 1. researchgate.net [researchgate.net]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
HPLC purification protocol for 2'-OMe modified oligonucleotides.
An Application Note on High-Performance Liquid Chromatography (HPLC) Purification of 2'-O-Methyl Modified Oligonucleotides
For researchers, scientists, and drug development professionals, obtaining high-purity synthetic oligonucleotides is a critical step for ensuring experimental reproducibility and therapeutic efficacy. The 2'-O-Methyl (2'-OMe) modification, which enhances nuclease resistance and binding affinity, is a common feature in therapeutic oligonucleotides.[1] However, chemical synthesis invariably produces impurities, such as failure sequences (shortmers), that are structurally similar to the full-length product (FLP).[2][3] High-Performance Liquid Chromatography (HPLC) is the preferred method for achieving the high purity required for demanding applications.[4][5]
This document provides detailed protocols for the two most common HPLC-based purification strategies for 2'-OMe modified oligonucleotides: Ion-Pair Reversed-Phase (IP-RP) HPLC and Anion-Exchange (AEX) HPLC.
Purification Strategies: IP-RP vs. AEX HPLC
The choice between IP-RP and AEX HPLC depends on the oligonucleotide's length, sequence, and the nature of its modifications.[6]
-
Ion-Pair Reversed-Phase (IP-RP) HPLC : This technique separates oligonucleotides based on hydrophobicity.[7] An ion-pairing agent (e.g., triethylammonium (B8662869) or hexylamine) is added to the mobile phase to interact with the negatively charged phosphate (B84403) backbone, allowing the oligonucleotide to be retained on a nonpolar stationary phase (like C8 or C18).[4][8] Elution is achieved by increasing the concentration of an organic solvent, such as acetonitrile (B52724). IP-RP HPLC is highly effective for purifying shorter oligonucleotides (under 50 bases) and those with hydrophobic modifications.[3][7]
-
Anion-Exchange (AEX) HPLC : This method separates oligonucleotides based on the number of negatively charged phosphate groups.[9] The oligonucleotide binds to a positively charged stationary phase and is eluted using a salt gradient (e.g., sodium chloride or sodium perchlorate) of increasing ionic strength.[1][10] Longer, more highly charged oligonucleotides are retained more strongly and elute later.[2] AEX is particularly useful for resolving longer oligonucleotides (40–100 bases) and sequences prone to forming secondary structures, as it can be performed at high pH to disrupt hydrogen bonding.[7][10]
Experimental Protocols
The following are generalized protocols. Optimization is often required based on the specific oligonucleotide sequence, length, and modification pattern.
Protocol 1: Ion-Pair Reversed-Phase (IP-RP) HPLC
This protocol is adapted from methods used for the purification of 2'-OMe and phosphorothioate (B77711) modified oligonucleotides.[4][8]
Materials:
-
Crude Oligonucleotide Sample : Desalted and lyophilized.
-
Mobile Phase A (Aqueous) : 0.1 M Triethylammonium Acetate (TEAA) or a solution of 100 mM Hexylamine adjusted to pH 7 with Acetic Acid.[4]
-
Mobile Phase B (Organic) : Acetonitrile.
-
HPLC System : Preparative HPLC with a UV detector.
-
Column : A reversed-phase column suitable for oligonucleotides, such as Agilent PLRP-S or equivalent C8/C18 column.[4][8]
Methodology:
-
Sample Preparation : Prepare a stock solution of the crude oligonucleotide in Mobile Phase A at a concentration of 2-5 mg/mL.[4]
-
Column Equilibration : Equilibrate the column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Injection : Inject the prepared sample onto the column. The loading amount will depend on the column dimensions (e.g., up to 20 mg for a preparative column).[4]
-
Elution Gradient : Apply a shallow linear gradient of increasing Mobile Phase B. An example gradient is increasing acetonitrile concentration by 0.5-1% per minute. The exact gradient will need to be optimized.
-
Detection : Monitor the elution profile at 260 nm.
-
Fraction Collection : Collect fractions corresponding to the main peak, which represents the full-length product.
-
Post-Purification : Analyze the purity of the collected fractions using analytical HPLC. Pool the fractions that meet the purity requirements.
-
Desalting : Remove the ion-pairing salts from the pooled fractions using a method like size-exclusion chromatography (SEC) or ethanol (B145695) precipitation.
-
Quantification and Storage : Quantify the final product by UV absorbance at 260 nm and store lyophilized or in a suitable buffer at -20°C or below.
Protocol 2: Anion-Exchange (AEX) HPLC
This protocol is designed for oligonucleotides, including 2'-OMe variants, that may be difficult to resolve by IP-RP HPLC.[10]
Materials:
-
Crude Oligonucleotide Sample : Desalted and lyophilized.
-
Mobile Phase A (Low Salt) : 10 mM Sodium Hydroxide (NaOH) for high pH conditions to denature secondary structures.[10]
-
Mobile Phase B (High Salt) : 10 mM NaOH with 1.0 M Sodium Perchlorate (NaClO₄).[10]
-
HPLC System : Preparative HPLC with a biocompatible (titanium or PEEK) fluid path and a UV detector.
-
Column : A strong anion-exchange column, such as YMC BioPro IEX QF or equivalent.[10]
Methodology:
-
Sample Preparation : Dissolve the crude oligonucleotide in a low-salt buffer or water to the desired concentration.
-
Column Equilibration : Equilibrate the AEX column with Mobile Phase A until the baseline is stable.
-
Injection : Inject the sample onto the column.
-
Elution Gradient : Apply a linear gradient of increasing Mobile Phase B (the salt concentration). A typical gradient might be from 25% to 55% B over 15-20 minutes.[10]
-
Detection : Monitor the column eluate at 260 nm.
-
Fraction Collection : Collect the fractions containing the main peak (full-length product). Failure sequences (shorter) will elute earlier.
-
Post-Purification : Check fraction purity by analytical HPLC or capillary electrophoresis (CE). Pool the high-purity fractions.
-
Desalting : Desalt the pooled fractions to remove the high concentration of elution salts. Size-exclusion chromatography is a highly effective method.
-
Quantification and Storage : Determine the concentration of the final product and store appropriately.
Data Presentation: Performance Metrics
The following table summarizes typical performance data for HPLC purification of modified oligonucleotides. Actual results will vary based on synthesis quality, sequence, length, and specific method optimization.
| Parameter | IP-RP HPLC | AEX HPLC | Reference(s) |
| Purity Achieved | >95-99% | >95% | [4],[3] |
| Typical Yield | 50-70% | Generally lower than IP-RP, variable | [4],[11] |
| Oligo Length | Optimal for <50 bases | Effective for 40-100 bases | [7],[3] |
| Resolution | Excellent for resolving hydrophobic impurities | Excellent for resolving n-1 failure sequences | [10],[9] |
| Key Advantage | High resolution for modified/labeled oligos | Resolves secondary structures at high pH | [3],[10] |
Visualization of the Purification Workflow
The general workflow for purifying 2'-OMe modified oligonucleotides involves several key stages, from the initial crude product to the final quality control assessment.
Caption: Workflow for HPLC purification of 2'-OMe oligonucleotides.
References
- 1. ymc.co.jp [ymc.co.jp]
- 2. gilson.com [gilson.com]
- 3. labcluster.com [labcluster.com]
- 4. agilent.com [agilent.com]
- 5. biocompare.com [biocompare.com]
- 6. sg.idtdna.com [sg.idtdna.com]
- 7. atdbio.com [atdbio.com]
- 8. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. Choosing The Right Method Of Purification For Your Oligos [bioprocessonline.com]
Application Notes: Solid-Phase Synthesis of 2'-O-Methyl RNA Oligonucleotides
Introduction
2'-O-methylated RNA (2'-O-Me RNA) is a chemically modified nucleic acid analog that offers significant advantages for various research and therapeutic applications. The presence of a methyl group at the 2' position of the ribose sugar confers increased nuclease resistance, enhanced binding affinity to complementary RNA strands, and reduced immunogenicity compared to unmodified RNA.[1][2] These properties make 2'-O-Me RNA an invaluable tool for the development of antisense oligonucleotides, siRNAs, and aptamers.[2] Solid-phase synthesis using phosphoramidite (B1245037) chemistry is the standard method for producing high-quality, custom-sequence 2'-O-Me RNA oligonucleotides.[3][4] This document provides a detailed protocol and technical notes for the automated solid-phase synthesis of 2'-O-Me RNA.
Principle of the Method
The solid-phase synthesis of 2'-O-Me RNA oligonucleotides is a cyclic process that sequentially adds protected 2'-O-methyl ribonucleoside phosphoramidites to a growing chain attached to a solid support, typically controlled pore glass (CPG).[5] Each synthesis cycle consists of four main chemical reactions: detritylation, coupling, capping, and oxidation.[6]
-
Detritylation (Deblocking): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside, exposing a free 5'-hydroxyl group for the subsequent coupling reaction.[7]
-
Coupling: The next 2'-O-methyl phosphoramidite, activated by a catalyst such as tetrazole or its derivatives, is added to the growing oligonucleotide chain, forming a phosphite (B83602) triester linkage.[8][9]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutations in the final product.[10][11]
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester.[7][12]
This cycle is repeated until the desired sequence is assembled. Following the synthesis, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Concentration/Purity |
| 2'-O-Methyl RNA Phosphoramidites | Various | 0.1 M in anhydrous acetonitrile |
| Controlled Pore Glass (CPG) Support | Various | Pre-loaded with the first nucleoside |
| Deblocking Solution (TCA in DCM) | Synthesizer Manufacturer | 3% Trichloroacetic Acid in Dichloromethane |
| Activator Solution (e.g., ETT) | Various | 0.25 M 5-Ethylthio-1H-tetrazole in acetonitrile |
| Capping Solution A (Acetic Anhydride) | Various | Acetic Anhydride/Lutidine/THF |
| Capping Solution B (N-Methylimidazole) | Various | 16% N-Methylimidazole in THF |
| Oxidation Solution (Iodine) | Various | 0.02 M Iodine in THF/Pyridine/Water |
| Anhydrous Acetonitrile | Various | Synthesis Grade |
| Cleavage and Deprotection Solution (AMA) | Various | 1:1 mixture of aqueous Ammonia (28-30%) and aqueous Methylamine (40%) |
| 2'-Deprotection Solution (TEA·3HF) | Various | Triethylamine (B128534) trihydrofluoride |
Instrumentation
-
Automated DNA/RNA Synthesizer
-
SpeedVac Concentrator
-
Heating Block
-
Centrifuge
Synthesis Cycle Protocol
The following protocol is a general guideline for automated solid-phase synthesis of 2'-O-Me RNA on a 1 µmol scale. Specific parameters may need to be optimized based on the synthesizer and reagents used.
| Step | Reagent/Solution | Time | Description |
| 1. Detritylation | 3% Trichloroacetic Acid in Dichloromethane | 60-90 sec | Removal of the 5'-DMT protecting group to expose the 5'-hydroxyl group. The orange color of the trityl cation can be monitored to assess coupling efficiency. |
| 2. Coupling | 0.1 M 2'-O-Me Phosphoramidite + 0.25 M Activator | 5-15 min | The activated phosphoramidite is coupled to the free 5'-hydroxyl group. Coupling times for 2'-O-Me phosphoramidites are typically longer than for DNA amidites.[4] |
| 3. Capping | Capping A + Capping B | 30-60 sec | Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences. |
| 4. Oxidation | 0.02 M Iodine Solution | 30-60 sec | Oxidation of the phosphite triester to a stable phosphate triester. |
| Wash | Anhydrous Acetonitrile | 30-60 sec | Washing of the solid support to remove excess reagents before the next cycle. |
Post-Synthesis Cleavage and Deprotection
-
Cleavage and Base Deprotection:
-
Transfer the CPG support to a screw-cap vial.
-
Add 1 mL of AMA solution (1:1 aqueous ammonia/aqueous methylamine).[13][14]
-
Incubate at 65°C for 10-15 minutes.
-
Cool the vial and transfer the supernatant containing the oligonucleotide to a new tube.
-
Evaporate the solution to dryness in a SpeedVac concentrator.
-
-
2'-Hydroxyl Group Deprotection (if TBDMS is used):
-
This step is necessary if the 2'-O-methyl phosphoramidites are protected with a silyl (B83357) group like tert-butyldimethylsilyl (TBDMS).
-
Resuspend the dried oligonucleotide in a solution of triethylamine trihydrofluoride (TEA·3HF).[15]
-
Incubate at 65°C for 2.5 hours.
-
Quench the reaction and precipitate the oligonucleotide.
-
Purification
The crude 2'-O-Me RNA oligonucleotide can be purified using various methods, including polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or cartridge purification.[13]
Quantitative Data Summary
| Parameter | Typical Value | Notes |
| Synthesis Scale | 0.2 - 1.0 µmol | Can be scaled up or down depending on the required yield. |
| Phosphoramidite Concentration | 0.1 M in anhydrous acetonitrile | Standard concentration for efficient coupling.[14][16] |
| Activator Concentration | 0.25 - 0.5 M in anhydrous acetonitrile | Higher concentrations may be used for sterically hindered phosphoramidites.[17] |
| Coupling Time | 5 - 15 minutes | 2'-O-Me phosphoramidites generally require longer coupling times than their DNA counterparts due to steric hindrance.[4] |
| Stepwise Coupling Efficiency | >98% | Can be monitored by measuring the absorbance of the trityl cation released during the detritylation step.[16] |
| Overall Yield (20-mer) | 30 - 70% (after purification) | Highly dependent on the sequence, synthesis conditions, and purification method. |
| Cleavage/Deprotection Time (AMA) | 10 - 15 minutes at 65°C | A rapid and efficient method for removing base and phosphate protecting groups.[15] |
| 2'-Deprotection Time (TEA·3HF) | 2.5 hours at 65°C | For the removal of TBDMS protecting groups.[15] |
Visualizations
Caption: Workflow of the solid-phase synthesis cycle for 2'-O-methyl RNA.
References
- 1. glenresearch.com [glenresearch.com]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. Safe deprotection strategy for the tert-butyldimethylsilyl (TBS) group during RNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atdbio.com [atdbio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oxidation Solution for Nucleic Acid Synthesis - Amerigo Scientific [amerigoscientific.com]
- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 8. phenomenex.com [phenomenex.com]
- 9. academic.oup.com [academic.oup.com]
- 10. blog.biosearchtech.com [blog.biosearchtech.com]
- 11. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 12. atdbio.com [atdbio.com]
- 13. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism [jove.com]
- 14. alfachemic.com [alfachemic.com]
- 15. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 16. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low coupling efficiency with 2'-OMe phosphoramidites.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low coupling efficiency with 2'-OMe phosphoramidites during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low coupling efficiency when using 2'-OMe phosphoramidites?
Low coupling efficiency with 2'-OMe phosphoramidites can be attributed to several factors, often related to the chemical environment and reaction conditions. The primary culprits include:
-
Moisture Contamination: Water is a significant inhibitor of the coupling reaction. It can react with the activated phosphoramidite (B1245037), preventing it from coupling to the growing oligonucleotide chain.[1][2][3] Moisture can be introduced through solvents like acetonitrile (B52724), the activator solution, the phosphoramidites themselves, or even the argon/helium gas used in the synthesizer.[1]
-
Suboptimal Activator: The choice and concentration of the activator are critical. 2'-OMe phosphoramidites are more sterically hindered than their deoxy counterparts, requiring a more potent activator or longer reaction times for efficient coupling.[4][5] Activators like 1H-Tetrazole may not be optimal for these sterically hindered monomers.[4]
-
Insufficient Coupling Time: Due to steric hindrance from the 2'-O-methyl group, the coupling reaction is slower than for standard DNA phosphoramidites. Standard coupling times are often too short to achieve high efficiency.
-
Phosphoramidite Quality and Degradation: The purity and stability of the phosphoramidite solution are crucial. Over time, phosphoramidites can degrade, especially if exposed to moisture or acidic conditions, leading to lower coupling efficiency.[][7]
-
Reagent Purity: The purity of all reagents, particularly the acetonitrile used as a solvent and to dissolve the phosphoramidites, is paramount.[1][]
Q2: How can I increase the coupling efficiency of my 2'-OMe phosphoramidite synthesis?
To enhance coupling efficiency, a systematic approach to optimizing the synthesis cycle is recommended:
-
Ensure Anhydrous Conditions: This is the most critical step. Use fresh, high-quality, anhydrous acetonitrile (<15 ppm water).[1] Store phosphoramidites and activator solutions under a dry, inert atmosphere (argon or helium). Consider using in-line drying filters for gases.[1]
-
Optimize Activator and Coupling Time: For many 2'-OMe phosphoramidites, a standard 1H-Tetrazole activator may not be sufficient. Consider using a more reactive activator such as 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), or 4,5-Dicyanoimidazole (DCI).[4][5][8] DCI is often recommended for sterically hindered monomers.[4] It's also crucial to extend the coupling time. While standard DNA synthesis might use a 1-2 minute coupling time, 2'-OMe phosphoramidites typically require longer times, ranging from 6 to 15 minutes or even longer in some cases.[9][10][11][12][13][14][15]
-
Use Fresh, High-Quality Phosphoramidites: Ensure your 2'-OMe phosphoramidites are from a reputable supplier and have been stored correctly. If you suspect degradation, use a fresh vial. The solution stability of phosphoramidites is typically limited to a few days.[12][13]
-
Optimize Capping and Oxidation Steps: For certain modified oligonucleotides like those with 2'-OMe-PACE modifications, standard capping and oxidation steps can cause degradation. In such cases, using a phosphoramidite-based capping reagent like Unicap and a non-aqueous oxidizer like 0.5 M CSO is recommended.[9][11]
Troubleshooting Guide
Problem: Low stepwise coupling efficiency observed during trityl monitoring.
This section provides a step-by-step guide to troubleshoot and resolve low coupling efficiency.
Step 1: Assess Moisture Contamination
Moisture is a primary cause of failed coupling reactions.
-
Action: Replace the acetonitrile on the synthesizer with a fresh, sealed bottle of anhydrous grade solvent. Prepare fresh phosphoramidite and activator solutions using this new solvent.
-
Rationale: Acetonitrile is hygroscopic and can absorb moisture from the atmosphere over time. Old solvent or improperly stored solutions are common sources of water contamination.[1][3]
Step 2: Evaluate Activator and Coupling Time
The choice of activator and the duration of the coupling step are critical for sterically hindered 2'-OMe phosphoramidites.
-
Action: If you are using 1H-Tetrazole, consider switching to a more potent activator like DCI. Concurrently, increase the coupling time.
-
Rationale: The increased steric bulk of the 2'-O-methyl group slows down the reaction kinetics, necessitating a more reactive activator and/or a longer time for the reaction to go to completion.[4]
Recommended Activator and Coupling Time Combinations
| Activator | Concentration | Recommended Coupling Time | Notes |
| DCI | 0.25 M | 15 minutes | Often recommended for optimal results with 2'-OMe phosphoramidites.[9][11] |
| 1H-Tetrazole | 0.45 M | 33 minutes | An alternative, though requiring a significantly longer coupling time.[9][11] |
| Standard 2'-OMe Amidites | - | 6 minutes | A general recommendation for standard 2'-OMe-A and 2'-OMe-G phosphoramidites.[12][13] |
Step 3: Verify Phosphoramidite Integrity
Degraded phosphoramidites will not couple efficiently.
-
Action: Use a fresh vial of the 2'-OMe phosphoramidite. If the problem persists, consider obtaining a new batch from your supplier.
-
Rationale: Phosphoramidites are sensitive to moisture and can hydrolyze over time, rendering them inactive.[][7]
Experimental Protocols
Protocol 1: Optimized Coupling Cycle for 2'-OMe-PACE Phosphoramidites
This protocol is recommended for sensitive 2'-OMe modifications like PACE.
-
Coupling:
-
Capping:
-
Oxidation:
Protocol 2: Alternative Coupling Cycle for 2'-OMe-PACE Phosphoramidites
An alternative protocol if DCI and CSO are not available.
-
Coupling:
-
Oxidation:
-
Capping:
Visual Guides
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: Optimized oligonucleotide synthesis cycle for 2'-OMe phosphoramidites.
References
- 1. glenresearch.com [glenresearch.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 4. glenresearch.com [glenresearch.com]
- 5. researchgate.net [researchgate.net]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
- 11. glenresearch.com [glenresearch.com]
- 12. glenresearch.com [glenresearch.com]
- 13. glenresearch.com [glenresearch.com]
- 14. academic.oup.com [academic.oup.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Long Oligonucleotide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to increase yield in long oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the single most critical factor affecting the yield of long oligonucleotides?
The most critical factor is maintaining a high coupling efficiency throughout the synthesis.[1][2] Even a small decrease in coupling efficiency has a dramatic impact on the final yield of the full-length product, especially for longer oligonucleotides.[1][2][3] For example, a 30-mer synthesis with 99% average coupling efficiency theoretically yields 75% of the product, but at 98% efficiency, the maximum yield drops to 55%.[1] For a 100-mer, a 98% coupling efficiency results in only a 13% theoretical yield of the full-length product.[2]
Q2: How does water content impact the synthesis of long oligonucleotides?
Water is highly detrimental to oligonucleotide synthesis and significantly lowers coupling efficiency.[2] Moisture can react with the activated phosphoramidite (B1245037), preventing it from coupling to the growing oligonucleotide chain.[2] It is crucial to use anhydrous reagents, including acetonitrile (B52724) (ACN), phosphoramidites, and activator solutions, and to perform the synthesis in a dry environment.[2][4] Using an in-line drying filter for the argon or helium gas supply is also recommended.[2]
Q3: What is depurination and how can it be minimized during long oligo synthesis?
Depurination is a major side reaction that limits the length and quality of synthetic oligonucleotides.[2][5] It is the cleavage of the bond between a purine (B94841) base (adenine or guanosine) and the sugar, creating an abasic site.[5] This is often caused by the repetitive use of strong acids like trichloroacetic acid (TCA) for detritylation.[2] To minimize depurination, one can use a milder acid like dichloroacetic acid (DCA) for the deblocking step, which can lead to better synthetic yields for long oligonucleotides.[4]
Q4: Why is the capping step important for the synthesis of long oligonucleotides?
A high capping efficiency is crucial for two main reasons. First, it prevents unreacted 5'-hydroxyl groups from participating in subsequent coupling cycles, which would otherwise lead to the accumulation of deletion mutations (n-1, n-2, etc.).[2] These deletion mutants are very difficult to separate from the full-length product during purification.[2] Second, a "cap/ox/cap" cycle, where a second capping step is performed after oxidation, can help to dry the solid support, which may improve coupling in the next cycle.[4]
Q5: What are the main challenges in purifying long oligonucleotides?
Purification of long oligonucleotides is challenging due to their length and the presence of closely related impurities.[2][6] As the length of the oligonucleotide increases, the DMT group, which is often used for purification, has a proportionally smaller effect on the overall properties of the molecule, making separation by traditional methods less effective.[2] Co-elution of the desired product with failure sequences, particularly n-1 mers, is a common problem.[1][2]
Troubleshooting Guide
Issue 1: Low Overall Yield
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low Coupling Efficiency | 1. Ensure all reagents (acetonitrile, phosphoramidites, activator) are anhydrous.[2][4] 2. Use fresh, high-quality phosphoramidites and activator.[2] 3. Increase the coupling time.[4] 4. Increase the concentration of phosphoramidites.[4] | Increased coupling efficiency and higher yield of full-length product. |
| Inefficient Capping | 1. Check the age and quality of capping reagents. 2. Consider implementing a double capping or a cap/ox/cap cycle.[4] | Reduced formation of deletion mutants, leading to a purer final product and easier purification. |
| Depurination | 1. Switch from Trichloroacetic acid (TCA) to a milder deblocking agent like Dichloroacetic acid (DCA).[4] 2. Reduce the acid contact time during the deblocking step.[4] | Minimized chain cleavage and increased yield of the full-length oligonucleotide.[5] |
Issue 2: Presence of Multiple Deletion Sequences (n-1, n-2)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Coupling | See "Low Coupling Efficiency" under Issue 1. | A higher percentage of full-length product and fewer deletion sequences. |
| Inefficient Capping | 1. Verify the effectiveness of your capping reagents. 2. Ensure complete capping by optimizing the capping time. | Unreacted chains are effectively terminated, preventing the formation of deletion mutants in subsequent cycles. |
Issue 3: Difficulty in Purifying the Final Product
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor Separation of Full-Length Product from Failure Sequences | 1. For DMT-on purification, ensure complete detritylation after purification.[6] 2. Consider alternative purification methods like HPLC with specialized columns for long oligos or polyacrylamide gel electrophoresis (PAGE).[6][] 3. For oligonucleotides with extensive secondary structure, consider purification at a high pH to denature the structures.[6] | Improved separation and higher purity of the final product. |
| Co-elution with Partially Deprotected Oligonucleotides | 1. Ensure complete deprotection by using fresh deprotection reagents and optimizing the deprotection time and temperature.[1][8] | A cleaner product profile with fewer hydrophobic impurities, leading to better purification. |
Quantitative Data Summary
Table 1: Impact of Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotide
| Oligonucleotide Length | Average Coupling Efficiency | Theoretical Yield of Full-Length Product |
| 20-mer | 98.0% | 68%[2] |
| 30-mer | 99.0% | 75%[1] |
| 30-mer | 98.0% | 55%[1] |
| 70-mer | 99.0% | 50%[1] |
| 70-mer | 98.0% | 25%[1] |
| 100-mer | 98.0% | 13%[2] |
| 200-mer | >99.5% | >35%[3][9] |
Experimental Protocols
Protocol 1: General Solid-Phase Oligonucleotide Synthesis Cycle
This protocol outlines the four main steps in a single cycle of phosphoramidite-based solid-phase oligonucleotide synthesis.
-
Deblocking (Detritylation):
-
Reagent: Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA) in an anhydrous solvent (e.g., dichloromethane (B109758) or toluene).[4][10]
-
Procedure: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound oligonucleotide by treatment with the acidic deblocking solution. This exposes the 5'-hydroxyl group for the next coupling reaction.
-
Wash: The support is thoroughly washed with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.
-
-
Coupling:
-
Reagents: A phosphoramidite monomer and an activator (e.g., 5-Ethylthiotetrazole (ETT) or 4,5-Dicyanoimidazole (DCI)) in anhydrous acetonitrile.[10]
-
Procedure: The activated phosphoramidite is added to the solid support. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Wash: The support is washed with anhydrous acetonitrile.
-
-
Capping:
-
Reagents: Capping A (e.g., acetic anhydride (B1165640) in THF/lutidine) and Capping B (e.g., N-methylimidazole in THF).
-
Procedure: Any unreacted 5'-hydroxyl groups are acetylated. This prevents them from reacting in subsequent cycles and forming deletion mutants.
-
Wash: The support is washed with anhydrous acetonitrile.
-
-
Oxidation:
-
Reagent: An oxidizing solution, typically iodine in a mixture of water, pyridine, and tetrahydrofuran (B95107) (THF).[10]
-
Procedure: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage.
-
Wash: The support is washed with anhydrous acetonitrile.
-
This cycle is repeated until the desired oligonucleotide sequence is synthesized.
Protocol 2: Cleavage and Deprotection
-
Cleavage from Solid Support and Base Deprotection:
-
Reagent: A mixture of ammonium (B1175870) hydroxide (B78521) and aqueous methylamine (B109427) (AMA) (1:1).[8]
-
Procedure: The solid support with the synthesized oligonucleotide is incubated in the AMA solution at room temperature for approximately 2 hours. This cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases.
-
Filtration: The solution containing the cleaved and deprotected oligonucleotide is filtered to remove the solid support particles.[8]
-
Drying: The filtrate is dried under vacuum.[8]
-
-
Final Deprotection (for RNA synthesis with 2'-silyl protecting groups):
-
Reagent: A fluoride-containing reagent such as triethylamine (B128534) trihydrofluoride (TEA·3HF).
-
Procedure: The dried oligonucleotide is treated with the fluoride (B91410) reagent to remove the 2'-hydroxyl protecting groups.
-
Visualizations
Caption: The four main steps of a single cycle in solid-phase oligonucleotide synthesis.
Caption: A decision tree for troubleshooting low yield in long oligonucleotide synthesis.
References
- 1. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Solving the challenge of long oligonucleotide synthesis [lubio.ch]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. Synthesis of high-quality libraries of long (150mer) oligonucleotides by a novel depurination controlled process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atdbio.com [atdbio.com]
- 8. Deprotection and Purification of Oligonucleotides [bio-protocol.org]
- 9. roadmap.ebrc.org [roadmap.ebrc.org]
- 10. empbiotech.com [empbiotech.com]
Side reactions associated with benzoyl protecting group removal.
Welcome to the technical support center for troubleshooting side reactions associated with benzoyl (Bz) protecting group removal. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the deprotection of benzoyl groups on alcohols, amines, and other functional groups.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues you might encounter during your experiments.
Q1: My benzoyl deprotection reaction is slow or incomplete. What are the common causes and how can I resolve this?
Possible Causes:
-
Steric Hindrance: Bulky substituents near the benzoyl group can hinder the approach of the reagent, slowing down the hydrolysis.
-
Insufficient Reagent: The amount of base or acid may be insufficient to drive the reaction to completion, especially if the substrate itself can neutralize the reagent.
-
Low Reaction Temperature: Hydrolysis of sterically hindered or electronically stabilized benzoyl esters may require higher temperatures.
-
Inappropriate Solvent: The choice of solvent can significantly impact the solubility of the substrate and the reagent, affecting the reaction rate.
-
Stability of the Benzoyl Group: Benzoyl groups are generally more stable than acetyl groups and may require more forcing conditions for removal.[1]
Troubleshooting & Optimization:
| Parameter | Recommended Action |
| Reagent Stoichiometry | Increase the equivalents of base (e.g., NaOMe, NaOH, KOH) or acid (e.g., HCl, H₂SO₄). A catalytic amount of NaOMe in methanol (B129727) is often sufficient for simple esters, but stoichiometric or excess amounts may be needed for more resistant substrates.[2] |
| Temperature | Increase the reaction temperature. Refluxing in methanol for basic hydrolysis or heating for acidic hydrolysis can improve reaction rates.[2] |
| Solvent System | For basic hydrolysis, ensure the substrate is soluble in methanol. A co-solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) can be added to improve solubility.[2] For acidic hydrolysis, aqueous acid solutions are common. |
| Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and allow for longer reaction times if necessary. |
Q2: I am observing acyl migration as a side reaction during the deprotection of a poly-benzoylated compound. How can I prevent this?
Possible Causes:
Acyl migration is a common side reaction, especially in polyol systems like carbohydrates, where a benzoyl group can migrate to a neighboring free hydroxyl group under both acidic and basic conditions.[3][4] The reaction proceeds through a cyclic orthoester intermediate. This can lead to a mixture of constitutional isomers, complicating purification.
-
Basic Conditions: Base-catalyzed acyl migration is often faster than hydrolysis, particularly at higher pH values.[3]
-
Acidic Conditions: Acid can also catalyze the migration of benzoyl groups, typically from secondary to primary hydroxyls or from equatorial to axial positions.[4]
Troubleshooting & Optimization:
-
pH Control: Acyl migration is significantly retarded as the pH approaches neutral.[3] If possible, conduct the deprotection under milder basic or acidic conditions.
-
Temperature Control: Lowering the reaction temperature can sometimes favor the desired hydrolysis over migration.
-
Choice of Deprotection Method: If acyl migration is a persistent issue, consider alternative deprotection strategies that might be less prone to this side reaction, although options for benzoyl groups are limited compared to other protecting groups.
-
Orthogonal Protecting Group Strategy: In the synthetic planning phase, using a combination of protecting groups with different removal conditions (orthogonal strategy) can prevent the generation of free hydroxyl groups that could participate in acyl migration during a global deprotection step.
Experimental Protocols
Protocol 1: General Procedure for Benzoyl Group Removal under Basic Conditions (Zemplén Transesterification)
This protocol is suitable for the deprotection of benzoyl esters of alcohols.
-
Dissolution: Dissolve the benzoylated substrate (1.0 eq) in dry methanol (MeOH) (approximately 0.1-0.2 M concentration). If solubility is an issue, a co-solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) may be used.
-
Reagent Addition: To the stirred solution at room temperature, add a catalytic amount of sodium methoxide (B1231860) (NaOMe) in methanol (e.g., 0.1-0.3 eq of a 0.5 M solution in MeOH). For less reactive esters, the amount of NaOMe can be increased to stoichiometric or even excess quantities.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours at room temperature but may require heating to reflux for more sterically hindered substrates.
-
Quenching and Neutralization: Once the reaction is complete, neutralize the mixture by adding an acidic ion-exchange resin (e.g., Dowex 50WX8) until the pH is neutral. Alternatively, the reaction can be quenched by adding acetic acid or ammonium (B1175870) chloride solution.
-
Work-up: Filter off the resin and wash it with methanol. Concentrate the combined filtrate under reduced pressure. The crude product can then be purified by silica (B1680970) gel chromatography.
Protocol 2: General Procedure for Benzoyl Group Removal under Acidic Conditions
This protocol is an alternative for substrates that are sensitive to basic conditions.
-
Reaction Setup: Dissolve the benzoylated substrate (1.0 eq) in a suitable solvent mixture, such as methanol/water or dioxane/water.
-
Acid Addition: Add a strong acid, such as concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), to the solution. The concentration of the acid will depend on the stability of the substrate.
-
Heating: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize it with a base, such as saturated sodium bicarbonate solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.
Visualizations
Caption: Troubleshooting workflow for benzoyl group deprotection.
Caption: Mechanism of base-catalyzed acyl migration.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of Stereodirecting Participation and Ester Migration from Near and Far in Glycosylation and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TsOH-catalyzed acyl migration reaction of the Bz-group: innovative assembly of various building blocks for the synthesis of saccharides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Optimizing coupling time for sterically hindered phosphoramidites.
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the coupling time for sterically hindered phosphoramidites in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is coupling efficiency and why is it critical in oligonucleotide synthesis?
A1: Coupling efficiency measures the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite (B1245037) in each coupling cycle.[1] It is a critical parameter because the overall yield of the full-length oligonucleotide is a product of the coupling efficiencies at each step.[1][2] Even a small decrease in coupling efficiency per step can lead to a significant reduction in the final yield of the desired product, especially for long oligonucleotides.[1][3][4]
Q2: How does steric hindrance in phosphoramidites affect coupling efficiency?
A2: Steric hindrance, caused by bulky protecting groups on the nucleobase or the sugar moiety of the phosphoramidite, can impede the approach of the activated phosphoramidite to the 5'-hydroxyl group of the growing oligonucleotide chain.[5][][] This hindrance slows down the coupling reaction and can lead to lower coupling efficiency if the standard coupling time is insufficient for the reaction to go to completion.[]
Q3: What are the initial signs of low coupling efficiency for a sterically hindered phosphoramidite?
A3: Low coupling efficiency is often indicated by a lower than expected yield of the full-length oligonucleotide product upon analysis by methods such as HPLC or mass spectrometry. During synthesis, real-time monitoring of the trityl cation release can also provide an indication of coupling efficiency.[2] A significant amount of shorter, truncated sequences (n-1, n-2, etc.) in the final product is a direct consequence of incomplete coupling at one or more steps.
Q4: Can the choice of activator impact the coupling of sterically hindered phosphoramidites?
A4: Absolutely. The activator plays a crucial role in protonating the diisopropylamino group of the phosphoramidite, making it susceptible to nucleophilic attack. For sterically hindered phosphoramidites, more reactive activators are often required to achieve high coupling efficiencies.[5][][] Common activators include 1H-Tetrazole, 5-Ethylthio-1H-tetrazole (ETT), and 4,5-Dicyanoimidazole (DCI).[5][8] The choice of activator can significantly influence the reaction rate.[5][]
Troubleshooting Guide
Issue: Low Yield of Full-Length Oligonucleotide with a Sterically Hindered Monomer
This guide will walk you through a systematic approach to troubleshoot and optimize the coupling of sterically hindered phosphoramidites.
Step 1: Verify Reagent Quality and Synthesis Conditions
Before adjusting coupling parameters, it is essential to ensure the integrity of your reagents and the synthesis environment.
-
Phosphoramidite Quality: Ensure the sterically hindered phosphoramidite and all other standard phosphoramidites have not degraded. Store them under anhydrous conditions and minimize exposure to air and moisture.[5]
-
Activator Solution: Use a fresh, anhydrous solution of the chosen activator. The activator's performance can diminish with age and exposure to moisture.
-
Anhydrous Solvents: Confirm that all solvents, especially acetonitrile (B52724) (ACN), are of high purity and have a low water content.[4][] Moisture will react with the activated phosphoramidite and reduce coupling efficiency.[4]
-
Synthesizer Fluidics: Ensure the DNA synthesizer's fluidics are clean and free of blockages, and that reagent delivery is accurate.
Step 2: Extend the Coupling Time
The most direct approach to improving the coupling efficiency of sterically hindered phosphoramidites is to increase the reaction time for the coupling step.
-
Standard vs. Extended Coupling: While standard DNA phosphoramidites couple efficiently within 20-45 seconds, sterically hindered or RNA phosphoramidites may require significantly longer coupling times, ranging from 5 to 15 minutes.[9]
-
Incremental Extension: Start by doubling the standard coupling time for the hindered monomer. If the yield improves but is not yet optimal, continue to increase the coupling time incrementally. Monitor the yield of the full-length product after each adjustment.
Step 3: Evaluate and Change the Activator
If extending the coupling time does not sufficiently improve the yield, consider using a more potent activator.
-
Activator Strength: The reactivity of common activators generally follows the order: 1H-Tetrazole < DCI < ETT. For particularly challenging phosphoramidites, a stronger activator like ETT may be necessary to achieve acceptable coupling efficiency.[5][8]
-
Activator Concentration: Increasing the concentration of the activator can also enhance the reaction rate.[] However, be mindful that overly aggressive activation can potentially lead to side reactions.
Step 4: Consider a "Double Coupling" Protocol
For extremely difficult couplings, a "double coupling" procedure can be employed. This involves performing the coupling step twice for the same monomer addition.
-
Procedure: After the first coupling and subsequent washing, a second round of the same phosphoramidite and activator is delivered to the synthesis column.[10] This gives any unreacted 5'-hydroxyl groups a second opportunity to couple.
Quantitative Data Summary
The following table summarizes the impact of coupling efficiency on the theoretical yield of full-length oligonucleotides of varying lengths. This illustrates the critical need for high coupling efficiency, especially for longer sequences.
| Oligonucleotide Length | 98.0% Coupling Efficiency (Theoretical Yield) | 99.0% Coupling Efficiency (Theoretical Yield) | 99.5% Coupling Efficiency (Theoretical Yield) |
| 20mer | 66.8% | 81.8% | 90.5% |
| 50mer | 36.4% | 60.5% | 77.9% |
| 100mer | 13.3%[4] | 36.6% | 60.6% |
| 150mer | 4.8% | 22.2% | 47.2% |
Data is calculated based on the formula: Yield = (Coupling Efficiency)^n, where n is the number of couplings.
Experimental Protocols
Protocol 1: Optimization of Coupling Time for a Sterically Hindered Phosphoramidite
-
Initial Synthesis: Perform a small-scale synthesis of a test oligonucleotide containing the sterically hindered phosphoramidite using the standard synthesis protocol with the default coupling time.
-
Analysis: After synthesis and deprotection, analyze the crude product using reverse-phase HPLC or LC-MS to determine the percentage of the full-length product versus truncated sequences.
-
Incremental Time Extension:
-
Set up a series of syntheses of the same test oligonucleotide.
-
For each synthesis, program the synthesizer to extend the coupling time specifically for the sterically hindered phosphoramidite. Use a range of times (e.g., 2x, 4x, 8x, 16x the standard coupling time).
-
Keep all other synthesis parameters constant.
-
-
Comparative Analysis: Analyze the crude product from each synthesis and compare the percentage of the full-length oligonucleotide.
-
Determine Optimal Time: Identify the shortest coupling time that provides the highest yield of the full-length product without leading to significant side reactions.
Visualizations
References
- 1. biofabresearch.com [biofabresearch.com]
- 2. atdbio.com [atdbio.com]
- 3. idtdna.com [idtdna.com]
- 4. glenresearch.com [glenresearch.com]
- 5. alfachemic.com [alfachemic.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. US10072261B1 - Double coupling method for oligonucleotide synthesis - Google Patents [patents.google.com]
Preventing phosphodiester linkages in phosphorothioate synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of phosphodiester linkages during phosphorothioate (B77711) (PS) oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are phosphodiester (PO) linkages, and why are they a concern in phosphorothioate (PS) synthesis?
A1: A phosphodiester bond is the native linkage in DNA and RNA, connecting the 3' carbon of one nucleotide to the 5' carbon of the next through a phosphate (B84403) group. In phosphorothioate synthesis, the goal is to replace one of the non-bridging oxygen atoms of the phosphodiester linkage with a sulfur atom, creating a phosphorothioate linkage.[1] This modification enhances the oligonucleotide's resistance to nuclease degradation, a desirable property for therapeutic applications.[1][2] The formation of phosphodiester linkages as impurities is a concern because it represents a failure in the sulfurization step, leading to a heterogeneous product mixture with reduced therapeutic efficacy and potential off-target effects.[3] These impurities can be challenging to separate from the desired phosphorothioate oligonucleotides.[3]
Q2: What are the primary causes of phosphodiester linkage formation during phosphorothioate synthesis?
A2: The two main causes of phosphodiester (PO) bond formation during phosphorothioate (PS) synthesis are:
-
Incomplete Sulfurization: The phosphite (B83602) triester intermediate formed during the coupling step is not fully converted to the desired phosphorothioate triester. If left unreacted, the phosphite triester will be oxidized to a phosphodiester linkage in a subsequent step.[3]
-
Oxidation of the Phosphite Triester: The presence of oxidizing agents, including residual water or air, in the reaction can directly oxidize the phosphite triester intermediate to a phosphodiester linkage before the sulfurizing agent is introduced.[4]
Q3: How can I detect and quantify phosphodiester impurities in my phosphorothioate oligonucleotide sample?
A3: Several analytical techniques can be used to detect and quantify phosphodiester impurities:
-
Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC): This is a widely used method that can often separate oligonucleotides with different numbers of phosphodiester and phosphorothioate linkages.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique can identify and quantify impurities by their mass-to-charge ratio, providing definitive evidence of phosphodiester-containing species.[3]
-
Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC): This method separates oligonucleotides based on charge, and it can be effective in resolving species with differing numbers of charged phosphate and phosphorothioate groups.[5]
-
31P Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique can distinguish between phosphorus atoms in phosphodiester and phosphorothioate environments, providing quantitative information about the relative amounts of each linkage type.
Troubleshooting Guide
Issue: High Levels of Phosphodiester (PO) Impurity Detected
This guide will help you troubleshoot the potential causes of high phosphodiester content in your phosphorothioate oligonucleotide synthesis.
Diagram: Troubleshooting Logic for High Phosphodiester Content
Caption: A step-by-step guide to troubleshooting high phosphodiester content.
Data Presentation: Comparison of Common Sulfurizing Reagents
The choice of sulfurizing reagent and the reaction conditions are critical for minimizing phosphodiester bond formation. The following table summarizes the performance of several common sulfurizing reagents.
| Reagent Name | Chemical Name | Typical Concentration & Time (DNA) | Typical Concentration & Time (RNA) | Key Advantages | Key Disadvantages | Resulting PO Content (Typical) |
| Beaucage Reagent | 3H-1,2-benzodithiol-3-one 1,1-dioxide | 0.05 M for 30-60s[6] | 0.05 M for 240s[7] | High efficiency, fast reaction.[8] | Limited stability in solution on the synthesizer.[8] | < 4%[6] |
| DDTT (Sulfurizing Reagent II) | 3-((N,N-dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione | 0.05 M for 30s | 0.05 M for 60-240s[7] | More stable in solution than Beaucage reagent, very efficient for RNA.[7] | < 1-2% | |
| PADS | Phenylacetyl Disulfide | 0.2 M for 2-5 min | 0.2 M for 2-5 min | "Aged" solutions provide very high sulfurization efficiency (>99.9%). | Freshly prepared solutions are less effective. | < 0.1% (with aged solution) |
| Xanthane Hydride | 3-Amino-1,2,4-dithiazole-5-thione | 0.1 M for 2 min | Not specified | Does not yield oxidizing byproducts. | Low | |
| Elemental Sulfur (S8) | Elemental Sulfur | Saturated solution in CS2/Pyridine for 15-60 min | Not commonly used | Inexpensive. | Slow reaction time, low solubility, potential for clogging synthesizer lines.[6] | Variable, can be significant |
Experimental Protocols
Protocol 1: High-Fidelity Solid-Phase Phosphorothioate Oligonucleotide Synthesis
This protocol outlines the key steps in an automated solid-phase synthesis cycle, with an emphasis on minimizing phosphodiester bond formation.
1. Pre-Synthesis Preparation:
- Solvent Anhydrous Treatment: All solvents (e.g., acetonitrile (B52724), dichloromethane) must be of anhydrous grade. It is highly recommended to further dry solvents over activated 3Å molecular sieves for at least 24 hours before use.[9] The water content should be confirmed to be < 20 ppm using Karl Fischer titration.[10]
- Reagent Preparation: All reagents, including phosphoramidites, activator, and sulfurizing agent, should be dissolved in anhydrous solvents under an inert atmosphere (e.g., argon or nitrogen).
2. Synthesis Cycle:
The following steps are repeated for each nucleotide addition.
-
Step A: Detritylation (Deblocking)
-
The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleotide using a solution of a weak acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane.
-
Critical Point: Ensure complete removal of the acid and byproducts by thorough washing with anhydrous acetonitrile to prevent depurination.
-
-
Step B: Coupling
-
The next phosphoramidite (B1245037) monomer is activated by an activator (e.g., 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI)) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Critical Point: Use fresh, high-quality phosphoramidites and activator. Inefficient coupling will lead to n-1 deletion sequences, not phosphodiester linkages.
-
-
Step C: Sulfurization
-
The newly formed phosphite triester linkage is converted to a phosphorothioate triester by introducing the sulfurizing reagent.
-
Critical Point: This is the most critical step for preventing phosphodiester formation.
-
Choose a high-efficiency sulfurizing reagent (see table above).
-
Optimize the concentration and reaction time according to the reagent manufacturer's recommendations and your specific sequence and scale.
-
Ensure the sulfurizing reagent solution is fresh and has been prepared and stored under anhydrous conditions. For PADS, use an "aged" solution for optimal performance.
-
-
-
Step D: Capping
-
Any unreacted 5'-hydroxyl groups that failed to couple are acetylated ("capped") to prevent the formation of n-1 deletion sequences in subsequent cycles. A common capping mixture is acetic anhydride (B1165640) and N-methylimidazole.
-
Note: Some modern protocols suggest that byproducts of the sulfurization step can act as in-situ capping agents, potentially allowing for the elimination of this step.[11][12]
-
3. Post-Synthesis Cleavage and Deprotection:
- After the final cycle, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and the phosphate/phosphorothioate backbone are removed, typically using concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine.
Diagram: Solid-Phase Phosphorothioate Synthesis Workflow
Caption: The iterative cycle of solid-phase phosphorothioate oligonucleotide synthesis.
Diagram: Chemical Pathway of Phosphorothioate vs. Phosphodiester Formation
Caption: Competing reactions for the phosphite triester intermediate.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. benchchem.com [benchchem.com]
- 3. DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Separation of synthetic phosphorothioate oligonucleotides from phosphodiester-defect species by strong-anion exchange HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. benchchem.com [benchchem.com]
- 9. moodle2.units.it [moodle2.units.it]
- 10. Synthesis by High-Efficiency Liquid-Phase (HELP) Method of Oligonucleotides Conjugated with High-Molecular Weight Polyethylene Glycols (PEGs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Impact of moisture on phosphoramidite stability and synthesis yield.
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This resource provides in-depth guidance on the critical impact of moisture on phosphoramidite (B1245037) stability and oligonucleotide synthesis yield. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate challenges and optimize your synthesis workflows.
Troubleshooting Guides
This section addresses common issues encountered during oligonucleotide synthesis that are often related to moisture contamination.
Issue 1: Low Coupling Efficiency and Poor Synthesis Yield
Symptoms:
-
The overall yield of the full-length oligonucleotide is significantly lower than expected.
-
Analysis of the crude product by HPLC or PAGE shows a high proportion of n-1 and other truncated sequences (shortmers).
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Action |
| Moisture in Acetonitrile (B52724) (ACN) | Acetonitrile is the primary solvent used to dissolve phosphoramidites and for wash steps. Even trace amounts of water (ppm levels) can hydrolyze the activated phosphoramidite, rendering it incapable of coupling to the growing oligonucleotide chain.[1][2] | Use anhydrous acetonitrile with a water content of <30 ppm, and preferably <10 ppm.[1][3] Purchase septum-sealed bottles of ACN and use a fresh bottle for each new set of reagents.[1] Consider pre-treating ACN with molecular sieves before use.[4] |
| Degraded Phosphoramidite Stock | Phosphoramidites are sensitive to moisture and can degrade over time, even when stored as a solid or in solution on the synthesizer.[5][6] The stability of phosphoramidites in acetonitrile generally follows the order: T > dC > dA > dG, with dG being the most susceptible to degradation.[7] | Prepare fresh phosphoramidite solutions before starting a synthesis, especially for long or critical oligonucleotides. Avoid storing solutions on the synthesizer for extended periods. For custom or expensive amidites, dissolve the solid and dry the solution with molecular sieves (3 Å) overnight before use.[3] |
| Contaminated Activator Solution | The activator solution is also highly sensitive to moisture. Water in the activator solution will compete with the 5'-hydroxyl group of the growing oligonucleotide chain for reaction with the activated phosphoramidite. | Use a fresh, anhydrous activator solution. Ensure the activator bottle is properly sealed and stored under an inert atmosphere. |
| High Humidity in the Laboratory | On days with high humidity, it can be challenging to maintain anhydrous conditions throughout the synthesis process.[8] | If possible, control the humidity in the laboratory. In extreme cases, creating a controlled environment around the synthesizer, such as a glovebox or a plastic tent with a dehumidifier, can dramatically improve coupling efficiency.[1] |
| Inefficient Capping | If the capping step is not efficient, unreacted 5'-hydroxyl groups will be available for coupling in the subsequent cycle, leading to the formation of n-1 deletion mutants. While not a direct result of moisture, it can exacerbate the appearance of failed sequences. | Ensure that the capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) are fresh and of high quality. For long oligonucleotides, a "cap/ox/cap" cycle can be employed to ensure the support is thoroughly dried after the oxidation step.[4] |
Issue 2: Unexpected Peaks in Chromatographic Analysis
Symptoms:
-
HPLC or LC-MS analysis of the crude or purified oligonucleotide shows multiple unexpected peaks.
-
Mass spectrometry reveals species that do not correspond to the full-length product or simple n-1 deletions.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Action |
| Phosphoramidite Hydrolysis | The primary degradation product of a phosphoramidite due to moisture is the corresponding H-phosphonate.[7] This species is unreactive in the coupling step and will not be incorporated into the growing chain. | Follow all recommendations for maintaining anhydrous conditions as described in "Issue 1". Monitor the purity of phosphoramidite solutions using ³¹P NMR to check for the presence of H-phosphonate species. |
| Phosphoramidite Oxidation | The P(III) center of the phosphoramidite is susceptible to oxidation to P(V), especially when exposed to air. Oxidized phosphoramidites are inactive in the coupling reaction.[9] | Handle solid phosphoramidites and their solutions under an inert atmosphere (argon or nitrogen). Use fresh, high-quality anhydrous solvents. |
Frequently Asked Questions (FAQs)
Q1: How should I store my phosphoramidites? A1: Solid phosphoramidites should be stored in a freezer at -20°C under an inert atmosphere (argon or nitrogen) and protected from light.[5] Before opening a vial of solid phosphoramidite, it is crucial to allow it to warm to room temperature to prevent condensation of atmospheric moisture onto the cold powder.
Q2: What is the acceptable level of water in acetonitrile for oligonucleotide synthesis? A2: For optimal coupling efficiency, the water content in acetonitrile should be less than 30 ppm, with a target of 10 ppm or lower being ideal, especially for the synthesis of long oligonucleotides.[1][3]
Q3: My dG phosphoramidite seems to degrade faster than others. Why is that? A3: Yes, dG phosphoramidite is known to be the least stable of the four standard DNA phosphoramidites.[7] Its degradation is autocatalytic, meaning the degradation products can accelerate the breakdown of remaining dG phosphoramidite.[6] It is therefore especially important to use fresh solutions of dG phosphoramidite.
Q4: Can I check the quality of my phosphoramidite solution before use? A4: Yes, ³¹P NMR spectroscopy is an excellent method for assessing the purity of phosphoramidite solutions. The active P(III) species has a characteristic chemical shift, while degradation products such as H-phosphonates and oxidized P(V) species will appear at different chemical shifts.[10]
Q5: What is the impact of moisture on the final yield of a long oligonucleotide? A5: The impact is significant. Oligonucleotide synthesis is a stepwise process, and the overall yield is a product of the coupling efficiency at each step. A small decrease in coupling efficiency per step leads to a dramatic reduction in the final yield of the full-length product. For example, for a 70-mer, a drop in average coupling efficiency from 99% to 98% can reduce the theoretical yield from approximately 50% to 25%.[8]
Quantitative Data
Table 1: Theoretical Yield of Full-Length Oligonucleotide as a Function of Average Coupling Efficiency
| Oligonucleotide Length | Average Coupling Efficiency: 99.5% | Average Coupling Efficiency: 99.0% | Average Coupling Efficiency: 98.0% |
| 20-mer | 90.9% | 82.6% | 66.8% |
| 50-mer | 77.8% | 60.5% | 36.4% |
| 70-mer | 68.4% | 49.5% | 24.3% |
| 100-mer | 54.7% | 36.6% | 13.3% |
| Calculation based on: Yield = (Coupling Efficiency)^(Number of couplings) |
Experimental Protocols
Protocol 1: Automated Oligonucleotide Synthesis with Moisture Control
This protocol outlines the key steps in automated solid-phase oligonucleotide synthesis using the phosphoramidite method, with an emphasis on moisture control.
-
Reagent Preparation:
-
Ensure all reagents, especially acetonitrile and activator solutions, are anhydrous (<30 ppm water).[3]
-
Prepare fresh phosphoramidite solutions in anhydrous acetonitrile. For sensitive amidites like dG, prepare the solution immediately before synthesis.
-
Install all reagent bottles on the synthesizer under a positive pressure of dry argon or helium.
-
-
Synthesis Cycle: The following four steps are repeated for each nucleotide addition.[11]
-
Step 1: Deblocking (Detritylation): The 5'-DMT protecting group is removed from the support-bound nucleoside using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.
-
Step 2: Coupling: The next phosphoramidite is activated by an activator (e.g., 5-ethylthio-1H-tetrazole) and delivered to the synthesis column to react with the free 5'-hydroxyl group of the growing oligonucleotide chain. This is the most moisture-sensitive step.
-
Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated using a mixture of acetic anhydride and N-methylimidazole to prevent the formation of deletion mutations in subsequent cycles.
-
Step 4: Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a more stable pentavalent phosphotriester using a solution of iodine in a mixture of THF, pyridine, and water.
-
-
Post-Synthesis:
-
After the final cycle, the oligonucleotide is cleaved from the solid support and deprotected by treatment with aqueous ammonia (B1221849) or a mixture of ammonia and methylamine (B109427) at an elevated temperature.[12]
-
Protocol 2: Monitoring Phosphoramidite Degradation by ³¹P NMR
This protocol describes how to use ³¹P NMR to assess the purity and degradation of a phosphoramidite solution.
-
Sample Preparation:
-
Under an inert atmosphere (e.g., in a glovebox), dissolve a small amount of the phosphoramidite solid or take an aliquot of the phosphoramidite solution.
-
Prepare the sample in a suitable deuterated solvent (e.g., CD₃CN or CDCl₃) in an NMR tube. Ensure the NMR tube and solvent are dry.
-
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
The active phosphoramidite (P(III)) species will typically show a signal or a pair of signals (for diastereomers) in the region of 140-155 ppm.[10]
-
Hydrolysis to the H-phosphonate will result in a new signal in the P(V) region, typically between 0 and 20 ppm.
-
Oxidized phosphoramidites (P(V)) will also appear in the downfield region.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the active phosphoramidite and any degradation products.
-
Calculate the percentage of active phosphoramidite to determine the purity of the solution.
-
Visualizations
Caption: The four-step cycle of automated oligonucleotide synthesis.
Caption: Troubleshooting workflow for low oligonucleotide synthesis yield.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. 12 most commonly asked questions about phosphoramidites | AxisPharm [axispharm.com]
- 6. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. lcms.cz [lcms.cz]
- 10. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 11. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 12. Automated Synthesis and Purification of Guanidine-Backbone Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Impurities in Crude Synthetic Oligonucleotides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude synthetic oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in crude synthetic oligonucleotides?
A1: Crude synthetic oligonucleotides contain a variety of impurities that can impact downstream applications. These are broadly categorized as product-related and process-related impurities.[1][2][3][4]
-
Product-Related Impurities: These are structurally similar to the desired full-length oligonucleotide and arise during the synthesis process.[3][4]
-
Shortmers (n-x sequences): Truncated sequences, such as n-1 or n-2, resulting from incomplete coupling steps during synthesis.[3][5][6] These are the most common impurities.[5]
-
Longmers (n+x sequences): Extended sequences, such as n+1, that are longer than the target oligonucleotide.[2][3][5]
-
Modified Full-Length Species: Oligonucleotides of the correct length but with unintended chemical modifications to the bases or the phosphorothioate (B77711) linkages.[3][5]
-
Failure Sequences: Oligonucleotides that have been capped during synthesis to prevent further elongation after a failed coupling reaction.[7][8]
-
-
Process-Related Impurities: These originate from the manufacturing process and are not structurally related to the oligonucleotide product.[1][3][4]
Q2: How do these impurities affect my experiments?
A2: Impurities in crude oligonucleotide samples can significantly impact the quality, stability, safety, and efficacy of the final product.[3][9] They can interfere with a wide range of downstream applications by:
-
Reducing the effective concentration of the full-length oligonucleotide.
-
Causing erroneous results in assays due to non-specific binding or altered activity.
-
Leading to toxicity or immunogenicity in therapeutic applications.[3]
-
Affecting the hybridization efficiency and therapeutic activity of the oligonucleotide.[3]
Q3: What are the recommended methods for detecting and quantifying oligonucleotide impurities?
A3: A combination of chromatographic and spectroscopic methods is typically employed for the comprehensive analysis of oligonucleotide impurities.[2]
-
Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC): This is a popular and powerful technique for separating oligonucleotides and their impurities based on hydrophobicity.[5][10] It is often coupled with Mass Spectrometry (MS) for identification and quantification.
-
Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC): This method separates oligonucleotides based on the charge of their phosphate (B84403) backbone and is particularly useful for longer oligonucleotides and those with significant secondary structure.[2][10]
-
Mass Spectrometry (MS): MS is essential for confirming the molecular weight of the target oligonucleotide and identifying impurities by their mass-to-charge ratio.[3][5][11]
-
Capillary Gel Electrophoresis (CGE): CGE offers high-resolution separation of oligonucleotides based on their size and is effective for assessing chain length impurities.[2]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is the most sensitive technique for detecting and quantifying elemental impurities.[1]
Troubleshooting Guides
Guide 1: Unexpected Peaks in HPLC Chromatogram
Problem: Your IP-RP-HPLC analysis of a crude oligonucleotide sample shows multiple unexpected peaks in addition to the main product peak.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Presence of Shortmer and Longmer Impurities | These are common synthesis-related impurities. The peaks eluting before the main peak are often shortmers, while those eluting after can be longmers.[5] |
| Incomplete Deprotection | Residual protecting groups (like the 5'-DMT group) increase hydrophobicity, leading to later elution times in reversed-phase HPLC.[10] Ensure your deprotection protocol is complete. |
| Formation of Adducts | Sodium or other salt adducts can lead to the appearance of additional peaks.[12] Ensure proper desalting of your sample. |
| Secondary Structures | Oligonucleotides, especially those with high GC content, can form secondary structures that may result in multiple peaks.[10] Consider running the analysis under denaturing conditions (e.g., elevated temperature or high pH if the column chemistry allows).[13] |
Workflow for Investigating Unexpected HPLC Peaks:
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Guide 2: Low Yield After Purification
Problem: You are experiencing a significantly lower than expected yield of your target oligonucleotide after purification.
Possible Causes and Solutions:
| Purification Method | Possible Cause | Troubleshooting Steps |
| Reversed-Phase HPLC | Suboptimal Separation: Poor resolution between the target peak and impurities can lead to aggressive fraction cutting and lower yield. Optimize the gradient and mobile phase composition. | Co-elution of Impurities: If the target oligonucleotide co-elutes with impurities, the yield of pure product will be low. Consider an orthogonal purification method like AEX-HPLC.[14] |
| Anion-Exchange HPLC | Secondary Structures: Formation of secondary structures can lead to peak broadening and poor separation.[10] Purify under denaturing conditions (high pH or temperature).[13] | Inappropriate Salt Gradient: An improperly optimized salt gradient can result in poor separation and yield. |
| PAGE Purification | Complex Extraction: The process of extracting the oligonucleotide from the polyacrylamide gel is known to be complex and can result in significant product loss.[15] | Incompatibility with Modifications: Some oligonucleotide modifications, like certain fluorophores, may be incompatible with PAGE purification.[15] |
Decision Tree for Selecting a Purification Method:
Caption: Decision tree for oligonucleotide purification.
Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) for Impurity Profiling
This protocol provides a general methodology for the analysis of crude synthetic oligonucleotides. Optimization will be required based on the specific oligonucleotide sequence and instrumentation.
1. Materials:
-
Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA) in water.
-
Mobile Phase B: 100 mM TEAA in 50% acetonitrile.
-
Crude oligonucleotide sample dissolved in water.
-
HPLC system with a UV detector and a C18 column suitable for oligonucleotide analysis.
2. Method:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 5-10 µL of the dissolved crude oligonucleotide sample.
-
Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Maintain the flow rate at 1.0 mL/min.
-
Monitor the elution profile at 260 nm.
-
Integrate the peaks to determine the relative percentage of impurities.
3. Data Analysis:
-
The main peak corresponds to the full-length oligonucleotide.
-
Peaks eluting earlier are typically shorter sequences (shortmers).
-
Peaks eluting later can be longer sequences (longmers) or oligonucleotides with persistent hydrophobic protecting groups.
Protocol 2: Denaturing Polyacrylamide Gel Electrophoresis (PAGE) for Purity Assessment
PAGE is a high-resolution method for assessing the purity of oligonucleotides, especially for resolving shortmers.[15]
1. Materials:
-
15-20% polyacrylamide gel containing 7M urea.
-
1x TBE buffer (Tris/Borate/EDTA).
-
Loading dye (e.g., formamide-based).
-
Crude oligonucleotide sample.
-
UV transilluminator or appropriate staining method (e.g., SYBR Gold).
2. Method:
-
Dissolve the crude oligonucleotide in loading dye.
-
Heat the sample at 95°C for 5 minutes to denature, then immediately place on ice.
-
Load the sample onto the polyacrylamide gel.
-
Run the gel in 1x TBE buffer at a constant voltage until the tracking dye has migrated to the desired position.
-
Visualize the bands using a UV transilluminator or by staining.
3. Data Analysis:
-
The most intense band should correspond to the full-length oligonucleotide.
-
Fainter bands running faster (lower on the gel) are shorter impurity sequences.
-
Purity can be estimated by densitometry of the bands.
Quantitative Data Summary
Table 1: Comparison of Common Oligonucleotide Purification Methods
| Method | Principle | Typical Purity | Yield | Best For | Limitations |
| Desalting | Size exclusion | Removes small molecules | High | All applications requiring removal of synthesis salts[15] | Does not remove oligonucleotide-related impurities. |
| Reversed-Phase Cartridge | Hydrophobicity | >85% | Moderate | Routine applications, short oligos (<40 bases)[10] | Resolution decreases with increasing oligo length.[15] |
| Reversed-Phase HPLC | Hydrophobicity | >95% | Moderate | High-purity applications, modified oligos[10][15] | Can be complex to optimize, resolution may decrease for very long oligos.[15] |
| Anion-Exchange HPLC | Charge | >95% | Moderate | Longer oligos (40-100 bases), oligos with secondary structure[10] | May require denaturing conditions. |
| Denaturing PAGE | Size | >99% | Low | Highest purity applications, resolving shortmers[15] | Low throughput, complex product recovery, potential incompatibility with some modifications.[15] |
References
- 1. biopharmaspec.com [biopharmaspec.com]
- 2. pharmtech.com [pharmtech.com]
- 3. tsquality.ch [tsquality.ch]
- 4. biopharmaspec.com [biopharmaspec.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Quality Standards, Regulations for Oligonucleotide Therapeutics [bioprocessonline.com]
- 7. Tracking down hidden impurities in oligonucleotides | Drug Discovery News [drugdiscoverynews.com]
- 8. gilson.com [gilson.com]
- 9. agilent.com [agilent.com]
- 10. atdbio.com [atdbio.com]
- 11. Oligonucleotides: EMA drafts new guideline on manufacturing and development | RAPS [raps.org]
- 12. casss.org [casss.org]
- 13. Recent Methods for Purification and Structure Determination of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Improving Purity of 2'-OMe Modified Oligonucleotides by HPLC
Welcome to the technical support center for the purification of 2'-OMe modified oligonucleotides using High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 2'-OMe modified oligonucleotide samples?
A1: Crude synthetic 2'-OMe modified oligonucleotide samples typically contain a variety of impurities. The most common are failure sequences, also known as shortmers (n-1, n-2, etc.), which are truncated versions of the desired full-length product (FLP).[1][2][3] Other impurities can include incompletely deprotected oligonucleotides, sequences with base modifications that occurred during synthesis, and small molecule contaminants from the synthesis and cleavage steps.[4] For modified oligonucleotides, unmodified oligos of the same length may also be present.
Q2: Which HPLC method is best for purifying 2'-OMe modified oligos: Ion-Pair Reversed-Phase (IP-RP) or Anion-Exchange (AEX)?
A2: Both Ion-Pair Reversed-Phase (IP-RP) and Anion-Exchange (AEX) HPLC are effective for purifying 2'-OMe modified oligonucleotides, and the choice depends on the specific requirements of your application.
-
IP-RP HPLC separates oligonucleotides based on hydrophobicity.[5] It is highly effective for separating the desired full-length product from more polar failure sequences. This method is also compatible with mass spectrometry (MS) when using volatile ion-pairing reagents like triethylamine (B128534) (TEA) and hexafluoroisopropanol (HFIP), which is beneficial for identity confirmation.[5][6]
-
AEX HPLC separates oligonucleotides based on the negative charge of the phosphate (B84403) backbone.[4] This method is particularly useful for resolving sequences with significant secondary structures, as it can be run under denaturing conditions (high pH). It provides excellent resolution for separating oligonucleotides of different lengths.[7][8]
Q3: How does the 2'-OMe modification affect the HPLC purification process compared to unmodified DNA or RNA?
A3: The 2'-O-methyl modification increases the hydrophobicity of the oligonucleotide compared to unmodified RNA. This can lead to stronger retention on reversed-phase columns. The modification also provides resistance to nuclease degradation, which simplifies handling during the purification process.[9] In AEX chromatography, the charge-based separation is generally not significantly affected by the 2'-OMe modification itself, allowing for effective separation based on length.[7]
Q4: What purity levels can I expect to achieve with HPLC purification of 2'-OMe modified oligos?
A4: With optimized HPLC methods, it is possible to achieve high purity levels for 2'-OMe modified oligonucleotides, often exceeding 95% and in some cases reaching over 99%.[3] The final purity depends on the complexity of the crude sample, the length of the oligonucleotide, and the optimization of the HPLC method.
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC purification of 2'-OMe modified oligonucleotides.
Problem 1: Broad or Tailing Peaks in the Chromatogram
-
Question: My HPLC chromatogram shows broad or tailing peaks for my 2'-OMe modified oligonucleotide. What could be the cause and how can I fix it?
-
Answer: Broad or tailing peaks can be caused by several factors. Here's a systematic approach to troubleshooting this issue:
-
Secondary Structure: Oligonucleotides, especially those with high GC content, can form secondary structures (e.g., hairpins) that lead to peak broadening.
-
Suboptimal Mobile Phase: The composition of the mobile phase is critical for good peak shape.
-
Solution (IP-RP): Optimize the concentration and type of ion-pairing reagent (e.g., TEA, hexylamine) and counter-ion (e.g., acetate, HFIP).[9][12] Ensure the mobile phase pH is appropriate.
-
Solution (AEX): Adjust the salt gradient (e.g., NaCl, NaClO4). A steeper gradient may sharpen peaks, but a shallower gradient often improves resolution.[7]
-
-
Column Issues: The column itself can be a source of peak broadening.
-
System and Injection Effects: Extra-column volume and injection conditions can contribute to peak broadening.
-
Problem 2: Poor Resolution Between the Full-Length Product (FLP) and n-1 Shortmer
-
Question: I am having difficulty separating the full-length 2'-OMe modified oligonucleotide from the n-1 failure sequence. How can I improve the resolution?
-
Answer: Improving the resolution between the FLP and the n-1 shortmer is a common challenge. Here are some strategies:
-
Optimize the Gradient: A shallower gradient is often key to resolving closely eluting species.
-
Solution (IP-RP): Decrease the rate of increase of the organic solvent (e.g., acetonitrile) in your gradient.
-
Solution (AEX): Use a shallower salt gradient.
-
-
Change the Ion-Pairing Reagent (IP-RP): Different ion-pairing reagents can offer different selectivities.
-
Adjust the Temperature: Temperature affects both retention and selectivity.
-
Select a Different Column: The stationary phase chemistry, particle size, and pore size of the column play a significant role in resolution.
-
Solution: Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC or 2.5 µm for HPLC) generally provide higher efficiency and better resolution.[19] Ensure the pore size is appropriate for the length of your oligonucleotide.
-
-
Data Presentation
Table 1: Comparison of HPLC Methods for 2'-OMe Oligonucleotide Purification
| Parameter | Ion-Pair Reversed-Phase (IP-RP) HPLC | Anion-Exchange (AEX) HPLC |
| Principle of Separation | Hydrophobicity | Charge (phosphate backbone) |
| Typical Stationary Phase | C8 or C18 silica (B1680970) or polymer-based | Quaternary ammonium (B1175870) functionalized polymer |
| Mobile Phase A | Aqueous buffer with ion-pairing agent (e.g., 100 mM TEAA or 8-15 mM TEA with 100-400 mM HFIP) | Aqueous buffer (e.g., 20 mM Tris-HCl, 10 mM NaOH) |
| Mobile Phase B | Organic solvent (e.g., Acetonitrile) with ion-pairing agent | Aqueous buffer with high salt concentration (e.g., 1.0 M NaCl or NaClO4) |
| Key Optimization Parameters | Type and concentration of ion-pairing reagent, temperature, gradient slope, pH | Salt type and concentration, gradient slope, temperature, pH |
| Advantages | MS-compatibility, good for separating modified from unmodified oligos | Excellent for resolving different lengths, effective for oligos with secondary structure |
| Limitations | Resolution can be sequence-dependent, non-volatile salts can be an issue for MS | Mobile phases are not typically MS-compatible |
Table 2: Influence of HPLC Parameters on Purification Outcome
| Parameter Varied | Effect on Purity/Resolution | Typical Range/Condition |
| Temperature (IP-RP & AEX) | Increasing temperature often improves peak shape and can alter selectivity by reducing secondary structures. | 50 - 80°C |
| Gradient Slope (IP-RP & AEX) | A shallower gradient generally increases resolution between closely eluting species like n and n-1 mers. | 0.5 - 2% B per minute |
| Ion-Pairing Reagent (IP-RP) | The type and concentration of the alkylamine (e.g., TEA, hexylamine) affects retention and selectivity. | 8-15 mM amine |
| Counter-ion (IP-RP) | HFIP is often used for MS compatibility and can improve peak shape. | 100-400 mM HFIP |
| Mobile Phase pH (AEX) | High pH (e.g., >11) can denature secondary structures, leading to sharper peaks. | pH 8-12.5 |
| Salt Type (AEX) | Different salts (e.g., NaCl, NaClO4) can provide different selectivities. | 0.1 - 1.5 M |
Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase (IP-RP) HPLC for 2'-OMe Oligonucleotides
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 100-400 mM HFIP and 8-15 mM TEA in water.
-
Mobile Phase B: 100-400 mM HFIP and 8-15 mM TEA in methanol (B129727) or acetonitrile.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 60°C.
-
Gradient:
-
Start with a low percentage of Mobile Phase B.
-
Apply a shallow linear gradient to elute the oligonucleotide of interest. The exact gradient will need to be optimized based on the length and sequence of the oligo.
-
-
Detection: UV at 260 nm.
-
Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A or water.
Protocol 2: Anion-Exchange (AEX) HPLC for 2'-OMe Oligonucleotides
-
Column: Strong anion-exchange column (e.g., DNAPac PA200).
-
Mobile Phase A: 20 mM Tris-HCl, pH 8.0.
-
Mobile Phase B: 20 mM Tris-HCl, pH 8.0, with 1.0 M NaCl.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-60°C.
-
Gradient:
-
Start with a salt concentration sufficient to retain the oligonucleotide.
-
Apply a linear gradient of increasing salt concentration to elute the oligonucleotide. The gradient will need to be optimized for the specific oligo.
-
-
Detection: UV at 260 nm.
-
Sample Preparation: Dissolve the crude oligonucleotide in water or Mobile Phase A.
Visualizations
Caption: General experimental workflow for HPLC purification of 2'-OMe modified oligonucleotides.
Caption: Logical workflow for troubleshooting common HPLC purification issues.
References
- 1. agilent.com [agilent.com]
- 2. Oligonucleotide Analysis Using HPLC Columns | Thermo Fisher Scientific - RU [thermofisher.com]
- 3. agilent.com [agilent.com]
- 4. ymc.co.jp [ymc.co.jp]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Ion-pair reversed-phase high-performance liquid chromatography analysis of oligonucleotides: retention prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. mdpi.com [mdpi.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. labioscientific.com [labioscientific.com]
- 12. agilent.com [agilent.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. agilent.com [agilent.com]
- 15. halocolumns.com [halocolumns.com]
- 16. uhplcs.com [uhplcs.com]
- 17. Combining ion pairing agents for enhanced analysis of oligonucleotide therapeutics by reversed phase-ion pairing ultra performance liquid chromatography (UPLC) [pubmed.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. cms.mz-at.de [cms.mz-at.de]
Avoiding base modification during AMA deprotection.
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Ammonium (B1175870) Hydroxide (B78521)/Methylamine (B109427) (AMA) for oligonucleotide deprotection. It is intended for researchers, scientists, and professionals in drug development who encounter challenges with base modification and other side reactions during this critical step of oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is AMA deprotection and why is it used?
A1: AMA is a deprotection solution consisting of a 1:1 mixture of aqueous ammonium hydroxide (NH₄OH) and 40% aqueous methylamine (CH₃NH₂).[1][2] It is widely used for the final step in solid-phase oligonucleotide synthesis, which involves cleaving the oligonucleotide from the solid support and removing protecting groups from the phosphate (B84403) backbone and nucleobases.[3] The primary advantage of AMA is its speed; it can fully deprotect standard oligonucleotides in as little as 5-10 minutes at 65°C, a significant reduction from the hours or even days required for traditional methods using only ammonium hydroxide.[1][4][5] This rapid deprotection helps to minimize production bottlenecks, especially in high-throughput synthesis environments.[2]
Q2: What are the most common base modifications observed during AMA deprotection?
A2: The most well-documented base modification during AMA deprotection is the transamination of cytosine (dC). If benzoyl-protected dC (Bz-dC) is used, the methylamine in the AMA solution can react with it to form N4-methyl-dC, a modified base.[2][4] While this modification may not always affect hybridization, it is an undesired impurity. Another potential issue, though suppressed by AMA compared to other reagents, is the N3-cyanoethylation of thymidine.[1] Incomplete removal of the isobutyryl group from guanosine (B1672433) (iBu-dG) can also occur if deprotection times are too short.[5]
Q3: How can I avoid the formation of N4-methyl-dC?
A3: The formation of N4-methyl-dC can be almost completely avoided by using acetyl-protected dC (Ac-dC) phosphoramidite (B1245037) instead of benzoyl-protected dC (Bz-dC) during oligonucleotide synthesis.[2][4][5][6] The acetyl protecting group is much more labile and is removed rapidly without the concurrent transamination side reaction.[2] For any protocol using AMA, the use of Ac-dC is strongly recommended.[3][5][7][8]
Q4: Are there any oligonucleotides or modifications that are incompatible with AMA?
A4: Yes. Certain fluorescent dyes and other sensitive modifications can be degraded by the highly nucleophilic nature of methylamine. For example, some fluorescein (B123965) analogs are known to be sensitive to AMA.[1] Oligonucleotides containing components like TAMRA or HEX may require milder deprotection conditions.[8] It is crucial to review the technical specifications for any modified phosphoramidite or sensitive label to ensure its compatibility with AMA deprotection.[5][7] If incompatible, an alternative, milder deprotection strategy should be employed.
Troubleshooting Guide
Problem: My mass spectrometry (MS) analysis shows an unexpected mass, suggesting a base modification.
| Symptom (Observed Mass) | Potential Cause | Recommended Action |
| Parent Mass + 14 Da | N4-methyl-dC formation. | This indicates transamination of a cytosine base. Confirm that you used Ac-dC phosphoramidite, not Bz-dC. If Bz-dC was used, re-synthesize the oligonucleotide with Ac-dC.[2][4] |
| Parent Mass + 53 Da | N3-cyanoethylation of Thymidine. | While AMA helps scavenge acrylonitrile, this can still occur. Ensure the AMA solution is fresh and properly mixed. Consider increasing the deprotection time slightly. |
| Parent Mass + 70 Da | Incomplete removal of iBu-dG protecting group. | The deprotection time or temperature was insufficient. Increase the deprotection time at 65°C or ensure the reaction temperature is accurately maintained.[1] The rate-determining step is often the removal of the G-base protecting group.[5] |
| General unexpected masses or low yield | Degradation of sensitive labels/modifiers. | The modification is likely incompatible with AMA. Consult the modifier's technical data sheet and switch to a milder deprotection method, such as potassium carbonate in methanol (B129727) or t-butylamine/water.[5][7] |
Experimental Protocols & Methodologies
Protocol 1: Standard AMA Deprotection (UltraFAST Method)
This protocol is suitable for standard DNA and RNA oligonucleotides synthesized with Ac-dC.
-
Preparation : Prepare the AMA solution by mixing equal volumes of 30% ammonium hydroxide and 40% aqueous methylamine (1:1 v/v).[1][7] This solution should be prepared fresh.
-
Cleavage & Deprotection :
-
Add the AMA solution directly to the synthesis column or vial containing the CPG-bound oligonucleotide. A typical volume is 1-2 mL for a 1 µmol synthesis.
-
Incubate the sealed vial in a heat block or water bath at 65°C for 10 minutes.[1][2] For heat blocks, 10 minutes is recommended; for a water bath, 5 minutes can be sufficient due to better heat transfer.[1]
-
-
Elution : After incubation, transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new collection tube.
-
Evaporation : Dry the oligonucleotide solution using a vacuum concentrator.
-
Post-Processing : The dried oligonucleotide can be resuspended in an appropriate buffer for quantification and analysis by mass spectrometry and HPLC/CE.[9]
Comparative Deprotection Conditions
The following table summarizes recommended deprotection times and temperatures for AMA with various dG protecting groups. Note the mandatory use of Ac-dC.
| dG Protecting Group | Temperature | Time | Reference(s) |
| iBu-dG, dmf-dG, or Ac-dG | 65°C | 5-10 min | [5][7] |
| iBu-dG, dmf-dG, or Ac-dG | 55°C | 10 min | [8] |
| iBu-dG, dmf-dG, or Ac-dG | 37°C | 30 min | [8] |
| iBu-dG, dmf-dG, or Ac-dG | Room Temp. | 120 min | [5] |
Protocol 2: Analysis of Oligonucleotides by Mass Spectrometry
Electrospray Ionization (ESI) or MALDI-TOF mass spectrometry is essential for verifying the molecular weight of the final product and identifying any modifications.[9][10]
-
Sample Preparation : Resuspend the dried oligonucleotide in a suitable solvent (e.g., nuclease-free water). Dilute to a final concentration of approximately 1-10 pmol/µL.
-
Analysis :
-
For ESI-MS , the sample is typically injected into an LC-MS system to separate the full-length product from failure sequences before mass analysis.
-
For MALDI-TOF , a small amount of the sample (e.g., 1 µL) is mixed with a matrix solution (like 3-hydroxypicolinic acid) and spotted onto the instrument's target plate.[9]
-
-
Data Interpretation : Compare the observed molecular weight against the expected molecular weight. Discrepancies can indicate incomplete deprotection, base modification, or other synthesis failures.[9]
Visual Guides and Workflows
Troubleshooting Workflow for Unexpected Mass Spec Results
The following diagram outlines a logical workflow for troubleshooting unexpected results after AMA deprotection.
Chemical Pathways: Desired vs. Undesired Deprotection of Cytosine
This diagram illustrates the chemical reaction that leads to the undesirable N4-methyl-dC side product when using Bz-dC, compared to the clean deprotection of Ac-dC.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. web.colby.edu [web.colby.edu]
- 10. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize n-1 shortmer formation in oligo synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the formation of n-1 shortmers during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are n-1 shortmers and why are they problematic?
A1: N-1 shortmers, or n-1 deletion mutants, are impurities that are one nucleotide shorter than the desired full-length oligonucleotide sequence.[][2] They arise from the failure of a nucleotide to couple to the growing oligonucleotide chain during a synthesis cycle. These unreacted chains can then be capped in the subsequent step, leading to a truncated sequence. If the capping is inefficient, these unreacted chains can continue to elongate in later cycles, resulting in a population of oligonucleotides with a single base deletion at various positions within the sequence.[2][3]
The primary issue with n-1 shortmers is the difficulty in separating them from the full-length product during purification, as they have very similar masses and chemical properties.[2][4] This is especially true for longer oligonucleotides. The presence of these impurities can significantly impact the performance and reliability of the oligonucleotides in downstream applications such as PCR, sequencing, gene synthesis, and therapeutic uses.[5]
Q2: What are the primary causes of n-1 shortmer formation?
A2: The formation of n-1 shortmers in oligonucleotide synthesis is primarily attributed to three main factors:
-
Inefficient Coupling: Incomplete reaction between the phosphoramidite (B1245037) monomer and the free 5'-hydroxyl group of the growing oligonucleotide chain is a direct cause of n-1 impurities.[] Factors such as the presence of moisture, poor quality reagents, and suboptimal reaction conditions can lead to lower coupling efficiencies.[2]
-
Ineffective Capping: The capping step is designed to block any unreacted 5'-hydroxyl groups from further chain elongation.[6][7] If this step is not 100% efficient, the unreacted chains can participate in subsequent coupling cycles, leading to the formation of n-1 deletion sequences.[2][3]
-
Depurination: The acidic conditions used to remove the 5'-dimethoxytrityl (DMT) protecting group can lead to the cleavage of the glycosidic bond between a purine (B94841) base (adenine or guanine) and the deoxyribose sugar.[8][9] This creates an abasic site, which can lead to chain cleavage during the final deprotection step, resulting in truncated oligonucleotides.[3]
Troubleshooting Guides
Issue 1: High Levels of n-1 Impurities Observed in Final Product
This guide will help you troubleshoot the potential causes of high n-1 shortmer formation and provide strategies for their minimization.
Step 1: Evaluate Coupling Efficiency
Low coupling efficiency is a direct cause of n-1 formation.[] Even a small decrease in coupling efficiency per cycle can lead to a significant accumulation of shortmers, especially for long oligonucleotides.[2]
-
Ensure Anhydrous Conditions: Moisture is a major inhibitor of the coupling reaction. Water can react with the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain.[2][4]
-
Use anhydrous acetonitrile (B52724) (ACN) with a water content of 10-15 ppm or lower.[2]
-
Store phosphoramidites and activator solutions under a dry, inert atmosphere (e.g., argon or helium).[2]
-
Consider using an in-line drying filter for the gas supply to the synthesizer.[2]
-
-
Check Reagent Quality: The purity and activity of phosphoramidites and the activator are critical for high coupling efficiency.
-
Optimize Activator Choice: The choice of activator can influence coupling efficiency and the potential for side reactions.
Step 2: Optimize the Capping Step
An efficient capping step is crucial to terminate any unreacted chains and prevent them from elongating into n-1 shortmers.[2][6]
-
Use Efficient Capping Reagents:
-
A common capping mixture consists of acetic anhydride (B1165640) (Cap A) and N-methylimidazole (Cap B).[3]
-
For enhanced efficiency, a 6.5% solution of 4-dimethylaminopyridine (B28879) (DMAP) as Cap B can significantly improve capping efficiency to >99%.[2]
-
-
Increase Capping Time and Reagent Delivery: For longer oligonucleotides or syntheses exhibiting low capping efficiency, increasing the delivery volume and contact time of the capping reagents can be beneficial.[2]
-
Consider a "Cap/Ox/Cap" Cycle: Some synthesizers utilize a cycle where a second capping step is performed after the oxidation step. This can help to dry the support and improve the subsequent coupling reaction.[2][3]
Step 3: Minimize Depurination
Depurination, the loss of purine bases, is a significant source of truncated oligonucleotides, especially during the acidic deblocking step.[3][8]
-
Use a Milder Deblocking Acid:
-
Reduce Acid Contact Time:
-
Minimize the duration of the deblocking step to reduce the oligonucleotide's exposure to acid. Studies have shown that acid delivery times as short as 10 seconds can be effective without compromising the yield of the full-length product.[3]
-
Alternating the deblocking step with wash steps can also help to minimize acid contact time while ensuring complete detritylation.[3]
-
Data Presentation
Table 1: Impact of Coupling Efficiency on the Theoretical Yield of Full-Length Oligonucleotide
This table illustrates how a small decrease in average coupling efficiency can significantly reduce the yield of the desired full-length product, particularly for longer oligonucleotides.
| Oligonucleotide Length (bases) | Average Coupling Efficiency | Theoretical Yield of Full-Length Product |
| 20 | 99.5% | 90.5% |
| 20 | 99.0% | 82.6% |
| 20 | 98.0% | 67.6% |
| 50 | 99.5% | 77.9% |
| 50 | 99.0% | 61.0% |
| 50 | 98.0% | 36.4% |
| 100 | 99.5% | 60.7% |
| 100 | 99.0% | 36.6% |
| 100 | 98.0% | 13.3% |
Data is based on the formula: Yield = (Coupling Efficiency)^(n-1), where n is the number of bases.
Experimental Protocols
Protocol 1: General Method for Solid-Phase Oligonucleotide Synthesis (Phosphoramidite Chemistry)
This protocol outlines the key steps in a single cycle of solid-phase oligonucleotide synthesis.
-
Deblocking (Detritylation): The 5'-DMT protecting group is removed from the support-bound nucleoside using a solution of a weak acid, typically 3% dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) or toluene.[][11] This exposes the 5'-hydroxyl group for the subsequent coupling reaction. The orange color of the released DMT cation can be used to monitor the reaction progress.[]
-
Coupling: The next phosphoramidite monomer, pre-activated with an activator such as 1H-tetrazole or DCI, is added to the reaction column.[11] The activated phosphoramidite couples to the free 5'-hydroxyl group of the growing chain. This reaction is carried out under anhydrous conditions to maximize efficiency.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling cycles. This is typically achieved using a mixture of acetic anhydride and N-methylimidazole.[6][11]
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage. This is typically done using a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine (B92270) or lutidine.[3]
This four-step cycle is repeated until the desired oligonucleotide sequence is synthesized.
Visualizations
Caption: The solid-phase oligonucleotide synthesis cycle and key points of n-1 shortmer formation.
Caption: A troubleshooting workflow for diagnosing and resolving high n-1 shortmer formation.
Caption: The mechanism of the capping step in preventing the elongation of failed sequences.
References
- 2. glenresearch.com [glenresearch.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. biopharmaspec.com [biopharmaspec.com]
- 6. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 7. Sustainability Challenges and Opportunities in Oligonucleotide Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Depurination - Wikipedia [en.wikipedia.org]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 11. eng.bioneer.com [eng.bioneer.com]
Validation & Comparative
Mass Spectrometry for 2'-OMe-A Modified Oligonucleotides: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the analytical challenges of modified oligonucleotides, this guide provides a comparative overview of mass spectrometry techniques for the analysis of 2'-O-Methyladenosine (2'-OMe-A) modified oligonucleotides. We present a summary of key performance metrics, detailed experimental protocols, and a visual workflow to aid in method selection and implementation.
The therapeutic potential of oligonucleotide-based drugs has expanded rapidly, with chemical modifications such as 2'-OMe playing a crucial role in enhancing their stability and efficacy. Accurate and robust analytical methods are paramount for the characterization, quality control, and pharmacokinetic studies of these modified oligonucleotides. Mass spectrometry (MS), coupled with liquid chromatography (LC), has become an indispensable tool for these analyses. This guide compares the most common MS platforms and fragmentation techniques used for this purpose.
Comparison of Ionization Techniques and Mass Analyzers
The choice of ionization source and mass analyzer significantly impacts the quality of data obtained for modified oligonucleotides. Electrospray ionization (ESI) is the most common ionization technique for LC-MS analysis of oligonucleotides due to its soft nature, which minimizes in-source fragmentation and allows for the analysis of large, polar molecules.[1] Matrix-assisted laser desorption/ionization (MALDI) is another option, particularly for high-throughput screening, but can be less suitable for fragile modified oligonucleotides and larger sequences.[2]
Once ionized, the analytes are separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The most prevalent types for oligonucleotide analysis are Time-of-Flight (TOF) and Orbitrap analyzers.
| Parameter | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap |
| Mass Accuracy | < 5 ppm | < 1-3 ppm |
| Resolution | 30,000 - 60,000 | > 70,000 (up to 280,000) |
| Scan Speed | Faster | Slower |
| Sensitivity | High | Very High |
| Dynamic Range | Good | Excellent |
| Cost | Lower to Moderate | Higher |
| Primary Application | Routine identification and quantification | High-resolution accurate mass (HRAM) analysis, structural elucidation |
Key Considerations:
-
Q-TOF instruments offer a good balance of speed, sensitivity, and resolution, making them suitable for both qualitative and quantitative workflows.[3] Their high acquisition rate is advantageous for coupling with fast chromatography.
-
Orbitrap analyzers provide superior mass accuracy and resolution, which is critical for resolving complex isotopic patterns of large oligonucleotides and for confident identification of modifications and impurities.[4][5] This high resolution can often separate analyte signals from matrix interferences, reducing the need for extensive chromatographic separation.[5] However, the scan speed is generally slower than that of TOF instruments.[6]
Comparison of Fragmentation Techniques for Structural Characterization
Tandem mass spectrometry (MS/MS) is essential for confirming the sequence of oligonucleotides and localizing any modifications. This involves isolating a specific precursor ion, fragmenting it, and analyzing the resulting product ions. The choice of fragmentation technique influences the type and extent of fragmentation observed.
| Fragmentation Technique | Principle | Advantages for 2'-OMe-A Oligonucleotides | Disadvantages |
| Collision-Induced Dissociation (CID) | Ions are accelerated and collided with a neutral gas, leading to fragmentation primarily at the phosphodiester backbone. | Well-established, provides good sequence coverage for standard oligonucleotides. | Can sometimes lead to the loss of labile modifications before backbone fragmentation. Less effective for highly charged ions. |
| Higher-Energy Collisional Dissociation (HCD) | A beam-type CID performed in a separate collision cell, resulting in more energetic fragmentation. | Produces a broader range of fragment ions, including those from the sugar-phosphate backbone and nucleobase losses, which can be informative for modified oligonucleotides.[7] | Can lead to extensive fragmentation, sometimes making spectra more complex to interpret. |
| Electron Transfer Dissociation (ETD) | Involves the transfer of an electron to a multiply charged precursor ion, causing fragmentation of the backbone while preserving labile modifications. | Excellent for localizing modifications as it tends to keep the modification intact on the fragment ions.[8] Particularly effective for highly charged precursors. | Less efficient for precursors with low charge states (e.g., < 3+). Can produce complex spectra with both c- and z-type ions. |
Experimental Workflow
The general workflow for the LC-MS/MS analysis of 2'-OMe-A modified oligonucleotides involves several key steps from sample preparation to data analysis.
Experimental Protocols
Below are representative protocols for the analysis of 2'-OMe-A modified oligonucleotides using LC-MS/MS. These should be optimized for specific oligonucleotides and instrumentation.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is suitable for extracting oligonucleotides from biological matrices like plasma or serum.
-
Conditioning: Condition a mixed-mode SPE cartridge (e.g., Waters Oasis WAX or Phenomenex Clarity OTX) with 1 mL of methanol (B129727) followed by 1 mL of equilibration buffer (e.g., 50 mM ammonium (B1175870) acetate (B1210297), pH 5.5).
-
Loading: Load the pre-treated biological sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of equilibration buffer, followed by 1 mL of a wash buffer (e.g., 50 mM ammonium acetate in 50% acetonitrile) to remove interfering substances.
-
Elution: Elute the oligonucleotide with 1 mL of an elution buffer (e.g., 100 mM ammonium bicarbonate in 40% acetonitrile/10% tetrahydrofuran, pH 10.5).[9]
-
Drying and Reconstitution: Dry the eluate using a vacuum centrifuge and reconstitute the sample in an appropriate volume of LC-MS grade water or a low-organic mobile phase for injection.
Liquid Chromatography: Ion-Pair Reversed-Phase (IP-RP) HPLC
IP-RPLC is a widely used technique for separating oligonucleotides.
-
LC System: A bio-inert HPLC or UHPLC system is recommended to minimize metal adduction.
-
Column: A C18 column suitable for oligonucleotide analysis (e.g., Waters ACQUITY Premier Oligonucleotide BEH C18, Agilent AdvanceBio Oligonucleotide).
-
Mobile Phase A: An aqueous solution of an ion-pairing agent and a buffer (e.g., 7 mM triethylamine (B128534) (TEA) and 80 mM hexafluoroisopropanol (HFIP) in water).[9]
-
Mobile Phase B: A mixture of the aqueous ion-pairing buffer and an organic solvent (e.g., 50% Mobile Phase A and 50% methanol).[9]
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to a higher percentage to elute the oligonucleotides. For example, 10% to 60% B over 15 minutes.
-
Column Temperature: Elevated temperatures (e.g., 60 °C) are often used to improve peak shape and resolution.[9]
-
Flow Rate: Typically 0.2-0.4 mL/min for analytical scale columns.
Mass Spectrometry
The following are general starting parameters for ESI-MS analysis in negative ion mode.
-
Ionization Mode: ESI negative.
-
Capillary Voltage: 3.0-4.0 kV.
-
Cone Voltage: 30-50 V.
-
Source Temperature: 80-150 °C.[9]
-
Desolvation Temperature: 400-550 °C.[9]
-
Desolvation Gas Flow: 600-900 L/hr.[9]
-
MS1 Scan Range: m/z 400-2000.
-
MS/MS Fragmentation:
-
CID: Normalized collision energy of 20-40%.
-
HCD: Stepped normalized collision energies (e.g., 20%, 30%, 40%).
-
ETD: Calibrate reagent ion target and reaction time based on the precursor charge state and m/z.
-
Data Analysis
-
Deconvolution: Use appropriate software (e.g., Waters UNIFI, Thermo Fisher BioPharma Finder) to deconvolute the multiply charged ESI spectra to obtain the neutral mass of the oligonucleotide.
-
Sequence Confirmation: For MS/MS data, use sequencing software to automatically or manually assign fragment ions and confirm the oligonucleotide sequence and the location of the 2'-OMe-A modification.
-
Quantification: For quantitative analysis, create calibration curves by plotting the peak area of the deconvoluted mass or a specific charge state against the concentration of the standard.
Logical Relationships in Method Selection
The choice of analytical methodology is often a trade-off between the desired level of detail, throughput, and available resources.
This guide provides a framework for selecting and implementing mass spectrometry-based methods for the analysis of 2'-OMe-A modified oligonucleotides. The optimal choice of instrumentation and methodology will ultimately depend on the specific research question, sample complexity, and desired data quality.
References
- 1. researchgate.net [researchgate.net]
- 2. shodex.com [shodex.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Oligonucleotides Using Tandem Mass Spectrometry with Isobaric Internal Standards [mdpi.com]
A Comparative Guide to 2'-OMe-A(Bz) and 2'-OMe-A(Pac) Phosphoramidite Performance
For researchers, scientists, and drug development professionals engaged in the synthesis of modified oligonucleotides, the choice of phosphoramidite (B1245037) building blocks is critical to achieving high yield and purity. The 2'-O-methyl (2'-OMe) modification is a cornerstone of therapeutic oligonucleotide development, imparting nuclease resistance and enhancing binding affinity. The selection of the exocyclic amine protecting group on the adenosine (B11128) (A) monomer—typically Benzoyl (Bz) or Phenoxyacetyl (Pac)—further dictates the synthesis and deprotection strategy. This guide provides an objective comparison of the performance of 2'-OMe-A(Bz) and 2'-OMe-A(Pac) phosphoramidites, supported by available experimental data.
Performance Comparison at a Glance
The primary distinction between 2'-OMe-A(Bz) and 2'-OMe-A(Pac) lies in their deprotection requirements, which in turn influences their suitability for different applications, particularly when sensitive molecules such as dyes or certain labels are incorporated into the oligonucleotide.
| Performance Metric | 2'-OMe-A(Bz) Phosphoramidite | 2'-OMe-A(Pac) Phosphoramidite | Key Considerations |
| Protecting Group | Benzoyl (Bz) | Phenoxyacetyl (Pac) | Bz is a standard, robust protecting group, while Pac is designed for milder deprotection conditions. |
| Coupling Efficiency | High, typically >98% | High, typically >98% | While direct comparative data is limited, both are expected to perform similarly under optimized conditions. Coupling times for 2'-OMe amidites are generally longer (6-15 minutes) than for DNA amidites due to steric hindrance.[1] |
| Deprotection Conditions | Standard (e.g., concentrated ammonium (B1175870) hydroxide) | UltraMILD (e.g., potassium carbonate in methanol (B129727), or mild ammonium hydroxide) | Pac allows for deprotection under significantly milder conditions, preserving sensitive modifications.[2] |
| Deprotection Half-life (Aqueous Methylamine) | ~2 minutes | < 30 seconds | Pac is cleaved much more rapidly than Bz under these conditions. |
| Deprotection Half-life (Ethanolic Ammonia) | ~3.5 hours | ~7 minutes | Ethanolic ammonia (B1221849) shows high selectivity, rapidly cleaving Pac while leaving Bz largely intact over shorter timeframes. |
| Compatibility with Sensitive Dyes/Labels | Limited | High | The UltraMILD deprotection conditions compatible with Pac are essential for preserving the integrity of many fluorescent dyes and other sensitive moieties.[2] |
| Stability of Final Oligonucleotide | High | High | The 2'-OMe modification itself confers significant nuclease resistance and chemical stability to the oligonucleotide backbone.[1] |
Experimental Data: Deprotection Kinetics
A critical factor in choosing between Bz and Pac protecting groups is the speed and mildness of their removal. The following table summarizes the deprotection half-lives (t½) for N-benzoyl (Bz) and N-phenoxyacetyl (Pac) protected deoxyadenosine (B7792050) under various conditions. While this data is for deoxyribonucleosides, it provides a strong indication of the relative lability of these protecting groups in the context of 2'-OMe RNA synthesis.
| Deprotection Reagent | Temperature | N-benzoyl-dA (t½) | N-phenoxyacetyl-dA (t½) |
| Aqueous Methylamine (B109427) (1:1 with water) | Room Temp | ~ 2 minutes | < 30 seconds |
| Ethanolic Ammonia | Room Temp | ~ 3.5 hours | ~ 7 minutes |
| Aqueous Ammonia | Room Temp | ~ 10 hours | ~ 25 minutes |
Data adapted from a study on the cleavage rates of various protecting groups.
This data clearly illustrates that the Pac group is significantly more labile than the Bz group, allowing for much faster and milder deprotection protocols.
Experimental Protocols
Standard Oligonucleotide Synthesis Cycle
The synthesis of 2'-O-methyl oligonucleotides using either 2'-OMe-A(Bz) or 2'-OMe-A(Pac) follows the standard phosphoramidite chemistry cycle on an automated DNA/RNA synthesizer.
1. Deblocking (Detritylation):
-
Reagent: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane (DCM).
-
Procedure: The 5'-Dimethoxytrityl (DMT) group is removed from the 5'-hydroxyl of the nucleotide attached to the solid support, activating it for the coupling reaction. The liberated DMT cation is orange-colored and its absorbance can be measured to monitor stepwise coupling efficiency.
2. Coupling:
-
Reagents:
-
Phosphoramidite solution (0.1 M in anhydrous acetonitrile).
-
Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M Dicyanoimidazole (DCI) in anhydrous acetonitrile).
-
-
Procedure: The phosphoramidite is activated and couples to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Note on Coupling Time: Due to the steric hindrance of the 2'-OMe group, a longer coupling time of 6 to 15 minutes is generally recommended to ensure high coupling efficiency.[1]
3. Capping:
-
Reagents:
-
Cap A: Acetic anhydride (B1165640) in Tetrahydrofuran (THF)/Pyridine.
-
Cap B: 16% 1-Methylimidazole in THF.
-
-
Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps, thus minimizing the formation of n-1 shortmer sequences. For Pac-protected amidites, using phenoxyacetic anhydride (Pac₂O) in Cap A can prevent potential transamidation of the Pac group.
4. Oxidation:
-
Reagent: 0.02 M Iodine in THF/Water/Pyridine.
-
Procedure: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester linkage.
This cycle is repeated for each nucleotide addition in the desired sequence.
Deprotection and Cleavage Protocols
The key difference in protocols arises at the deprotection stage.
Protocol 1: Standard Deprotection for 2'-OMe-A(Bz) containing Oligonucleotides
-
Cleavage and Deprotection:
-
Treat the solid support with concentrated ammonium hydroxide (B78521) (28-30%) at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the support and removes the benzoyl and other standard protecting groups from the nucleobases, as well as the cyanoethyl groups from the phosphate backbone.
-
-
Work-up:
-
Filter the ammoniacal solution to remove the solid support.
-
Evaporate the solution to dryness.
-
Resuspend the oligonucleotide pellet in sterile, nuclease-free water.
-
Protocol 2: UltraMILD Deprotection for 2'-OMe-A(Pac) containing Oligonucleotides
This protocol is designed for oligonucleotides containing sensitive modifications.
-
Cleavage and Deprotection:
-
Treat the solid support with 0.05 M potassium carbonate in anhydrous methanol at room temperature for 4 hours.[2]
-
Alternatively, use concentrated ammonium hydroxide/40% aqueous methylamine (AMA) at 65°C for 10 minutes. However, compatibility of all modifications with AMA should be confirmed. A milder alternative is 30% ammonium hydroxide at room temperature for 2 hours.[2]
-
-
Work-up:
-
Filter the solution to remove the solid support.
-
Neutralize the solution with an appropriate buffer if necessary (e.g., for potassium carbonate deprotection).
-
Evaporate the solution to dryness or proceed directly to purification.
-
Resuspend the oligonucleotide pellet in sterile, nuclease-free water.
-
Visualizing the Workflow
Oligonucleotide Synthesis Cycle
Caption: Automated solid-phase oligonucleotide synthesis cycle.
Deprotection Strategy Decision Tree
References
A Researcher's Guide: HPLC vs. Mass Spectrometry for Oligonucleotide Purity Assessment
In the rapidly advancing field of oligonucleotide therapeutics, ensuring the purity, identity, and safety of synthetic oligonucleotides is paramount. The manufacturing process inevitably produces a range of impurities, such as shorter sequences (n-1, n-2) and longer sequences (n+1), alongside other process-related byproducts.[1][2][3] Regulatory bodies like the FDA and EMA mandate a thorough characterization of these impurities to ensure the safety and efficacy of the final drug product.[1]
This guide provides an objective comparison of the two primary analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), often coupled with LC (LC-MS). We will delve into their principles, provide supporting experimental data and protocols, and illustrate key workflows to help researchers select the most appropriate method for their analytical needs.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity
HPLC is a cornerstone technique for the quantitative assessment of oligonucleotide purity. It separates the target oligonucleotide from its impurities based on their physicochemical properties. The two most common modes of HPLC for this application are Ion-Exchange (IEX-HPLC) and Ion-Pair Reversed-Phase (IP-RP-HPLC).
Key HPLC Methodologies:
-
Ion-Exchange HPLC (IEX-HPLC): This method separates oligonucleotides based on the number of negatively charged phosphate (B84403) groups in their backbone.[4] A salt gradient is used to elute the molecules from a positively charged stationary phase, with longer oligonucleotides (having more charges) binding more strongly and eluting later.[5][6] IEX-HPLC is particularly effective for analyzing oligonucleotides with significant secondary structures, as the high-pH mobile phases used can disrupt these formations, leading to better separation.
-
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): This is the most widely adopted method for oligonucleotide analysis.[7][8] It separates molecules based on hydrophobicity.[9] An ion-pairing (IP) agent, typically a positive amine like triethylamine (B128534) (TEA), is added to the mobile phase. This agent forms a neutral complex with the negatively charged oligonucleotide, allowing it to be retained and separated on a hydrophobic (C18) stationary phase.[10][11] IP-RP-HPLC offers excellent resolution and is compatible with mass spectrometry when volatile IP agents are used.[10]
HPLC Experimental Workflow
The general workflow for oligonucleotide analysis by HPLC involves sample preparation, injection into the HPLC system for separation, and detection, typically by a UV detector. The resulting chromatogram provides a quantitative measure of purity based on peak area.
Caption: General experimental workflow for oligonucleotide purity analysis by HPLC.
Representative Experimental Protocol: IP-RP-HPLC
This protocol outlines a typical IP-RP-HPLC method for purity analysis.
| Parameter | Description |
| Column | Reversed-phase C8 or C18 column (e.g., 2.5 µm particle size, 50 mm length).[12] |
| Mobile Phase A | 0.1 M Triethylammonium Acetate (TEAA) in Water. For MS-compatibility, a buffer of 8.6 mM TEA and 100 mM Hexafluoroisopropanol (HFIP) is often used.[13][14] |
| Mobile Phase B | Acetonitrile or Methanol.[14][15] |
| Gradient | A linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes.[14][15] |
| Flow Rate | Typically 0.2 - 1.0 mL/min. |
| Column Temperature | Elevated temperature (e.g., 60 °C) is often used to prevent secondary structure formation and improve peak shape.[16] |
| Detection | UV absorbance at 260 nm.[15] |
| Sample Prep | Dissolve the oligonucleotide sample in water to a concentration of approximately 20 µM.[15] |
Mass Spectrometry (MS): The Key to Identity
While HPLC is excellent for quantification, it cannot confirm the identity of the peaks. Mass spectrometry provides the precise molecular weight of the main product and its impurities, offering unambiguous identification.[13] For oligonucleotide analysis, MS is almost always coupled with liquid chromatography (LC-MS) to leverage the separation power of LC and the identification power of MS.[13]
LC-MS is crucial for:
-
Identity Confirmation: Verifying that the main peak corresponds to the correct molecular weight of the target oligonucleotide.[17]
-
Impurity Identification: Determining the exact mass of impurity peaks, which allows for the characterization of truncations (n-1), extensions (n+1), base modifications, or other synthesis failures.[7][18]
-
Resolving Co-eluting Species: Distinguishing between different impurities that may not be fully separated by HPLC alone.[7][17]
LC-MS Experimental Workflow
The LC-MS workflow is an extension of the HPLC workflow. After separation by the LC column, the eluent is directed into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z) to generate a mass spectrum for each chromatographic peak.
Caption: General experimental workflow for oligonucleotide analysis by LC-MS.
Representative Experimental Protocol: LC-MS
This protocol describes a typical LC-MS method using MS-compatible IP-RP conditions.
| Parameter | Description |
| LC System | Waters CapLC® or equivalent UPLC/HPLC system.[14] |
| Column | XTerra® MS C18, 2.5 µm, 1.0 x 50 mm.[14] |
| Mobile Phase A | 8.6 mM Triethylamine (TEA), 100 mM Hexafluoroisopropanol (HFIP) in water, pH ~8.3.[13][14] |
| Mobile Phase B | Methanol.[14] |
| Gradient | 15-22.5% B in 30 minutes.[14] |
| Flow Rate | ~24 µL/min (for capillary LC).[14] |
| Column Temperature | 50–60 °C.[13][14] |
| Mass Spectrometer | Electrospray Ionization Time-of-Flight (ESI-TOF) or Quadrupole-TOF (QTOF). |
| Data Analysis | Mass spectra are deconvoluted to determine the neutral molecular weight of the oligonucleotide and its impurities.[17] |
Head-to-Head Comparison: HPLC vs. Mass Spectrometry
While both techniques are essential, they provide different and often complementary information. HPLC-UV is primarily a quantitative tool for purity, while LC-MS is a qualitative and quantitative tool for identity and characterization.
Caption: Comparative capabilities of HPLC-UV vs. LC-MS for oligonucleotide analysis.
Summary of Key Performance Metrics
| Feature | HPLC (IEX & IP-RP) | Mass Spectrometry (LC-MS) |
| Primary Information | Purity (quantitative %) | Identity (molecular weight), Purity, Structure |
| Impurity Detection | Quantifies known impurities (e.g., n-1) based on retention time.[2][3] | Identifies known and unknown impurities by mass; confirms identity of chromatographic peaks.[13][18] |
| Sequence Confirmation | No | Yes, by confirming the exact mass of the full-length product.[13][18] |
| Throughput | High | Moderate to High |
| MS Compatibility | IEX: No (due to high salt).[2] IP-RP: Yes (with volatile buffers).[10] | Inherently an MS technique. |
| Regulatory Role | Standard for purity testing and quality control.[2][19] | Essential for characterization, identity confirmation, and impurity identification to meet regulatory guidelines.[1][10] |
| Primary Limitation | Cannot confirm the identity of peaks; relies on reference standards. | Higher instrument cost and complexity; potential for ion suppression.[13] |
Conclusion: An Orthogonal Approach
For comprehensive and compliant oligonucleotide purity assessment, HPLC and Mass Spectrometry should not be viewed as competing techniques, but as complementary, orthogonal methods.
-
HPLC (specifically IP-RP-HPLC) remains the gold standard for routine quality control, providing robust and high-throughput quantification of product purity and known impurities.
-
LC-MS is indispensable for drug development, characterization, and meeting regulatory requirements. It provides definitive proof of identity and allows for the comprehensive identification of any product- or process-related impurities that cannot be identified by UV detection alone.
In a modern drug development workflow, LC-MS is used to identify all peaks observed in the HPLC chromatogram. Once the impurity profile is well-characterized, HPLC methods can be validated and used for routine release testing, with LC-MS employed to investigate any new or unexpected peaks that may appear during stability studies or manufacturing changes. This integrated approach ensures that oligonucleotide therapeutics are not only pure but also well-characterized, meeting the high standards required for safety and efficacy.
References
- 1. biopharmaspec.com [biopharmaspec.com]
- 2. Oligonucleotide Analysis Using HPLC Columns | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. lcms.cz [lcms.cz]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. ymc.co.jp [ymc.co.jp]
- 6. bio-works.com [bio-works.com]
- 7. Analysis of Oligonucleotide Impurities Using Single Quadrupole Mass Spectrometer : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. agilent.com [agilent.com]
- 9. Recent Methods for Purification and Structure Determination of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Ion-pair reversed-phase high-performance liquid chromatography analysis of oligonucleotides: retention prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
- 14. mz-at.de [mz-at.de]
- 15. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 16. waters.com [waters.com]
- 17. agilent.com [agilent.com]
- 18. selectscience.net [selectscience.net]
- 19. downloads.regulations.gov [downloads.regulations.gov]
2'-O-Methyl vs. 2'-O-Methoxyethyl Modified Oligonucleotides: A Comparative Guide
In the landscape of oligonucleotide-based therapeutics, chemical modifications are paramount for enhancing drug-like properties. Among the most widely utilized second-generation modifications are the 2'-O-Methyl (2'-OMe) and 2'-O-Methoxyethyl (2'-MOE) substitutions on the ribose sugar. These modifications significantly improve the performance of oligonucleotides, particularly antisense oligonucleotides (ASOs), by increasing their binding affinity to target RNA, enhancing nuclease resistance, and improving their pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth, objective comparison of 2'-OMe and 2'-MOE modifications, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal chemistry for their applications.
Key Performance Characteristics
Both 2'-OMe and 2'-MOE modifications are integral to the design of modern ASOs, often incorporated into a "gapmer" structure. In this design, a central region of unmodified DNA nucleotides, which is necessary for the recruitment of RNase H to cleave the target RNA, is flanked by wings of modified nucleotides that provide stability and binding affinity.
Binding Affinity
The affinity of an oligonucleotide for its target RNA, often measured by the melting temperature (Tm) of the duplex, is a critical determinant of its potency. Both 2'-OMe and 2'-MOE modifications increase the Tm of an oligonucleotide duplex with its complementary RNA.
The 2'-MOE modification generally confers a slightly higher increase in thermal stability per modification compared to the 2'-OMe modification.[1] This is attributed to the 2'-MOE group pre-organizing the sugar into an RNA-like C3'-endo pucker, which is favorable for binding to A-form RNA duplexes.[1]
| Modification | Increase in Melting Temperature (ΔTm) per Modification (°C) |
| 2'-O-Methyl (2'-OMe) | ~1.0 - 1.5 |
| 2'-O-Methoxyethyl (2'-MOE) | ~0.9 - 1.6[1] |
Nuclease Resistance
A major hurdle for in vivo applications of oligonucleotides is their rapid degradation by nucleases. Both 2'-OMe and 2'-MOE modifications provide significant protection against nuclease digestion, thereby extending the half-life of the oligonucleotide.
The bulkier 2'-MOE group offers greater steric hindrance to nucleases compared to the smaller 2'-OMe group, resulting in superior nuclease resistance.[2] Studies have shown that 2'-MOE modified oligonucleotides exhibit a longer half-life in serum and tissues.
| Modification | Relative Nuclease Resistance |
| 2'-O-Methyl (2'-OMe) | Good |
| 2'-O-Methoxyethyl (2'-MOE) | Excellent[1][2] |
In Vitro and In Vivo Potency
The increased binding affinity and nuclease resistance of 2'-MOE modified oligonucleotides often translate to higher potency in both cell culture and animal models. Several studies have demonstrated that 2'-MOE ASOs are consistently more effective at downregulating target RNA levels compared to their 2'-OMe counterparts.[3] For instance, a direct comparison of 2'-OMe and 2'-MOE gapmers targeting the human gene CTNNB1 showed that 2'-MOE ASOs were consistently more potent.[3]
In a study comparing ASOs targeting human tau, both 2'-MOE and 2'-OMe modifications were effective, but the data suggests that 2'-MOE modifications are a well-tolerated and highly effective choice for in vivo applications.[4] Similarly, in a mouse model of Spinal Muscular Atrophy (SMA), a 2'-MOE modified ASO demonstrated greater efficacy and more persistent effects compared to a morpholino-modified ASO at the same molar dose.[5]
| Modification | Relative Potency |
| 2'-O-Methyl (2'-OMe) | Effective |
| 2'-O-Methoxyethyl (2'-MOE) | Highly Potent[3] |
Toxicity Profile
While both modifications are generally well-tolerated, the toxicity of oligonucleotides can be sequence-dependent and influenced by the chemical modification pattern. The phosphorothioate (B77711) (PS) backbone, often used in conjunction with 2'-modifications to further enhance nuclease resistance, can contribute to toxicity. However, the addition of 2'-modifications like 2'-OMe and 2'-MOE tends to reduce the non-specific protein binding and toxicity associated with PS-only oligonucleotides.[6]
Direct comparative studies on the toxicity of 2'-OMe versus 2'-MOE are limited, but the extensive clinical experience with 2'-MOE ASOs suggests a favorable safety profile. It has been noted that 2'-MOE modifications can lead to less toxicity compared to 2'-O-methyl modifications.[7] However, as with any therapeutic modality, a thorough toxicological assessment is crucial for each specific oligonucleotide sequence and design.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate comparison of 2'-OMe and 2'-MOE modified oligonucleotides.
Thermal Melt Analysis (Tm)
Objective: To determine the melting temperature (Tm) of an oligonucleotide duplex, which is a measure of its thermal stability and binding affinity.
Methodology:
-
Sample Preparation: Anneal the modified oligonucleotide with its complementary RNA or DNA target in a buffered solution (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0) to a final concentration of 1-2 µM for each strand.[8]
-
Denaturation and Renaturation: Heat the sample to 90-95°C for 5-10 minutes to ensure complete denaturation of the duplex, followed by slow cooling to room temperature to allow for proper annealing.
-
UV Absorbance Measurement: Use a UV-Vis spectrophotometer equipped with a temperature controller. Monitor the absorbance at 260 nm as the temperature is increased at a constant rate (e.g., 1°C/minute) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C).[9]
-
Data Analysis: The Tm is determined as the temperature at which 50% of the duplex has dissociated. This is typically calculated from the first derivative of the melting curve, where the peak corresponds to the Tm.[10]
Nuclease Resistance Assay
Objective: To evaluate the stability of modified oligonucleotides in the presence of nucleases.
Methodology:
-
Sample Preparation: Incubate a known concentration of the 2'-OMe or 2'-MOE modified oligonucleotide in a solution containing nucleases. This can be a purified nuclease (e.g., snake venom phosphodiesterase) or a biological fluid like human or fetal bovine serum.[11]
-
Time Course Incubation: Aliquots of the reaction are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Reaction Quenching: Stop the nuclease activity in each aliquot by adding a quenching solution (e.g., EDTA) and heating.
-
Analysis: The amount of intact oligonucleotide remaining at each time point is quantified using methods like polyacrylamide gel electrophoresis (PAGE) followed by staining, or by liquid chromatography-mass spectrometry (LC-MS).[11]
-
Half-Life Calculation: The degradation rate and the half-life of the oligonucleotide are calculated from the time course data.
In Vitro ASO Potency Assay
Objective: To determine the concentration-dependent efficacy of ASOs in reducing the expression of a target RNA in cell culture.
Methodology:
-
Cell Culture: Plate cells that endogenously express the target gene at an appropriate density in a multi-well plate. Allow the cells to adhere overnight.[12]
-
ASO Transfection: Transfect the cells with varying concentrations of the 2'-OMe or 2'-MOE modified ASO. A transfection reagent is typically used to facilitate cellular uptake, although some ASOs can be taken up by cells via gymnosis (naked uptake).[13]
-
Incubation: Incubate the cells with the ASO for a predetermined period (e.g., 24-72 hours) to allow for target RNA knockdown.[12]
-
RNA Extraction and Analysis: Harvest the cells and extract total RNA. The levels of the target RNA are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
Data Analysis: The relative expression of the target RNA is normalized to a housekeeping gene. The IC50 value (the concentration at which 50% of the target RNA is knocked down) is calculated from the dose-response curve.
Visualizations
ASO Mechanism of Action: RNase H-Mediated Degradation
Caption: RNase H-mediated cleavage of target mRNA by a gapmer ASO.
Experimental Workflow for ASO In Vitro Potency Assessment
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. synoligo.com [synoligo.com]
- 3. sg.idtdna.com [sg.idtdna.com]
- 4. Frontiers | Evaluating the efficacy of purchased antisense oligonucleotides to reduce mouse and human tau in vivo [frontiersin.org]
- 5. Comparison of the efficacy of MOE and PMO modifications of systemic antisense oligonucleotides in a severe SMA mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 10. agilent.com [agilent.com]
- 11. benchchem.com [benchchem.com]
- 12. aumbiotech.com [aumbiotech.com]
- 13. Consensus Guidelines for the Design and In Vitro Preclinical Efficacy Testing N-of-1 Exon Skipping Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Benzoyl vs. Acetyl Protecting Groups: A Head-to-Head Performance Comparison for Researchers
In the realm of multi-step organic synthesis, particularly in the fields of carbohydrate chemistry, nucleoside synthesis, and natural product elaboration, the judicious selection of protecting groups is paramount to success. Among the most common choices for the protection of hydroxyl and amino functionalities are the acetyl (Ac) and benzoyl (Bz) groups. While both are acyl-type protecting groups, their nuanced differences in stability, steric hindrance, and electronic properties can significantly impact reaction outcomes, including yields and stereoselectivity. This guide provides an objective, data-driven comparison of the benzoyl and acetyl protecting groups to aid researchers, scientists, and drug development professionals in making informed strategic decisions.
At a Glance: Key Performance Differences
| Feature | Benzoyl (Bz) Group | Acetyl (Ac) Group | Key Considerations |
| Relative Stability | More stable | Less stable | Bz groups are more resistant to hydrolysis under both acidic and basic conditions compared to Ac groups.[1][2] |
| Steric Hindrance | More sterically demanding | Less sterically demanding | The bulkier benzoyl group can influence the stereochemical outcome of reactions at adjacent centers. |
| Cleavage Conditions | Requires stronger basic or acidic conditions for removal. | Can be removed under milder basic or acidic conditions. | Selective deprotection of an acetyl group in the presence of a benzoyl group is often feasible. |
| Impact on Solubility | Tends to increase crystallinity and decrease solubility in non-polar solvents. | Generally increases solubility in a wider range of organic solvents. | The choice of protecting group can be critical for purification and handling of intermediates. |
| Influence on Stereoselectivity | Strong participating group, effectively directing 1,2-trans glycosylation.[3] | Also a participating group, directing 1,2-trans glycosylation, but can be less effective than Bz in certain contexts.[4] | In carbohydrate synthesis, the choice between Bz and Ac at the C2 position is a key strategy for controlling stereochemistry.[3][5] |
| Typical Introduction | Benzoyl chloride or benzoic anhydride (B1165640) with a base (e.g., pyridine (B92270), DMAP). | Acetic anhydride or acetyl chloride with a base (e.g., pyridine, DMAP). | DMAP can significantly accelerate acylation reactions.[6] |
| Typical Cleavage | Saponification with NaOH or KOH in alcohol; Zemplén deacetylation (NaOMe in MeOH). | Mild saponification with K₂CO₃ in MeOH; ammonia (B1221849) in methanol. | The conditions for deprotection need to be carefully chosen to avoid side reactions with other functional groups. |
Digging Deeper: Experimental Insights
The enhanced stability of the benzoyl group can be attributed to the electron-withdrawing nature of the phenyl ring, which makes the carbonyl carbon less electrophilic and thus less susceptible to nucleophilic attack compared to the acetyl group. This difference in stability allows for orthogonal protection strategies where an acetyl group can be selectively removed in the presence of a benzoyl group.
In the context of carbohydrate chemistry, both benzoyl and acetyl groups at the C2-hydroxyl position act as "participating groups." During a glycosylation reaction, the carbonyl oxygen of the C2-acyl group can attack the anomeric center, forming a transient dioxolenium ion. This intermediate effectively shields one face of the pyranose ring, directing the incoming nucleophile (the glycosyl acceptor) to attack from the opposite face, resulting in the formation of a 1,2-trans-glycosidic linkage.[3][5] While both groups facilitate this outcome, the bulkier benzoyl group can sometimes provide higher stereoselectivity.
Experimental Protocols
General Procedure for Protection of an Alcohol
Benzoylation: To a solution of the alcohol (1.0 eq) in dry pyridine at 0 °C is added benzoyl chloride (1.2 eq) dropwise. The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched by the addition of water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine, then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Acetylation: To a solution of the alcohol (1.0 eq) in a mixture of pyridine and acetic anhydride (e.g., 1:1 v/v) at 0 °C, the mixture is stirred and allowed to warm to room temperature. The reaction progress is monitored by TLC. Once the starting material is consumed, the reaction mixture is poured into ice-water and extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with saturated aqueous CuSO₄ (to remove pyridine), water, and brine, then dried over anhydrous MgSO₄, filtered, and concentrated in vacuo. The product is purified by flash chromatography if necessary.
General Procedure for Deprotection of an Acyl Group
Zemplén Deacetylation/Debenzoylation (Basic Conditions): The acetylated or benzoylated substrate is dissolved in anhydrous methanol. A catalytic amount of sodium methoxide (B1231860) (e.g., 0.1 eq of a 0.5 M solution in methanol) is added, and the reaction is stirred at room temperature. The progress of the deprotection is monitored by TLC. Upon completion, the reaction is neutralized with an acidic resin (e.g., Amberlite IR-120 H⁺) or a few drops of acetic acid, filtered, and the filtrate is concentrated under reduced pressure. The residue is then purified as needed.
Visualizing the Workflow
Below are diagrams illustrating the general workflows for the protection and deprotection of hydroxyl groups using benzoyl and acetyl groups.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
Decoding the Epitranscriptome: A Guide to Confirming Modified RNA Sequence Integrity
For researchers, scientists, and drug development professionals navigating the complexities of RNA therapeutics and diagnostics, ensuring the sequence integrity of modified RNA strands is paramount. This guide provides a comprehensive comparison of current methodologies, offering insights into their performance, protocols, and underlying principles to aid in the selection of the most fitting technique for your research needs.
The accurate identification and localization of modifications within an RNA sequence, often referred to as the epitranscriptome, are critical for understanding gene regulation, developing RNA-based drugs, and ensuring the quality control of synthetic RNAs. This guide delves into a comparative analysis of key technologies used for this purpose: Next-Generation Sequencing (NGS)-based methods, Nanopore direct RNA sequencing, Mass Spectrometry, Capillary Electrophoresis, and RNase H-based assays.
Performance Comparison of Key Methodologies
To facilitate a clear and objective comparison, the following table summarizes the key performance indicators for each of the primary methods used to confirm the sequence integrity of modified RNA strands.
| Feature | NGS-Based (e.g., m6A-seq) | Nanopore Direct RNA Sequencing | Mass Spectrometry (LC-MS/MS) | Capillary Electrophoresis | RNase H-Based Assays |
| Primary Application | Indirect sequencing and mapping of specific modifications | Direct sequencing of native RNA and identification of modifications | Precise identification and quantification of modifications | Assessment of RNA size, integrity, and purity | Detection and quantification of specific modifications at known sites |
| Accuracy | High for base calling, but modification detection is indirect and can be semi-quantitative | Raw read accuracy of 87-92% for older kits, with newer chemistries and basecallers improving accuracy.[1] Modification detection accuracy varies by model (e.g., Dorado's pseudouridine (B1679824) model: 96-98% accuracy and F1-score).[2] | High accuracy for mass determination (<10 ppm error for a 50-mer DNA).[3] | High resolution for size separation. | High specificity for the targeted modification. |
| Sensitivity | High, requires nanogram-level input of RNA.[2] | Can sequence single molecules, but higher coverage is needed for confident modification calling. | High sensitivity, capable of detecting subpicomole impurities.[3] | High sensitivity, can detect as little as 5 pg/µl for defined peaks.[4] | High sensitivity, can detect low levels of specific modifications. |
| Throughput | Very high, capable of sequencing millions of fragments simultaneously. | High, with the potential for very long reads. | Lower than sequencing methods, but improving with automation. | High, with automated systems capable of running 96-well plates. | Moderate, suitable for targeted analysis. |
| Cost per Sample | Library preparation can be the most expensive step, ranging from approximately $37 to $65 per sample for some kits.[5] Sequencing costs vary by platform and depth. | The Direct RNA Sequencing Kit is priced at $690, with flow cells adding to the cost.[1][5] Some service providers offer sequencing for around $550 per 900Mbp.[6] | Can be costly due to instrumentation and expertise required. Service costs can range from
| Instrument costs vary, and service costs can be in the range of $126 for a run of up to 12 samples.[8] | Relatively low cost for reagents, but may require labeled probes. |
| Resolution | Single-base resolution for modification mapping. | Single-molecule, single-base resolution. | Can identify specific modifications and their stoichiometry. | High resolution for size separation. | Single-nucleotide resolution for cleavage site. |
| Direct/Indirect | Indirect (requires reverse transcription and amplification). | Direct sequencing of native RNA. | Direct analysis of RNA fragments or nucleosides. | Indirect assessment of sequence integrity based on size. | Indirect (relies on enzymatic cleavage). |
| Key Advantage | High throughput and established bioinformatics pipelines. | Direct detection of modifications without amplification bias and long reads. | Unambiguous identification of known and unknown modifications. | Rapid and reproducible assessment of RNA integrity. | High specificity and quantitative potential for known modifications. |
| Key Limitation | Indirect detection can introduce biases and may not be fully quantitative. | Higher error rates compared to NGS and requires sophisticated bioinformatics for modification calling. | Loses sequence context when RNA is fully digested to nucleosides. | Does not provide direct sequence information. | Limited to known or suspected modification sites. |
Experimental Workflows and Logical Relationships
To visually represent the distinct processes of each methodology, the following diagrams have been generated using the DOT language.
Figure 1: Workflow for NGS-based modified RNA sequencing (e.g., m6A-seq).
Figure 2: Workflow for Nanopore direct RNA sequencing.
Figure 3: Workflow for Mass Spectrometry-based RNA modification analysis.
Figure 4: Workflow for Capillary Electrophoresis analysis of RNA integrity.
Figure 5: Workflow for RNase H-based cleavage assay for modified RNA.
Detailed Experimental Protocols
NGS-Based Method: m6A-Seq Protocol
This protocol outlines the key steps for performing methylated RNA immunoprecipitation sequencing (m6A-seq) to map N6-methyladenosine modifications transcriptome-wide.
-
RNA Preparation and Fragmentation:
-
Isolate total RNA or mRNA from the sample of interest.
-
Fragment the RNA to an average size of ~100 nucleotides using fragmentation buffer and incubation at 94°C.[9]
-
Purify the fragmented RNA.
-
-
Immunoprecipitation (IP):
-
Incubate the fragmented RNA with an m6A-specific antibody.
-
Add protein A/G magnetic beads to capture the antibody-RNA complexes.
-
Wash the beads to remove non-specifically bound RNA.
-
Elute the m6A-containing RNA fragments from the beads.
-
-
Library Construction:
-
Prepare both an "IP" library from the eluted RNA and an "input" library from a small fraction of the fragmented RNA before IP.
-
Perform reverse transcription to synthesize cDNA.
-
Ligate sequencing adapters to the cDNA fragments.
-
Amplify the library using PCR.
-
-
Sequencing and Data Analysis:
-
Sequence the prepared libraries on an Illumina platform.
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Use peak-calling algorithms to identify m6A-enriched regions by comparing the IP and input samples.
-
Annotate the identified peaks to specific genes and genomic features.
-
Nanopore Direct RNA Sequencing Protocol
This protocol provides a general outline for sequencing native RNA using the Oxford Nanopore Technologies platform.
-
RNA Sample Preparation:
-
Start with poly(A)-tailed RNA or total RNA.[10] For total RNA, a poly(A) tailing step is required for the standard ligation-based kit.
-
Ensure the RNA is of high quality and integrity.
-
-
Library Preparation (using Direct RNA Sequencing Kit):
-
Ligate the reverse transcriptase adapter (RTA) to the 3' end of the RNA molecules.
-
Perform reverse transcription to synthesize a complementary DNA strand, which improves sequencing performance.[10]
-
Ligate the sequencing adapter (RMX) to the 5' end of the RNA. This adapter contains the motor protein for threading the RNA through the nanopore.
-
-
Sequencing:
-
Prime the Nanopore flow cell.
-
Load the prepared library onto the flow cell.
-
Start the sequencing run on the MinION, GridION, or PromethION device.
-
-
Data Analysis:
-
Raw electrical signal data (squiggles) is collected in real-time.
-
Basecalling software (e.g., Dorado) converts the raw signal into RNA sequences.
-
Specialized tools and algorithms are then used to identify base modifications by analyzing deviations in the electrical signal compared to the expected signal for canonical bases.
-
Mass Spectrometry-Based RNA Modification Analysis Protocol
This protocol describes a typical workflow for identifying and quantifying RNA modifications using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
RNA Digestion:
-
Liquid Chromatography (LC) Separation:
-
Inject the digested RNA sample into a high-performance liquid chromatography (HPLC) system.
-
Separate the oligonucleotides or nucleosides based on their physicochemical properties (e.g., hydrophobicity).
-
-
Mass Spectrometry (MS) Analysis:
-
The separated molecules are introduced into the mass spectrometer.
-
MS1 Scan: The instrument measures the mass-to-charge ratio (m/z) of the intact molecules, allowing for their initial identification based on mass.
-
Tandem MS (MS/MS or MS2): Select ions of interest from the MS1 scan are fragmented, and the m/z of the resulting fragments are measured. This fragmentation pattern provides structural information for confident identification of the modification and its location within an oligonucleotide.
-
-
Data Analysis:
-
The acquired mass spectra are analyzed to identify the modified nucleosides or oligonucleotides.
-
Specialized software can be used to map the identified fragments back to the original RNA sequence.[11]
-
Quantification can be achieved by comparing the signal intensity of the modified species to that of its unmodified counterpart or a spiked-in internal standard.
-
Capillary Electrophoresis Protocol for RNA Integrity
This protocol outlines the general steps for assessing RNA integrity using an automated capillary electrophoresis system.
-
Sample and Chip Preparation:
-
Prepare the gel-dye mix and load it into the designated well of the microfluidics chip.
-
Load the sizing ladder and marker into their respective wells.
-
Denature the RNA samples by heating and then place them on ice.
-
Load the denatured RNA samples into the sample wells of the chip.
-
-
Electrophoresis Run:
-
Place the prepared chip into the capillary electrophoresis instrument (e.g., Agilent Bioanalyzer, Agilent Fragment Analyzer).
-
Start the run. The instrument will automatically inject the samples into the capillaries and apply an electric field.
-
-
Data Analysis:
-
The instrument's software detects the fluorescently labeled RNA as it migrates through the capillaries.
-
The software generates an electropherogram, which displays peaks corresponding to different RNA sizes.
-
For total RNA, the ratio of the 28S to 18S ribosomal RNA peaks is a key indicator of integrity.
-
The software often calculates an RNA Integrity Number (RIN) or equivalent score, providing a quantitative measure of RNA quality.
-
RNase H-Based Cleavage Assay Protocol
This protocol describes a method for detecting a specific RNA modification that blocks RNase H cleavage.
-
Hybridization:
-
Design a DNA-RNA chimeric oligonucleotide that is complementary to the target RNA sequence, with the DNA portion positioned at the site of the suspected modification.
-
Anneal the chimeric probe to the target RNA by heating and slow cooling.
-
-
RNase H Digestion:
-
Add RNase H enzyme to the reaction mixture. RNase H specifically cleaves the RNA strand of an RNA/DNA hybrid.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).[13]
-
-
Analysis of Cleavage Products:
-
Stop the reaction (e.g., by adding EDTA).
-
Analyze the reaction products using denaturing polyacrylamide gel electrophoresis (PAGE), capillary electrophoresis, or another size-based separation method.
-
If the modification is present and blocks cleavage, a full-length, uncleaved RNA product will be observed. If the site is unmodified, cleavage will occur, resulting in smaller RNA fragments.
-
-
Quantification:
-
The extent of cleavage can be quantified by measuring the relative amounts of the cleaved and uncleaved products, providing an estimate of the modification's stoichiometry at that specific site.
-
References
- 1. Nanopore store: Direct RNA Sequencing Kit [store.nanoporetech.com]
- 2. m6A-SAC-seq for quantitative whole transcriptome m6A profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of RNA and its Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Capillary electrophoresis [gtl.hhu.de]
- 5. Nanopore store: Price List [store.nanoporetech.com]
- 6. seqcenter.com [seqcenter.com]
- 7. Mass Spectrometry Facility Service Pricing - Center for Advanced Biotechnology and Medicine [cabm.rutgers.edu]
- 8. Services & Fees – UF ICBR [biotech.ufl.edu]
- 9. sysy.com [sysy.com]
- 10. nanoporetech.com [nanoporetech.com]
- 11. neb.com [neb.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. neb.com [neb.com]
Enhancing Oligonucleotide Stability: A Comparative Guide to 2' Modifications for Nuclease Resistance
For researchers, scientists, and drug development professionals, the in vivo stability of oligonucleotide-based therapeutics is a critical determinant of their efficacy. Unmodified oligonucleotides are rapidly degraded by nucleases, limiting their therapeutic potential. Chemical modifications, particularly at the 2' position of the ribose sugar, have proven instrumental in enhancing nuclease resistance and improving pharmacokinetic profiles. This guide provides an objective comparison of the nuclease resistance conferred by different 2' modifications, supported by experimental data and detailed protocols.
The choice of 2' modification can significantly impact the stability of an oligonucleotide in a biological environment. Among the most common and effective modifications are 2'-O-methyl (2'-OMe), 2'-fluoro (2'-F), and 2'-O-methoxyethyl (2'-MOE). These modifications increase the half-life of oligonucleotides in serum by sterically hindering the approach of nucleases that would otherwise cleave the phosphodiester backbone.[1][]
Comparative Nuclease Resistance of 2' Modifications
The following table summarizes the nuclease resistance of various 2' modifications based on studies evaluating their stability in serum. The data consistently demonstrates that modified oligonucleotides exhibit significantly greater stability compared to their unmodified counterparts.
| Modification | Oligonucleotide Type | Serum Type | Half-life / Stability | Reference |
| Unmodified RNA | RNA | Human Serum | Rapid degradation | [3][4] |
| Unmodified DNA | DNA | Human Serum | ~2.2 hours (with 3' cap) | [5] |
| 2'-fluoro (2'-F) | RNA | Mouse Serum | ~2.2 hours (without 3' cap) | [5] |
| 2'-fluoro (2'-F) | Fresh Human Serum | ~12 hours (with 3' cap) | [5] | |
| 2'-O-methyl (2'-OMe) | Phosphorothioate (B77711) ODN | 10% Fetal Bovine Serum | >72 hours | [6] |
| Fully Modified (100% 2'-OMe or 2'-OMe/2'-F combination) | Aptamer | Human Serum | Little degradation after prolonged incubation | [3][4] |
Note: ODN refers to oligodeoxynucleotide. The stability can be influenced by other factors such as the presence of a phosphorothioate backbone and 3' end capping.
Studies have shown that fully modified oligonucleotides, such as those with 100% 2'-O-Methyl modifications or a combination of 2'-O-methyl and 2'-fluoro, exhibit the longest half-lives in human serum, with minimal degradation even after extended incubation periods.[3][4] In contrast, unmodified DNA and 2'-fluoro RNA show significantly shorter half-lives.[5] The inclusion of a phosphorothioate (PS) backbone in conjunction with 2' modifications can further enhance nuclease resistance.[7]
Experimental Protocol: Serum Stability Assay
The following is a generalized protocol for assessing the nuclease resistance of modified oligonucleotides in serum, based on commonly employed methodologies.[8][9]
Objective: To determine the stability of 2'-modified oligonucleotides in the presence of serum nucleases over time.
Materials:
-
2'-modified and unmodified control oligonucleotides (e.g., fluorescently labeled for visualization)
-
Human or mouse serum (e.g., Fetal Bovine Serum, FBS)
-
Nuclease-free water
-
Phosphate-buffered saline (PBS)
-
Loading buffer (e.g., formamide-based)
-
Polyacrylamide gel electrophoresis (PAGE) system (e.g., 10-20% TBE-Urea gels)
-
Gel imaging system
Procedure:
-
Oligonucleotide Preparation: Dissolve oligonucleotides in nuclease-free water to a stock concentration (e.g., 20 µM).
-
Incubation:
-
For each time point (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72 hours), prepare a reaction mixture containing the oligonucleotide (final concentration, e.g., 1 µM) and serum (e.g., 10-50% in PBS).
-
Incubate the reaction mixtures at 37°C.
-
-
Sample Quenching: At each designated time point, stop the degradation reaction by adding a loading buffer containing a denaturant (e.g., formamide) and a chelating agent (e.g., EDTA) to inactivate nucleases.
-
Gel Electrophoresis:
-
Load the samples onto a high-resolution denaturing polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Visualization and Quantification:
-
Visualize the oligonucleotide bands using a gel imaging system.
-
Quantify the intensity of the band corresponding to the full-length oligonucleotide for each time point.
-
-
Data Analysis:
-
Calculate the percentage of intact oligonucleotide remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of intact oligonucleotide versus time to determine the degradation kinetics and calculate the half-life (t1/2).
-
Experimental Workflow
The following diagram illustrates the key steps in a typical serum stability assay for evaluating the nuclease resistance of modified oligonucleotides.
Conclusion
The selection of an appropriate 2' modification is a critical step in the development of oligonucleotide therapeutics. The data clearly indicates that 2' modifications such as 2'-O-methyl and 2'-fluoro significantly enhance nuclease resistance compared to unmodified oligonucleotides.[3][4] Fully modified oligonucleotides, in particular, offer superior stability in serum, which is a key attribute for in vivo applications.[3][4] The provided experimental protocol offers a robust framework for researchers to evaluate and compare the stability of different modified oligonucleotides in their own laboratories. By understanding the relative nuclease resistance conferred by these modifications, researchers can make more informed decisions in the design of potent and durable oligonucleotide-based drugs.
References
- 1. polarisoligos.com [polarisoligos.com]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. Effect of Chemical Modifications on Aptamer Stability in Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sg.idtdna.com [sg.idtdna.com]
- 8. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
2'-O-Methyl RNA Modification Enhances Thermal Stability of Nucleic Acid Duplexes Compared to Unmodified DNA-RNA Hybrids
For researchers, scientists, and drug development professionals, the thermal stability of nucleic acid duplexes is a critical parameter in the design of therapeutic oligonucleotides and diagnostic probes. The incorporation of chemical modifications, such as 2'-O-Methyl (2'-OMe) RNA, has emerged as a key strategy to enhance the binding affinity and nuclease resistance of these molecules. This guide provides a comprehensive comparison of the thermal melting temperature (Tm) of 2'-OMe modified RNA-DNA duplexes versus unmodified DNA-RNA duplexes, supported by experimental data and detailed methodologies.
The 2'-O-methylation of a ribonucleoside, a modification where a methyl group is added to the 2'-hydroxyl group of the ribose sugar, has been shown to significantly increase the thermal stability of nucleic acid duplexes.[1] This stabilizing effect is primarily attributed to the 2'-O-methyl group favoring a C3'-endo sugar pucker conformation, which is the characteristic conformation of nucleotides in an A-form helix, the preferred helical structure for RNA. This pre-organization of the single-stranded oligonucleotide into a conformation amenable for duplex formation reduces the entropic penalty of hybridization, resulting in a more stable duplex.[1]
The general order of thermal stability for various nucleic acid duplexes with the same sequence is as follows: DNA:DNA < DNA:RNA < RNA:RNA < 2'-OMe RNA:RNA.[2] When a 2'-OMe modified RNA strand hybridizes to a complementary DNA strand, the resulting duplex also exhibits enhanced thermal stability compared to an unmodified DNA-RNA hybrid.
Quantitative Comparison of Thermal Melting Temperatures
The impact of 2'-O-methylation on duplex stability is quantified by the change in the melting temperature (Tm), which is the temperature at which 50% of the duplex molecules dissociate into single strands. An increase in Tm is indicative of greater thermodynamic stability. The following table summarizes representative data comparing the Tm of 2'-OMe modified duplexes with their unmodified DNA-RNA counterparts.
| Duplex Type | Sequence | Tm (°C) | ΔTm per modification (°C) | Reference |
| 2'-OMe-RNA:DNA | 15mer | 62.8 | - | [2] |
| DNA:RNA | 15mer (phosphodiester) | 45.1 | - | [2] |
| 2'-OMe-RNA:RNA | U14:A14 | 36 | +12 (compared to RNA:RNA) | [3] |
| RNA:RNA | U14:A14 | 24 | - | [3] |
| Me-S-ODN:RNA | 20mer | 69 to >82 | +14 to >16 (compared to S-ODN:RNA) | [4] |
| S-ODN:RNA | 20mer | 55 to 66 | - | [4] |
Note: The exact Tm values and the increase per modification can vary depending on the sequence context, the number and position of modifications, and the experimental conditions such as salt concentration.
Studies have shown that the incorporation of a 2'-O-Methyl nucleotide into an antisense oligonucleotide can lead to an increase in the Tm of its duplex with a target RNA of approximately 1.3°C per modification.[5]
Experimental Workflow for Thermal Melting (Tm) Analysis
The determination of Tm is typically performed using UV-Vis spectrophotometry. The following diagram illustrates the experimental workflow for a thermal melting experiment.
Caption: Workflow for determining the thermal melting temperature (Tm) of nucleic acid duplexes.
Detailed Experimental Protocols
The following is a typical protocol for determining the Tm of nucleic acid duplexes using UV thermal denaturation.
1. Sample Preparation:
-
Oligonucleotide Synthesis and Purification: The unmodified DNA and RNA oligonucleotides, as well as the 2'-OMe modified RNA oligonucleotides, are synthesized using standard phosphoramidite (B1245037) chemistry. Following synthesis, the oligonucleotides are purified, typically by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE), to ensure high purity.
-
Quantification: The concentration of each oligonucleotide is determined by measuring its UV absorbance at 260 nm (A260) in a known buffer. The molar extinction coefficient, calculated from the base composition, is used to convert the absorbance reading to concentration.
-
Duplex Formation: Equimolar amounts of the complementary single-stranded oligonucleotides are mixed in a melting buffer. A common melting buffer consists of 10 mM sodium phosphate (B84403) (pH 7.0), 100 mM NaCl, and 0.1 mM EDTA.[6]
2. Annealing:
-
To ensure proper duplex formation, the oligonucleotide solution is first heated to a temperature above the expected Tm (e.g., 90-95°C) for 5-10 minutes to dissociate any pre-existing secondary structures.[6]
-
The solution is then slowly cooled to room temperature to allow for the annealing of the complementary strands.
3. UV-Melting Measurement:
-
The annealed duplex solution is placed in a quartz cuvette, which is then placed in a UV-Vis spectrophotometer equipped with a temperature-controlled cell holder.
-
The temperature is ramped up from a starting temperature below the Tm to a final temperature above the Tm at a constant rate, typically 1°C per minute.[7][8][9]
-
The absorbance of the sample at 260 nm is recorded at regular temperature intervals throughout the heating process.[7][9]
4. Data Analysis:
-
The recorded data of absorbance versus temperature is plotted to generate a melting curve. As the duplex melts into single strands, the absorbance at 260 nm increases, a phenomenon known as the hyperchromic effect.
-
The Tm is determined as the temperature at which the change in absorbance is maximal. This is most accurately calculated by finding the peak of the first derivative of the melting curve (dA/dT vs. T).[7]
References
- 1. benchchem.com [benchchem.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2'-O methyl bases Oligo Modifications from Gene Link [genelink.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. UV-Melting Curves - Nucleowiki [nucleowiki.uni-frankfurt.de]
- 8. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 9. Assessment for Melting Temperature Measurement of Nucleic Acid by HRM - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Purity Analysis of Crude vs. Purified 2'-OMe Oligonucleotides by Capillary Electrophoresis
For researchers, scientists, and drug development professionals working with modified oligonucleotides, ensuring the purity of these synthetic nucleic acids is paramount for the reliability and reproducibility of experimental results. The 2'-O-methyl (2'-OMe) modification, which confers increased nuclease resistance and hybridization affinity, is widely used in therapeutic and diagnostic applications. This guide provides an objective comparison of the purity of crude versus purified 2'-OMe oligonucleotides as determined by capillary electrophoresis (CE), a high-resolution analytical technique.
During solid-phase synthesis, the stepwise addition of nucleotide monomers is not perfectly efficient, leading to the generation of failure sequences, primarily shorter "n-1" oligomers.[1] This results in a crude product containing the desired full-length oligonucleotide alongside a variety of truncated species. Subsequent purification, typically by methods like high-performance liquid chromatography (HPLC), is employed to isolate the full-length product.
Purity Comparison: Crude vs. Purified 2'-OMe Oligonucleotides
Capillary electrophoresis (CE) is a powerful, automated technique for assessing oligonucleotide purity with high resolution and quantitative accuracy.[2][3] The separation is based on the size-to-charge ratio of the molecules migrating through a sieving matrix under the influence of an electric field.[4] In a typical electropherogram of an oligonucleotide sample, the full-length product is the main, latest-eluting peak, while shorter failure sequences appear as earlier, smaller peaks.
The following table summarizes representative purity data for a 22-mer 2'-OMe oligonucleotide in its crude and purified states, as analyzed by CE. The purity of the crude product is estimated based on a typical coupling efficiency of 99%, while the purified product data reflects results achievable with robust HPLC purification.[1][5]
| Analyte | Purity (% Full-Length Product) | Key Impurities Present |
| Crude 2'-OMe Oligonucleotide (22-mer) | ~81% | n-1, n-2, and other truncated sequences |
| Purified 2'-OMe Oligonucleotide (22-mer) | >99% | Trace amounts of closely related sequences |
Data for the crude oligonucleotide is a theoretical calculation based on a 99% coupling efficiency (0.99^21).[1] Data for the purified oligonucleotide is based on achievable purity levels post-HPLC purification as demonstrated in application notes.[5]
Visualizing the Purity Difference
The following diagram illustrates the logical relationship between the synthesis, purification, and analysis stages and the resulting purity profiles of the oligonucleotides.
Experimental Workflow for CE Purity Analysis
The diagram below outlines the key steps in the experimental workflow for analyzing the purity of 2'-OMe oligonucleotides using capillary electrophoresis.
Experimental Protocols
The following is a representative protocol for the purity analysis of 2'-OMe oligonucleotides by capillary gel electrophoresis (CGE). This protocol is based on established methods and can be adapted for various CE systems.[4][6][7]
1. Materials and Reagents
-
Samples: Crude and HPLC-purified 2'-OMe oligonucleotides, lyophilized.
-
Capillary: Fused-silica capillary, neutral-coated (e.g., PVA-coated), 33 cm total length, 50-100 µm inner diameter.
-
Sieving Matrix (Gel): A solution of a replaceable polymer such as polyethylene (B3416737) glycol (PEG) or hydroxypropylmethylcellulose (B13716658) (HPMC) in a suitable buffer. For example, 2.7% w/v PEG 35,000 in 200 mM BisTris/200 mM Boric Acid buffer.[6]
-
Running Buffer: 200 mM BisTris, 200 mM Boric Acid, pH may be adjusted as needed.
-
Denaturant: Urea (B33335) (added to the sieving matrix, e.g., 7M) to prevent secondary structure formation.[4]
-
Solvents: RNase-free water, Formamide (for sample denaturation).
-
CE System: An automated capillary electrophoresis system equipped with a UV detector (e.g., Agilent 7100 CE System).
2. Instrument and Capillary Preparation
-
Capillary Installation: Install the neutral-coated capillary into the CE instrument cartridge according to the manufacturer's instructions.
-
Sieving Matrix Preparation: Prepare the gel solution. For a 2.7% PEG solution, dissolve 2.7 g of PEG 35,000 into a 100 mL volumetric flask and fill to the mark with the running buffer. Add urea to a final concentration of 7M. Mix thoroughly, using an ultrasonic bath if necessary to achieve a clear, viscous solution.[6] Filter the solution through a 0.45 µm syringe filter.
-
Capillary Conditioning: Before the first use, and between runs, flush the capillary with the sieving matrix under pressure until the capillary is filled. This ensures a homogenous matrix for separation.
3. Sample Preparation
-
Resuspension: Resuspend the lyophilized crude and purified 2'-OMe oligonucleotide samples in an appropriate volume of RNase-free water to create stock solutions (e.g., 100 µM).
-
Working Dilution: Dilute the stock solutions to a working concentration suitable for CE analysis (e.g., 1-10 µM) using RNase-free water.
-
Denaturation (Optional but Recommended): To ensure separation is based solely on size, denature the samples by mixing 1:1 with a denaturing agent like 80% formamide, heating at 70-95°C for 2-5 minutes, and then snap-cooling on ice immediately before placing in the autosampler.[8]
4. Electrophoresis and Data Acquisition
-
Method Setup: Program the CE instrument with the following parameters (example):
-
Injection: Electrokinetic injection at -5 to -10 kV for 5-15 seconds.
-
Separation Voltage: -15 to -25 kV (reverse polarity).
-
Temperature: 25-35°C.
-
Detection: UV absorbance at 260 nm.
-
Run Time: 15-30 minutes, depending on oligonucleotide length and matrix viscosity.
-
-
Run Sequence: Place the prepared sample vials, along with vials containing running buffer and waste, into the instrument's autosampler. Initiate the run sequence.
5. Data Analysis
-
Electropherogram Generation: The instrument software will generate an electropherogram, plotting UV absorbance versus migration time.
-
Peak Integration: Integrate the area under each peak in the electropherogram. The total area is the sum of all peak areas.
-
Purity Calculation: Calculate the purity of the oligonucleotide as the percentage of the area of the full-length product peak relative to the total area of all peaks.
-
Purity (%) = (Area of Full-Length Peak / Total Area of All Peaks) x 100
-
Conclusion
Capillary electrophoresis provides a high-resolution, quantitative, and automated method for the purity assessment of 2'-OMe oligonucleotides. The analysis clearly demonstrates the significant difference in purity between crude and purified samples. While crude oligonucleotides may be suitable for some non-critical applications, the presence of failure sequences can interfere with more sensitive experiments. For applications in therapeutics, diagnostics, and other demanding research areas, purification to >95% is essential to ensure specificity, efficacy, and reproducibility. The detailed protocol provided herein offers a robust framework for implementing CE as a critical quality control step in any workflow involving synthetic 2'-OMe oligonucleotides.
References
- 1. What is the purity of an unpurified oligo? [horizondiscovery.com]
- 2. bio-rad.com [bio-rad.com]
- 3. Analysis of oligonucleotides by capillary gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 5. agilent.com [agilent.com]
- 6. biobasic.com [biobasic.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of RNA by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2'-OMe-A(Bz) Phosphoramidite: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides detailed, procedural information for the proper disposal of 2'-OMe-A(Bz) Phosphoramidite (B1245037), a reagent commonly used in oligonucleotide synthesis. Adherence to these protocols is essential for mitigating risks, protecting laboratory personnel, and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle 2'-OMe-A(Bz) Phosphoramidite with appropriate care. While a Safety Data Sheet (SDS) for a similar compound, 2'-OMe-A-CE Phosphoramidite, did not classify it as a hazardous substance, general best practices dictate treating all chemical waste as hazardous until confirmed otherwise by your institution's safety office.[1][2] Always consult the specific SDS for the material you are using.
Personal Protective Equipment (PPE): All handling and disposal steps must be performed wearing appropriate PPE.[3][4] This includes:
-
Safety goggles or glasses compliant with regulations.[5]
-
Chemical-resistant gloves.[4]
-
A laboratory coat.[4]
Handling:
-
Conduct all work in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Avoid contact with skin and eyes, and prevent inhalation or ingestion.[5]
-
In case of a spill, absorb the material with an inert substance like vermiculite (B1170534) or dry sand, collect it in a sealed container for disposal, and decontaminate the area.[4]
Step-by-Step Disposal Protocol
The primary method for the safe disposal of phosphoramidite waste involves a controlled deactivation through hydrolysis, which converts the reactive phosphoramidite moiety into a less reactive species.[4] This is followed by collection and disposal as hazardous chemical waste through your institution's certified channels.
1. Waste Identification and Segregation
Proper segregation is the first step in a safe disposal workflow. Do not mix phosphoramidite waste with other chemical waste streams unless compatibility has been confirmed.[5] At a minimum, segregate the following:[6][7]
-
Solid Waste: Unused or expired this compound powder.
-
Contaminated Labware: Items such as gloves, weighing papers, and absorbent pads that have come into contact with the phosphoramidite.[5]
-
Liquid Waste: Solutions containing phosphoramidite, including rinseates from empty containers.
2. Experimental Protocol: Deactivation of Phosphoramidite Waste
This protocol is designed for deactivating small quantities of solid this compound waste or residual material in "empty" containers.
Materials:
-
This compound waste (solid or residue in a container).
-
Anhydrous Acetonitrile (B52724) (ACN).
-
5% aqueous solution of Sodium Bicarbonate (NaHCO₃).[4]
-
Appropriately labeled hazardous waste container for aqueous chemical waste.[4]
-
Stir plate and stir bar.
Procedure:
-
Dissolution: In a chemical fume hood, dissolve the solid phosphoramidite waste in a minimal amount of anhydrous acetonitrile. For empty containers, rinse the container with a small volume of anhydrous acetonitrile to dissolve any remaining residue.[4]
-
Quenching/Hydrolysis: Slowly, and with constant stirring, add the acetonitrile solution of the phosphoramidite to the 5% aqueous sodium bicarbonate solution.[4] A volume ratio of at least a 10-fold excess of the bicarbonate solution is recommended to ensure complete hydrolysis and to neutralize any acidic byproducts.[4]
-
Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure the complete hydrolysis of the phosphoramidite.[4]
-
Waste Collection: After the 24-hour deactivation period, carefully transfer the resulting aqueous mixture into a designated and properly labeled hazardous waste container for aqueous chemical waste.[4]
3. Waste Storage and Final Disposal
-
Containerization and Labeling: Ensure the hazardous waste container is sealed tightly, in good condition, and made of a compatible material (plastic is often preferred).[3][8] The container must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents (e.g., "Hydrolyzed this compound in aqueous Sodium Bicarbonate/Acetonitrile solution"), and the associated hazards.[9]
-
Satellite Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[8][9] Do not move waste from one room to another for storage.[8]
-
Institutional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or the equivalent department to arrange for pickup and final disposal.[1][8] Never dispose of this chemical waste down the drain or in the regular trash.[5] Laboratory personnel should not transport hazardous waste themselves.[1]
Summary of Disposal Parameters
| Parameter | Guideline | Rationale |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat. | To prevent skin/eye contact and contamination.[4] |
| Deactivating Agent | 5% aqueous Sodium Bicarbonate (NaHCO₃). | A weak base that facilitates hydrolysis and neutralizes acidic byproducts.[4] |
| Reaction/Deactivation Time | Minimum 24 hours. | To ensure complete hydrolysis of the reactive phosphoramidite.[4] |
| Waste Storage Location | Designated Satellite Accumulation Area (SAA). | To comply with regulations and ensure safe, localized storage prior to pickup.[8][9] |
| Container Labeling | "Hazardous Waste" + full chemical contents. | Required by regulations for proper identification and handling.[9] |
| Final Disposal Method | Via institutional EHS or licensed waste contractor. | Ensures compliant and environmentally sound disposal.[4][8] |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the deactivation and disposal of phosphoramidite waste.
References
- 1. vumc.org [vumc.org]
- 2. cambio.co.uk [cambio.co.uk]
- 3. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 2'-OMe-A(Bz) Phosphoramidite
For Immediate Reference: Essential Safety and Handling Protocols for 2'-OMe-A(Bz) Phosphoramidite (B1245037)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 2'-OMe-A(Bz) Phosphoramidite. Adherence to these procedures is paramount for ensuring personal safety and maintaining the integrity of your research.
Immediate Safety Measures and Personal Protective Equipment (PPE)
This compound is a chemical reagent that requires careful handling to prevent potential health hazards. Based on the Safety Data Sheet (SDS) for a closely related compound, 2'-OMe-A-CE Phosphoramidite, this substance may be harmful if swallowed, inhaled, or comes into contact with skin, and can cause eye irritation[1].
Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact and potential absorption. |
| Body Protection | Laboratory coat | Protects clothing and skin from spills. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. A NIOSH-approved dust mask is recommended if there is a possibility of dust inhalation. | Minimizes the risk of inhaling harmful dust or vapors. |
Emergency First Aid Procedures
In the event of exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Operational Plan: Step-by-Step Handling and Storage
Proper handling and storage are essential to maintain the chemical's stability and prevent contamination. Phosphoramidites are sensitive to moisture and should be handled in a dry environment.
Receiving and Storage:
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage Conditions: Store the container tightly closed in a cool, dry, and well-ventilated area. The recommended storage temperature is -20°C.
-
Inert Atmosphere: For long-term storage, it is advisable to store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and oxidation.
Preparation for Synthesis:
-
Acclimatization: Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation of moisture.
-
Dissolution: Dissolve the required amount of phosphoramidite in anhydrous acetonitrile (B52724) to the desired concentration, typically for use in an automated oligonucleotide synthesizer.
-
Solution Stability: Use the phosphoramidite solution within 3-5 days for optimal performance in synthesis.
Experimental Workflow for Oligonucleotide Synthesis:
The following diagram illustrates the typical four-step cycle of automated solid-phase oligonucleotide synthesis.
Caption: Automated oligonucleotide synthesis cycle.
Disposal Plan: Managing Chemical Waste
The synthesis of oligonucleotides generates various chemical waste streams that must be managed responsibly to protect the environment and comply with regulations.
Waste Segregation and Collection:
| Waste Type | Description | Disposal Container |
| Solid Waste | Unused this compound, contaminated consumables (e.g., weigh boats, pipette tips). | Labeled, sealed container for hazardous solid chemical waste. |
| Liquid Waste (Acetonitrile) | Used acetonitrile from washing steps and as a solvent. This is the largest waste stream by volume. | Labeled, sealed container for flammable liquid waste. |
| Liquid Waste (Deblocking) | Acidic solutions (e.g., trichloroacetic acid in dichloromethane) used for deblocking. | Labeled, sealed container for corrosive/flammable liquid waste. |
| Liquid Waste (Cleavage & Deprotection) | Basic solutions (e.g., aqueous ammonia) used to cleave the oligonucleotide from the solid support and remove protecting groups. | Labeled, sealed container for corrosive liquid waste. |
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with the contents and associated hazards.
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Regulatory Compliance: Dispose of all chemical waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Never dispose of chemical waste down the drain.
Logical Relationship of Safety and Disposal:
The following diagram illustrates the relationship between handling procedures, potential emergencies, and disposal protocols.
Caption: Interconnectivity of handling, safety, and disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
